1-Cyclohexenyl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSCRRLWRRANJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312855 | |
| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-50-5 | |
| Record name | 28075-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 1-Cyclohexenyl Trifluoromethanesulfonate from Cyclohexanone
Introduction: The Strategic Importance of Vinyl Triflates in Modern Synthesis
In the landscape of contemporary organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Vinyl triflates, such as 1-cyclohexenyl trifluoromethanesulfonate, have emerged as exceptionally versatile intermediates, empowering chemists to construct complex molecular architectures.[1] Their value stems from the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known. This property renders the vinylic carbon highly electrophilic and susceptible to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2]
This guide provides a comprehensive technical overview of the synthesis of this compound from the readily available starting material, cyclohexanone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that govern its success. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this foundational transformation.
Mechanistic Framework: A Tale of Two Steps
The conversion of cyclohexanone to this compound is a sequential process that hinges on two fundamental steps: enolate formation and subsequent enolate trapping.[3][4]
-
Enolate Formation: The initial step involves the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group) of cyclohexanone by a strong, non-nucleophilic base.[5] This acid-base reaction generates a highly reactive intermediate known as an enolate. The choice of base and reaction conditions is critical as it dictates which α-proton is removed, a concept known as regioselectivity. For a symmetrical ketone like cyclohexanone, this is not a concern. However, for unsymmetrical ketones, these conditions determine whether the kinetic (less substituted, formed faster) or thermodynamic (more substituted, more stable) enolate is generated.[3][6] Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity and significant steric bulk, which minimizes nucleophilic attack on the carbonyl carbon.[7][8] The reaction is typically performed at low temperatures, such as -78 °C, to ensure complete and irreversible deprotonation to the kinetic enolate.[3][6]
-
Enolate Trapping: Once formed, the enolate is "trapped" by an electrophilic triflating agent.[3] The oxygen atom of the enolate acts as a nucleophile, attacking the electrophilic sulfur atom of the triflating agent.[3] Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a highly reactive and commonly used reagent for this transformation, leading to the formation of the desired vinyl triflate and a lithium triflate byproduct.[3][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Given the reaction: Cyclohexanone reacts with 1. LDA and 2. Ethyl format.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. youtube.com [youtube.com]
mechanism of enol triflate formation with triflic anhydride
An In-depth Technical Guide to the Mechanism of Enol Triflate Formation with Triflic Anhydride
Authored by: A Senior Application Scientist
Abstract
The conversion of carbonyl compounds into enol triflates is a cornerstone transformation in modern organic synthesis, providing access to versatile intermediates for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1][2] Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), stands as the most powerful and widely used reagent for this purpose.[3] A profound understanding of the underlying mechanism is not merely academic; it is paramount for controlling regioselectivity, maximizing yield, and troubleshooting synthetic challenges. This guide provides a detailed examination of the core mechanism, the critical parameters governing regiochemical outcomes, and field-proven protocols for the reliable synthesis of these valuable synthetic precursors.
The Core Mechanistic Pathway
The formation of an enol triflate from a carbonyl compound is a two-step process that hinges on the principles of enolate chemistry.[4] The entire transformation can be distilled into two fundamental events: enolate generation and subsequent electrophilic trapping.
-
Enolate Formation: The process is initiated by the deprotonation of the carbonyl compound at a carbon atom alpha (α) to the carbonyl group. This requires a suitable base to abstract an α-proton, generating a nucleophilic enolate intermediate. The structure and stability of this enolate are critical determinants of the final product's regiochemistry.[5]
-
Enolate Trapping: The highly reactive enolate then acts as a nucleophile. The enolate oxygen atom attacks the powerfully electrophilic sulfur atom of triflic anhydride.[6] This step forms the C=C-O-Tf linkage and releases a triflate anion as a leaving group. This "trapping" step is typically very fast and irreversible, effectively locking in the geometry of the enolate precursor.[4]
Figure 1: General mechanism of enol triflate formation.
Mastering Regioselectivity: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones with protons on both α-carbons, the choice of reaction conditions dictates which of the two possible regioisomeric enol triflates is formed. This control is one of the most powerful aspects of enolate chemistry and is governed by the principles of kinetic versus thermodynamic control.[4][7]
-
Kinetic Control leads to the formation of the less substituted enol triflate. This product arises from the deprotonation of the more sterically accessible (less hindered) α-proton. The reaction is conducted under irreversible conditions, favoring the product that is formed fastest.[8]
-
Thermodynamic Control leads to the formation of the more substituted enol triflate. This product is the more thermodynamically stable isomer, featuring a more highly substituted double bond. These conditions allow for equilibration, where the initially formed kinetic enolate can revert to the starting ketone and eventually form the more stable thermodynamic product.[9]
The selection of base and reaction temperature is therefore a critical experimental choice to steer the reaction towards the desired regioisomer.[4]
Figure 2: Logical workflow for kinetic vs. thermodynamic control.
Data Presentation: Conditions for Regiochemical Control
The precise conditions required to achieve selective formation of either the kinetic or thermodynamic enol triflate are summarized below.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Causality & Field Insights |
| Base | Strong, sterically hindered, non-nucleophilic bases (e.g., LDA, NaHMDS, KHMDS).[8] | Weaker, often smaller bases (e.g., Et₃N, pyridine, NaH) or protic conditions.[10] | A bulky base like LDA cannot easily access the sterically crowded α-proton, so it preferentially abstracts the more exposed proton. Weaker bases establish an equilibrium, allowing the system to settle into its lowest energy state (the thermodynamic enolate). |
| Temperature | Low temperatures (typically -78 °C).[7][8] | Higher temperatures (0 °C to reflux). | At -78 °C, the deprotonation is essentially irreversible, trapping the first-formed kinetic product. Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, enabling equilibration.[11] |
| Reaction Time | Short (typically < 1 hour for enolate formation).[8] | Longer, allowing for equilibrium to be reached. | The kinetic product is formed fastest. Extending the reaction time, especially at higher temperatures, allows for conversion to the thermodynamic product. |
| Outcome | Formation of the less substituted enol triflate. | Formation of the more substituted enol triflate. | The choice of these parameters provides a reliable switch to access either regioisomer from a common precursor. |
Key Reagents: A Deeper Look
The Triflylating Agent: Triflic Anhydride (Tf₂O)
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is a colorless liquid and one of the most reactive electrophiles used in organic synthesis.[3] Its extreme reactivity stems from the two powerful electron-withdrawing triflyl (CF₃SO₂) groups attached to the central oxygen atom, which make the sulfur atoms highly electron-deficient and susceptible to nucleophilic attack.
-
Handling: Tf₂O is highly corrosive and reacts violently with water, hydrolyzing to triflic acid.[3] It must be handled in an inert atmosphere (Nitrogen or Argon) using dry solvents and glassware.
-
Alternatives: For highly sensitive substrates where Tf₂O proves too harsh, milder reagents are available. The most common is N-phenyl-bis(trifluoromethanesulfonimide), known as Comins' Reagent, which is a stable, crystalline solid.[4][12]
The Base: The Director of the Reaction
The base is not a passive reagent; it actively dictates the regiochemical outcome.
-
Hindered Amide Bases: Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS) are the workhorses for kinetic enolate formation. Their combination of high basicity (pKa of conjugate acid ~36) and steric bulk is ideal for rapid, selective, and irreversible deprotonation of ketones (pKa ~19-21) at low temperatures.
-
Amine Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), pyridine, and 2,6-lutidine are commonly used when regioselectivity is not a concern (e.g., for symmetric ketones) or when thermodynamic control is desired. Pyridine can react with Tf₂O to form a highly electrophilic N-triflylpyridinium salt, which then acts as the triflylating agent.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of kinetic and thermodynamic enol triflates, designed for reproducibility.
Protocol 1: Synthesis of a Kinetic Enol Triflate
(Example: 2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate from 2-Methylcyclohexanone)
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is cooled to -78 °C in a dry ice/acetone bath.
-
LDA Preparation (or use of commercial solution): To the flask, add anhydrous tetrahydrofuran (THF). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in dry THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic enolate.[4]
-
Enolate Trapping: Add triflic anhydride (1.1 equivalents) dropwise to the enolate solution at -78 °C. A white precipitate of lithium triflate (LiOTf) may form. Allow the reaction to stir at -78 °C for an additional 1 hour.[4]
-
Work-up and Purification: Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Stereoselective Synthesis under Schotten-Baumann Conditions
(Example: (Z)-Enol Triflate from Ethyl 2-methylacetoacetate)[13][14]
-
Apparatus Setup: An open-air flask equipped with a magnetic stir bar is charged with the β-keto ester (1.0 equivalent) and a hydrocarbon solvent (e.g., hexanes). The mixture is cooled in an ice bath to ~5 °C.
-
Base Addition: Add saturated aqueous lithium hydroxide (LiOH) solution (7.5 equivalents) and stir the biphasic mixture vigorously for 5 minutes. This selectively forms the (Z)-enolate.[14]
-
Triflation: Add triflic anhydride (2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir vigorously for 1-2 hours.
-
Work-up and Purification: Dilute the reaction mixture with the same hydrocarbon solvent and transfer to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. In many cases, the product is isolated in >98% purity without chromatography.[13][14]
Sources
- 1. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Decarboxylative elimination of enol triflates as a general synthesis of acetylenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Khan Academy [khanacademy.org]
- 12. A review on various aspects of organic synthesis using Comins’ reagent - ProQuest [proquest.com]
- 13. Stereoselective Synthesis of Acetoacetate-Derived Enol Triflates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectral Data of 1-Cyclohexenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexenyl trifluoromethanesulfonate, a member of the vinyl triflate family, is a pivotal intermediate in modern organic synthesis. Its significance lies in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which renders the vinylic carbon highly susceptible to a variety of important bond-forming reactions. This attribute has made it a valuable substrate in numerous transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings, for the construction of complex molecular architectures. An unambiguous characterization of this reagent is paramount for its effective utilization and for ensuring the desired stereochemical and regiochemical outcomes in subsequent transformations. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the definitive characterization of this compound.
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the reaction of cyclohexanone with a triflating agent. This process proceeds via the formation of an enolate, which is then trapped by the electrophilic triflating agent.
Experimental Protocol: Synthesis from Cyclohexanone
This protocol is adapted from established procedures for the synthesis of vinyl triflates.[1]
Materials:
-
Cyclohexanone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Sodium carbonate (Na₂CO₃) or a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.0 eq) or a non-nucleophilic base to the cooled solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.6 eq) dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Upon completion, pour the reaction mixture into ice water.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton and the allylic and aliphatic protons of the cyclohexene ring.
-
Vinylic Proton (H-2): The proton on the double bond (C-2) is expected to resonate in the downfield region, typically around δ 5.7-5.9 ppm . This downfield shift is due to the deshielding effect of the double bond and the electronegative oxygen atom of the triflate group. It should appear as a multiplet or a triplet of triplets due to coupling with the adjacent allylic protons. For the analogous cyclohept-1-en-1-yl trifluoromethanesulfonate, the vinylic proton appears as a triplet at δ 5.88 ppm with a coupling constant (J) of 6.4 Hz.[1]
-
Allylic Protons (H-3 and H-6): The protons on the carbons adjacent to the double bond are expected to appear in the range of δ 2.1-2.5 ppm . These protons are deshielded compared to the other aliphatic protons due to their proximity to the double bond.
-
Aliphatic Protons (H-4 and H-5): The remaining methylene protons on the cyclohexene ring are expected to resonate in the more upfield region of δ 1.6-1.8 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Vinylic Carbons (C-1 and C-2): The two sp²-hybridized carbons of the double bond are expected to appear in the olefinic region of the spectrum. The carbon atom directly attached to the triflate group (C-1) will be significantly deshielded and is predicted to resonate at the lower field end of this range, around δ 149-153 ppm . The other vinylic carbon (C-2) is expected to appear more upfield, around δ 118-123 ppm . For cyclohept-1-en-1-yl trifluoromethanesulfonate, these carbons appear at δ 153.2 and 123.2 ppm, respectively.[1]
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), typically around δ 118.7 ppm with a large coupling constant of approximately 318 Hz.[1]
-
Aliphatic Carbons (C-3, C-4, C-5, and C-6): The sp³-hybridized carbons of the cyclohexene ring are expected to resonate in the upfield region of the spectrum, typically between δ 20-35 ppm .
Summary of Expected NMR Spectral Data:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Vinylic CH | 5.7 - 5.9 | - |
| Allylic CH ₂ | 2.1 - 2.5 | - |
| Aliphatic CH ₂ | 1.6 - 1.8 | - |
| C -OTf | - | 149 - 153 |
| Vinylic C H | - | 118 - 123 |
| Allylic C H₂ | - | ~25 - 35 |
| Aliphatic C H₂ | - | ~20 - 25 |
| C F₃ | - | ~118.7 (q, ¹JC-F ≈ 318 Hz) |
Molecular Structure with Atom Numbering:
Caption: Numbering scheme for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
-
C=C Stretch: A moderate absorption band is expected in the region of 1670-1690 cm⁻¹ , which is characteristic of the carbon-carbon double bond in a cyclohexene ring.
-
S=O Stretch: The triflate group will show very strong and sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These are typically found around 1415-1420 cm⁻¹ (asymmetric) and 1200-1210 cm⁻¹ (symmetric).
-
C-F Stretch: Strong absorptions from the C-F bonds of the trifluoromethyl group are expected in the region of 1200-1250 cm⁻¹ and 1140-1150 cm⁻¹ .
-
C-H Stretch: The vinylic C-H stretch is expected to appear just above 3000 cm⁻¹ (around 3050 cm⁻¹ ), while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹ (in the range of 2850-2950 cm⁻¹ ).
Summary of Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C | Stretch | 1670 - 1690 |
| S=O | Asymmetric Stretch | 1415 - 1420 |
| S=O | Symmetric Stretch | 1200 - 1210 |
| C-F | Stretch | 1200 - 1250, 1140 - 1150 |
| =C-H | Stretch | ~3050 |
| -C-H | Stretch | 2850 - 2950 |
Key Functional Groups for IR Spectroscopy:
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₇H₉F₃O₃S), the calculated molecular weight is 230.02 g/mol .[2]
Expected Fragmentation Pattern:
Upon electron ionization, the molecule will form a molecular ion [M]⁺• at m/z 230. The fragmentation of this ion is expected to proceed through several characteristic pathways:
-
Loss of the Triflate Radical: Cleavage of the C-O bond can lead to the formation of a cyclohexenyl cation at m/z 81 and a triflate radical (•OSO₂CF₃). The m/z 81 peak is expected to be a significant fragment.
-
Loss of the Trifluoromethyl Radical: Cleavage of the S-CF₃ bond can result in the loss of a trifluoromethyl radical (•CF₃), leading to a fragment at m/z 161 .
-
Loss of SO₂: Subsequent fragmentation of the m/z 161 ion could involve the loss of sulfur dioxide (SO₂) to give a fragment at m/z 97 .
-
Retro-Diels-Alder Fragmentation: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 202 .
Summary of Expected Mass Spectral Fragments:
| m/z | Proposed Fragment |
| 230 | [C₇H₉F₃O₃S]⁺• (Molecular Ion) |
| 161 | [M - •CF₃]⁺ |
| 97 | [M - •CF₃ - SO₂]⁺ |
| 81 | [C₆H₉]⁺ |
Proposed Fragmentation Pathway:
Caption: A simplified proposed fragmentation pathway for this compound.
Conclusion
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 319440, this compound" PubChem, [Link].
-
Hioki, Y., Okano, K., & Mori, A. "Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides." Supporting Information for an article in a Royal Society of Chemistry journal.[Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 1-Cyclohexenyl Trifluoromethanesulfonate
Introduction: The Synthetic Power and Inherent Challenges of a Versatile Reagent
1-Cyclohexenyl trifluoromethanesulfonate, a member of the vinyl triflate class of compounds, is a cornerstone reagent for synthetic chemists, particularly within pharmaceutical research and development. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This high reactivity, however, is intrinsically linked to a delicate stability profile that demands a comprehensive understanding and meticulous handling to ensure experimental success and reagent integrity.
This guide provides an in-depth exploration of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details experimental methodologies for stability assessment. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this potent synthetic tool.
I. The Chemical Landscape of this compound Stability
The stability of this compound is primarily dictated by the electronic properties of the triflate group, a powerful electron-withdrawing moiety that renders the vinylic carbon highly electrophilic and susceptible to degradation.[1][2] The principal pathways of decomposition include hydrolysis, thermal degradation, and base-mediated elimination.
A. Hydrolytic Instability: The Pervasive Threat of Moisture
Vinyl triflates, including this compound, exhibit significant sensitivity to moisture.[2] The presence of water, even in trace amounts, can lead to hydrolysis, yielding cyclohexanone and triflic acid. This reaction can be catalyzed by both acidic and basic conditions. The high susceptibility to hydrolysis underscores the critical need for anhydrous conditions during both storage and handling.
B. Thermal Decomposition: A Balancing Act of Temperature
C. Chemical Incompatibilities: Navigating a Reactive Environment
The electrophilic nature of the vinylic carbon in this compound makes it incompatible with a range of common laboratory reagents:
-
Bases: Both strong and mild bases can readily promote elimination reactions, leading to the formation of alkynes.[2]
-
Nucleophiles: The compound is susceptible to attack by a variety of nucleophiles.
-
Acids: While generally more stable under acidic conditions than basic ones, strong acids can catalyze hydrolysis, particularly in the presence of moisture.[2]
-
Silica Gel: Standard silica gel, being slightly acidic, can cause significant decomposition of vinyl triflates during chromatographic purification.[3]
II. Recommended Storage and Handling Protocols: A Framework for Preserving Integrity
Adherence to stringent storage and handling protocols is non-negotiable for maintaining the quality and reactivity of this compound.
A. Storage Conditions: A Multi-Faceted Approach
While commercial suppliers often recommend a storage temperature of 2-8°C for short-term storage, best practices for long-term preservation of vinyl triflates, in general, call for more rigorous conditions.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or below in a non-frost-free freezer.[2] Short-term: 2-8°C.[4][5] | Minimizes thermal decomposition and slows down potential hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Excludes moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap. For highly sensitive applications, storage in a sealed ampoule under argon is ideal.[2] | Protects from light and prevents reaction with the container material. |
B. Handling Procedures: Mitigating Exposure and Contamination
All manipulations involving this compound should be conducted using appropriate air-sensitive techniques to prevent exposure to atmospheric moisture.
-
Inert Atmosphere: Handle the compound in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line.[2]
-
Anhydrous Solvents and Reagents: Ensure all solvents and reagents used in conjunction with this compound are rigorously dried.
-
Avoidance of Incompatibilities: Keep the compound away from bases, nucleophiles, and sources of moisture.
III. Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after prolonged storage or when unexpected experimental results are obtained, a well-designed stability study is essential.
A. Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
B. Protocol 1: Isothermal Stability Study using HPLC
Objective: To determine the degradation rate of this compound at a constant temperature.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several tightly sealed vials and place them in a constant temperature chamber (e.g., 25°C and 40°C).[2]
-
Time Points: At predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC with a UV detector.[2]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a wavelength where the compound has significant absorbance.
-
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation kinetics.
C. Protocol 2: ¹H NMR Monitoring of Decomposition
Objective: To qualitatively observe the decomposition of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.
-
Monitoring: Acquire subsequent spectra at regular intervals (e.g., every 24 hours) while storing the NMR tube under defined conditions (e.g., room temperature, protected from light).
-
Analysis: Compare the spectra over time to identify the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products (e.g., cyclohexanone).
IV. Purification Considerations: Preserving the Molecule's Integrity
As previously mentioned, the acidic nature of standard silica gel can lead to the decomposition of this compound during column chromatography.[3] To mitigate this, the following modifications to standard purification protocols are strongly recommended:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-3% triethylamine. Pack the column with this slurry and pre-elute with the same solvent system before loading the sample.[3]
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or Florisil.[3]
-
Stability Test: Before committing to a large-scale purification, perform a simple 2D TLC experiment to assess the stability of the compound on the chosen stationary phase.
V. Conclusion: A Proactive Approach to a Powerful Reagent
This compound is a powerful and versatile tool in the synthetic chemist's arsenal. Its high reactivity, however, necessitates a proactive and informed approach to its storage and handling. By understanding its inherent instability, adhering to stringent storage and handling protocols, and implementing appropriate analytical methods to monitor its purity, researchers can ensure the integrity of this valuable reagent and achieve reliable and reproducible experimental outcomes.
References
-
Recent Advances in Radical Reactions of Vinyl Triflates and Their Derivatives. (2022). Thieme Chemistry. [Link]
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (2018). National Institutes of Health. [Link]
-
Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (2018). Journal of the American Chemical Society. [Link]
-
Vinyl triflate chemistry: unsaturated cations and carbenes. (1993). Accounts of Chemical Research. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Long term storage?. (2023). Reddit. [Link]
-
How long could a vinyl record be stored flat without being ruined?. (2019). Quora. [Link]
-
Storing a vinyl record collection for three years while traveling. (2013). Steve Hoffman Music Forums. [Link]
-
Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (2022). National Institutes of Health. [Link]
-
Anyone have advice for long term storage?. (2022). Reddit. [Link]
-
This compound (97%). Amerigo Scientific. [Link]
-
Vinyl cation formation by decomposition of vinyllead(IV) triacetates. Part 2. (1990). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. (2011). DSpace@MIT. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. (2011). National Institutes of Health. [Link]
-
A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. (2023). American Chemical Society. [Link]
Sources
physical and chemical properties of 1-Cyclohexenyl trifluoromethanesulfonate
An In-depth Technical Guide to 1-Cyclohexenyl Trifluoromethanesulfonate
Introduction
This compound, commonly referred to as 1-cyclohexenyl triflate, is a versatile and highly reactive vinyl triflate that has become an indispensable tool in modern organic synthesis. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moiety, which facilitates a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, with a focus on palladium-catalyzed cross-coupling reactions, designed for researchers and professionals in chemical and pharmaceutical development.
Molecular Structure and Physicochemical Properties
1-Cyclohexenyl triflate is a stable, yet highly reactive, liquid at room temperature. The core of its reactivity lies in the C-O bond of the enol triflate, which is readily cleaved in oxidative addition steps with transition metal catalysts.[1]
Caption: Chemical structure of this compound.
Physical Properties
The key physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 28075-50-5 | [2][3] |
| Molecular Formula | C₇H₉F₃O₃S | [2][3] |
| Molecular Weight | 230.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from properties |
| Boiling Point | 84-87 °C at 4 mmHg | [2][4] |
| Density | 1.315 g/mL at 25 °C | [2][4] |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | [2] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |
Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | * δ 5.8 – 6.1 ppm (t, 1H): Vinylic proton (=CH-).[5] |
-
δ 2.1 – 2.6 ppm (m, 4H): Allylic protons (-CH₂-C=).
-
δ 1.6 – 1.9 ppm (m, 4H): Homoallylic protons (-CH₂-). | | ¹³C NMR | * δ ~150 ppm: Quaternary vinylic carbon (-C-OTf).[5]
-
δ ~120 ppm: Tertiary vinylic carbon (=CH-).[5]
-
δ 118.7 ppm (q, ¹JC-F ≈ 318 Hz): Trifluoromethyl carbon (-CF₃).[5]
-
δ 20 – 35 ppm: Saturated ring carbons (-CH₂-). | | ¹⁹F NMR | * δ -76 to -78 ppm (s, 3F): -OSO₂CF₃.[5][6] | | IR (Infrared) | * ~1680 cm⁻¹: C=C stretch.
-
~1415 cm⁻¹: S=O asymmetric stretch.[5]
-
~1210 cm⁻¹: S=O symmetric stretch.[5]
-
~1140 cm⁻¹: C-F stretch.[5] |
Chemical Reactivity: The Triflate as a Superior Leaving Group
The triflate anion (CF₃SO₃⁻) is an exceptionally stable conjugate base of triflic acid, a superacid. Its stability arises from two key features: the strong inductive electron-withdrawal by the three fluorine atoms and extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom. This inherent stability makes the triflate group one of the best leaving groups in organic chemistry.
In the context of 1-cyclohexenyl triflate, this property renders the vinylic carbon highly electrophilic and susceptible to oxidative addition by low-valent transition metals, most notably Palladium(0). This is the crucial initiation step for a multitude of cross-coupling reactions.[1] The reactivity of vinyl triflates is often superior to that of analogous vinyl halides (I, Br, Cl), allowing reactions to proceed under milder conditions with lower catalyst loadings.[7]
Synthesis of this compound
The most common and efficient method for synthesizing vinyl triflates is by trapping a kinetically-formed enolate with a suitable triflating agent. The following workflow outlines a reliable procedure starting from cyclohexanone.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Cyclohexanone
This protocol is adapted from established procedures for preparing cyclic enol triflates.[1][8]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes, Diethyl ether (for extraction and chromatography)
Procedure:
-
Prepare LDA Solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to generate the kinetic lithium enolate.
-
Triflation (Enolate Trapping): Prepare a solution of Comins' Reagent (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ether mixture) to yield this compound as a colorless oil.
Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling
1-Cyclohexenyl triflate is a premier substrate for palladium-catalyzed reactions that form new C-C bonds at the vinylic position. Its high reactivity makes it an excellent alternative to vinyl halides, especially for challenging couplings.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[7]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-cyclohexenyl triflate (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain 1-phenylcyclohexene.
The Mizoroki-Heck Reaction
The Heck reaction couples vinyl or aryl halides/triflates with alkenes to form substituted alkenes.[9] Using a vinyl triflate like 1-cyclohexenyl triflate allows for the formation of conjugated diene systems.
Experimental Protocol: Heck Reaction with n-Butyl Acrylate
-
Reaction Setup: In a sealed tube, combine 1-cyclohexenyl triflate (1.0 eq.), n-butyl acrylate (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 eq.).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent like DMF or acetonitrile under an inert atmosphere.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.[10]
-
Purification: Concentrate the filtrate and purify the resulting oil by flash column chromatography to yield the coupled diene product.
Safety and Handling
This compound is a combustible and reactive chemical that requires careful handling.
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C, preferably under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water, as triflates can be sensitive to moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- Okano, K., et al. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses, 98, 509-530. DOI: 10.15227/orgsyn.098.0509
- Okano, K., et al. (2021). 1,2-Cyclohexadiene. Organic Syntheses, 98, 407-429. DOI: 10.15227/orgsyn.098.0407
-
Nakura, R., et al. (2021). Practical Synthesis of Precursors of Cyclohexyne and 1,2-Cyclohexadiene. Request PDF. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Gilbertson, S. R., Fu, Z., & Xie, D. (2001). Proline Derived Phosphine–Oxazoline Ligands in the Asymmetric Heck Reaction. Tetrahedron Letters, 42(3), 365–368. DOI: 10.1016/S0040-4039(00)01938-9
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Supporting Information: Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Heck Reaction. (n.d.). University of Regensburg. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Zou, Y. (2013). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. (2014). Angewandte Chemie. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
6-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 1-环状己烯三氟甲烷磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H9F3O3S | CID 319440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. colorado.edu [colorado.edu]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
CAS number 28075-50-5 properties and suppliers
An In-depth Technical Guide to Cyclohex-1-en-1-yl Trifluoromethanesulfonate (CAS 28075-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-1-en-1-yl trifluoromethanesulfonate, commonly referred to as cyclohexenyl triflate, is a pivotal reagent in modern organic synthesis. Its significance stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, one of the best-known leaving groups in organic chemistry. This property renders the molecule a potent electrophile, enabling a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in research and development.
Physicochemical Properties
Cyclohex-1-en-1-yl trifluoromethanesulfonate is typically a colorless to pale yellow liquid under standard conditions.[1] Its stability is moderate, and it should be handled with care due to its reactivity.[1]
Table 1: Physicochemical Data for Cyclohex-1-en-1-yl Trifluoromethanesulfonate
| Property | Value | Source |
| CAS Number | 28075-50-5 | [1] |
| Molecular Formula | C₇H₉F₃O₃S | [1] |
| Molecular Weight | 230.20 g/mol | |
| Boiling Point | 84-87 °C at 4 mmHg | |
| Density | 1.315 g/mL at 25 °C | |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
The structural elucidation of cyclohex-1-en-1-yl trifluoromethanesulfonate and its reaction products relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the carbon-carbon double bond (C=C) in the cyclohexene ring and the strong absorptions associated with the sulfonyl (S=O) and carbon-fluorine (C-F) bonds of the triflate group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic signal for the vinylic proton, along with multiplets for the allylic and aliphatic protons of the cyclohexene ring. For example, in a related compound, 4-ethylcyclohex-1-en-1-yl trifluoromethanesulfonate, the vinylic proton appears as a multiplet at δ 5.72 ppm.[2]
-
¹³C NMR: The spectrum will display signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring. The carbon attached to the triflate group will be significantly downfield. For instance, in cyclohept-1-en-1-yl trifluoromethanesulfonate, the vinylic carbons appear at δ 153.2 and 123.2 ppm.[2] The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift around 118.7 ppm (¹J C-F ≈ 318 Hz).[2]
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically around δ -77 ppm.[2]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the triflate group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis
The synthesis of cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the trapping of a cyclohexanone enolate with a triflating agent. A general and effective method is the reaction of cyclohexanone with a strong base to form the enolate, which is then quenched with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).
Experimental Protocol: Synthesis of Cyclohex-1-en-1-yl Trifluoromethanesulfonate
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS)[2]
-
Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve cyclohexanone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or KHMDS in THF/hexane to the stirred cyclohexanone solution.[2] Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the triflating agent (Tf₂O or PhNTf₂) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure cyclohex-1-en-1-yl trifluoromethanesulfonate.
Caption: Synthetic workflow for cyclohex-1-en-1-yl trifluoromethanesulfonate.
Reactivity and Applications in Organic Synthesis
The high reactivity of cyclohex-1-en-1-yl trifluoromethanesulfonate is attributed to the excellent leaving group ability of the triflate anion. This makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions and as a precursor for strained intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Cyclohexenyl triflates are excellent partners in palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds at the sp²-hybridized carbon of the cyclohexene ring, providing access to a wide range of substituted cyclohexenes.
Asymmetric Heck Reaction: Cyclohex-1-en-1-yl triflate is a highly reactive electrophile in palladium-catalyzed asymmetric Heck reactions.[3] It can be coupled with various alkenes, such as dihydrofuran, to generate chiral products with high conversions and good enantioselectivity, particularly when using proline-based phosphine-oxazoline ligands.[3]
Caption: Simplified catalytic cycle of a Heck reaction.
Precursor to Strained Intermediates: Cyclohexyne
Cyclohex-1-en-1-yl trifluoromethanesulfonate and its derivatives are valuable precursors for the generation of the highly strained and reactive intermediate, cyclohexyne.[4][5][6] This is typically achieved through a fluoride-induced or base-mediated elimination of a silyl group and the triflate group from a 2-silylcyclohex-1-en-1-yl trifluoromethanesulfonate. The generated cyclohexyne can then be trapped in situ with various dienophiles or other reagents in cycloaddition reactions.
Safety and Handling
Cyclohex-1-en-1-yl trifluoromethanesulfonate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[7] In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7] Keep the container tightly closed under an inert atmosphere.
-
Fire: It is a combustible liquid. Use appropriate extinguishing media for chemical fires.
Suppliers
Cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS 28075-50-5) is available from several chemical suppliers specializing in research and fine chemicals. It is advisable to request a certificate of analysis to ensure the purity of the material. Some potential suppliers include:
-
Sigma-Aldrich (Merck)
-
Enamine[3]
-
Cymit Química S.L.[1]
-
ChemBK[8]
-
Arctom Scientific[9]
-
Boron Molecular[10]
Conclusion
Cyclohex-1-en-1-yl trifluoromethanesulfonate is a versatile and highly reactive building block in organic synthesis. Its ability to participate in a wide range of cross-coupling reactions and to serve as a precursor to strained intermediates like cyclohexyne makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness its synthetic potential.
References
-
Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses. [Link]
-
Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene. Organic Syntheses. [Link]
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]
-
Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate. ResearchGate. [Link]
-
SUPPORTING INFORMATION Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides Table. The Royal Society of Chemistry. [Link]
-
28075-50-5. ChemBK. [Link]
-
Buy Cyclohex-1-enyl trifluoromethanesulfonate. Boron Molecular. [Link]
Sources
- 1. CAS 28075-50-5: cyclohex-1-en-1-yl trifluoromethanesulfona… [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. 1-Cyclohexenyl triflate - Enamine [enamine.net]
- 4. orgsyn.org [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. arctomsci.com [arctomsci.com]
- 10. boronmolecular.com [boronmolecular.com]
The Trifluoromethanesulfonate Group: A Cornerstone Leaving Group for Modern Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic orchestration of chemical reactions is paramount for the efficient construction of complex molecules. Central to this endeavor is the concept of the leaving group, a molecular fragment that detaches from a substrate during a reaction. The trifluoromethanesulfonate group, commonly known as triflate (TfO), has established itself as a preeminent leaving group due to its exceptional electronic properties and stability. This in-depth technical guide explores the fundamental principles that underpin the triflate group's efficacy, outlines its synthesis, and provides a detailed examination of its pivotal role in a wide array of organic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the triflate group's superior reactivity to advance their synthetic programs.
Introduction: The Archetype of a Superior Leaving Group
What Defines a Good Leaving Group?
The facility with which a leaving group departs is a critical determinant of reaction rates and pathways. An ideal leaving group is a species that is stable on its own after detaching from the substrate.[1] This stability is directly correlated with the acidity of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups because they can effectively stabilize the negative charge they acquire upon departure.[2][3]
The Triflate Anion: Structure and Unparalleled Stability
The triflate anion (CF₃SO₃⁻) is the conjugate base of trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid with a pKa value of approximately -14.[4][5][6] This exceptionally low pKa signifies that the triflate anion is an extremely weak base and, consequently, a superior leaving group.[7] Its remarkable stability arises from two key features:
-
Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.[8]
-
Inductive Effect: The potent electron-withdrawing trifluoromethyl (-CF₃) group further pulls electron density away from the sulfonate core, enhancing the delocalization and stabilization of the negative charge.[7][8]
Comparative Analysis: Triflate vs. Other Common Leaving Groups
The superiority of triflate is most evident when compared to other commonly used sulfonate esters, such as tosylate (TsO⁻) and mesylate (MsO⁻), and halides. The order of leaving group ability is generally accepted as: Triflate > Tosylate > Mesylate.[7][8] This hierarchy is a direct consequence of the stability of the corresponding anions.[8]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14[4][5][6] | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.00 |
| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | ~20,000 |
| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | ~700 |
| (Relative rates are approximate and can vary with substrate and conditions. Data compiled from multiple sources for illustrative purposes.)[8] |
Synthesis of Triflates: Preparing the Substrate for Transformation
The conversion of alcohols and phenols into triflates is a foundational step for activating these otherwise poor leaving groups (-OH) for subsequent reactions.
Key Reagents
The most common and effective reagent for this transformation is trifluoromethanesulfonic anhydride (Tf₂O) .[9] It is a powerful electrophile that reacts readily with nucleophilic hydroxyl groups. For substrates that are sensitive to the harshness of Tf₂O, milder alternatives like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) can be employed, often providing better selectivity.[9][10]
General Mechanism of Triflation
The triflation of an alcohol or phenol typically proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of triflic anhydride. A base, such as pyridine or triethylamine, is used to neutralize the triflic acid byproduct generated during the reaction.
}
General mechanism for the triflation of an alcohol.
Detailed Experimental Protocol: Synthesis of an Aryl Triflate from a Phenol
This protocol describes a practical synthesis of an aryl triflate under aqueous conditions, which avoids the use of amine bases that can sometimes complicate product isolation.[11]
Objective: To convert 4-tert-butylphenol to 4-tert-butylphenyl trifluoromethanesulfonate.
Materials:
-
4-tert-butylphenol
-
Toluene
-
30% Potassium Phosphate (K₃PO₄) aqueous solution
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (1.0 eq) in a biphasic mixture of toluene and 30% aqueous K₃PO₄.
-
Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Reagent Addition: Add triflic anhydride (1.1 eq) dropwise to the cold mixture over 10-15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically < 1 hour).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate.
-
Purification: The crude product is often of high purity and can be used directly.[11] If necessary, further purification can be achieved by flash column chromatography on silica gel.
The Role of Triflates in Nucleophilic Substitution Reactions
The exceptional leaving group ability of triflate makes it highly effective in both SN1 and SN2 nucleophilic substitution reactions.
Accelerating SN2 Reactions
In SN2 reactions, the rate is dependent on both the nucleophile and the substrate, involving a backside attack that leads to an inversion of stereochemistry.[2] The superior ability of the triflate group to stabilize a negative charge in the transition state lowers the activation energy, dramatically accelerating the reaction rate compared to tosylates, mesylates, and halides.[8] This high reactivity makes triflates the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[8]
Enabling SN1 Reactions
In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. Alcohols can be used as electrophiles after activation with reagents like aluminum triflate, which promotes the formation of a carbocation that can then be captured by a nucleophile.[12] The use of triflates is particularly advantageous for generating stabilized carbocations from benzylic or tertiary alcohols.[13][14]
Triflates as Essential Precursors in Cross-Coupling Chemistry
Aryl and vinyl triflates are stable, readily prepared, and highly reactive electrophiles, making them invaluable partners in palladium-catalyzed cross-coupling reactions.[15][16] They serve as effective alternatives to aryl halides, offering advantages in terms of reactivity and accessibility from widely available phenols and ketones.[17]
The Power of Aryl and Vinyl Triflates in Palladium Catalysis
Triflates are often as reactive as iodides in cross-coupling reactions.[16] The general reactivity trend for electrophiles is: R-I > R-OTf > R-Br >> R-Cl.[18] This high reactivity allows for milder reaction conditions and broader substrate scope.
Workflow Diagram: The Catalytic Cycle of a Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, efficiently couples an aryl triflate with an organoboron species.[18][19][20]
}
Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Key Applications
-
Suzuki-Miyaura Coupling: Widely used for synthesizing biaryls, styrenes, and polyolefins, this reaction has seen extensive industrial application due to its scalability and functional group tolerance.[17][18]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl triflate, providing a powerful method for constructing functionalized arylalkynes.[21][22][23][24]
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling aryl triflates with primary or secondary amines to synthesize aryl amines, which are prevalent in pharmaceuticals.[25][26][27][28]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl triflate with a secondary amine.[26]
Objective: To synthesize an N,N-dimethylaniline derivative from an aryl triflate and dimethylamine.
Materials:
-
Aryl triflate (e.g., 4-(tert-butyl)phenyl trifluoromethanesulfonate) (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol %)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (1.5 eq relative to Pd)
-
Potassium Phosphate (K₃PO₄) (1.2 eq)
-
Dimethylamine solution (2-4 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxygen.
-
Reaction Setup: To a septum-sealed vial, add the aryl triflate (0.5 mmol), Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal and Purge: Seal the vial and back-fill with argon three times.
-
Solvent and Amine Addition: Add anhydrous THF (1 mL) followed by the dimethylamine solution via syringe.
-
Heating: Place the vial in a preheated aluminum block at 80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete after 16 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. The crude product can be purified by flash column chromatography.
Conclusion: A Versatile Tool for Molecular Architects
The trifluoromethanesulfonate group is far more than a simple leaving group; it is a powerful and versatile tool that enables a vast range of synthetic transformations. Its unparalleled stability, derived from strong inductive and resonance effects, translates into exceptional reactivity that often surpasses that of traditional leaving groups. From accelerating classical nucleophilic substitutions to enabling modern palladium-catalyzed cross-coupling reactions, the triflate group provides chemists with a reliable and efficient means to construct complex molecular architectures. For researchers in drug discovery and materials science, mastering the application of triflate chemistry is essential for the rapid and innovative synthesis of novel functional molecules.
References
- A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Tosylates And Mesyl
- Trifluoromethanesulfonic acid | supplier. Ketone Pharma.
- Which of the following has better leaving group abilities?
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal.
- Rare-Earth Metal Triflates in Organic Synthesis.
- Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media.
- Sonogashira coupling. Wikipedia.
- The Role of Triflate Reagents in Modern Organic Synthesis. [Source not provided].
- Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis.
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters.
- Catalytic, Tunable, One-Step Bismuth(III)
- Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters.
- A trifluoromethanesulfonate (triflate) can be used in a manner si... Study Prep in Pearson+.
- Are triflate, tosylate and mesyl
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- Fast Synthesis of Aryl Triflates with Controlled Microwave He
- Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. [Source not provided].
- Buchwald–Hartwig amin
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Understanding Triflic Acid: Properties, Synthesis, and Key Industrial Roles. [Source not provided].
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.
- Acidity of strong acids (pKa) in water and organic solvents. [Source not provided].
- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition R
- Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.
- Catalytic, Tunable, One-Step Bismuth(III)
- Palladium Cross-Coupling. COSyS.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction..
- Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols.
- A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
- Suzuki Coupling. YouTube.
- A Comparative Guide to the Reactivity of Propyl Triflate, Iodide, and Bromide in Nucleophilic Substituti. Benchchem.
- A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. GUP.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.
- Alcohol to Trifl
- Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Publishing.
- Room temperature palladium-catalyzed cross coupling of aryltrimethylammonium triflates with aryl Grignard reagents. PubMed.
- Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
- Suzuki reaction. Wikipedia.
- Triflic acid. Wikipedia.
- What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]
- 4. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 5. nbinno.com [nbinno.com]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. benchchem.com [benchchem.com]
- 9. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 12. Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement rea ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08784E [pubs.rsc.org]
- 13. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Lever: A Technical Guide to Vinyl Triflates in Cross-Coupling Reactions
Abstract
In the landscape of modern organic synthesis, the quest for efficient and versatile methods for carbon-carbon bond formation is perpetual. Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology, profoundly impacting the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth exploration of vinyl triflates, a class of highly reactive and versatile electrophiles, and their pivotal role in these transformative reactions. We will delve into the synthesis of vinyl triflates, dissect the mechanistic nuances of their engagement in Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, and provide field-proven protocols to empower researchers in their synthetic endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of vinyl triflates to construct complex molecular architectures with precision and efficiency.[2][3]
Introduction: The Ascendancy of Vinyl Triflates
The trifluoromethanesulfonate (triflate) group is one of the most effective leaving groups in organic chemistry, a property that imparts exceptional reactivity to the vinyl scaffold to which it is attached.[3] This high reactivity, coupled with their straightforward preparation from readily available ketones and alkynes, positions vinyl triflates as powerful alternatives to traditional vinyl halides in a multitude of cross-coupling reactions.[3][4][5] Their utility is particularly pronounced in the late-stage functionalization of complex molecules, a common challenge in drug discovery, where mild reaction conditions and broad functional group tolerance are paramount.[3][5]
The triflate anion's strong electron-withdrawing nature and its excellent ability to stabilize a negative charge make it a superb leaving group. This translates to a lower activation barrier for the often rate-determining oxidative addition step in palladium-catalyzed catalytic cycles.[3] Consequently, reactions involving vinyl triflates can often be conducted under milder conditions than those with the corresponding vinyl chlorides or even bromides, expanding the accessible chemical space for synthetic chemists.[6]
The Genesis of a Reactive Intermediate: Synthesizing Vinyl Triflates
The accessibility of vinyl triflates is a key driver of their widespread adoption. The most common and robust method for their synthesis involves the trapping of a ketone enolate with an electrophilic triflating agent.[3][7][8] This two-step process offers a high degree of control over the regiochemistry of the resulting double bond.[8]
From Ketones: A Tale of Two Enolates
The conversion of a ketone to a vinyl triflate hinges on the selective formation of either the kinetic or thermodynamic enolate, followed by its interception with a triflating agent.[8]
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base and reaction conditions dictates which regioisomer of the vinyl triflate is formed. Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-carbon.[7][8] Conversely, weaker bases at higher temperatures allow for equilibration to the more stable, more substituted thermodynamic enolate .[8]
-
Triflating Agents: The most common triflating agents are trifluoromethanesulfonic anhydride (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[3][7] Comins' reagent is a milder, solid alternative that is often employed for sensitive substrates.[7][9][10]
The general workflow for this transformation is depicted below:
Caption: General workflow for vinyl triflate synthesis from ketones.
Protocol: Synthesis of a Vinyl Triflate from a Hindered Ketone
This protocol provides a representative procedure for the synthesis of a vinyl triflate from a sterically hindered ketone using LDA and triflic anhydride.[7]
Materials:
-
Hindered ketone (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of LDA: To a flame-dried, argon-purged flask containing anhydrous THF at -78 °C, add diisopropylamine (1.1 equiv). Slowly add n-butyllithium (1.0 equiv) and stir the solution at -78 °C for 30 minutes.[7]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the hindered ketone (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 2 hours.[7]
-
Triflation: To the enolate solution, add triflic anhydride (1.1 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[7]
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x).[7]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the pure vinyl triflate.[8]
The Heart of the Matter: Palladium-Catalyzed Cross-Coupling Reactions
Vinyl triflates are exceptional electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl triflate and an organoboron compound, typically a boronic acid or its ester.[2] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of the boron reagents.[2]
Mechanism: The catalytic cycle begins with the oxidative addition of the vinyl triflate to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[12]
Reactivity Comparison: The general order of reactivity for the electrophilic partner in Suzuki coupling is I > Br ≈ OTf > Cl.[6] This highlights the comparable reactivity of vinyl triflates to vinyl bromides, allowing for their effective use under mild conditions.[6]
| Entry | Vinyl Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-tert-Butylcyclohexen-1-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 6 | 91 |
| 2 | 1-Cyclohexenyl triflate | (E)-1-Hexenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 8 | 85 |
| 3 | 1-Phenylvinyl triflate | 4-Methylphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 12 | 94 |
| 4 | 2-Methyl-1-propenyl triflate | 2-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 4 | 88 |
| Table 1: Representative Suzuki-Miyaura Couplings of Vinyl Triflates [2][13] |
The Heck Reaction: Vinylation of Alkenes
The Mizoroki-Heck reaction facilitates the C-C bond formation between an unsaturated halide or triflate and an alkene.[1] Vinyl triflates are particularly advantageous substrates in Heck reactions as their use can promote a cationic pathway, influencing regioselectivity and stereoselectivity.[14]
Mechanism: The classical Heck mechanism involves a Pd(0)/Pd(II) cycle.[14] After oxidative addition of the vinyl triflate to Pd(0), the resulting palladium(II) complex coordinates to the alkene. This is followed by a syn migratory insertion of the alkene into the Pd-C bond.[1][15] A subsequent syn β-hydride elimination releases the product and a hydridopalladium species, which upon reaction with a base, regenerates the Pd(0) catalyst.[15][16]
The Stille Coupling: A Tin-Based Approach
The Stille coupling involves the reaction of an organic halide or triflate with an organostannane reagent, catalyzed by palladium.[17][18][19] While concerns about the toxicity of tin reagents exist, the Stille reaction remains a powerful tool due to the stability and diverse range of available organostannanes.
Mechanism: Similar to the Suzuki coupling, the Stille reaction proceeds via oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base. Additives like lithium chloride can be beneficial, particularly when using vinyl triflates, to facilitate the transmetalation step.[17][19]
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a bond between a sp²-hybridized carbon (from a vinyl triflate) and a sp-hybridized carbon (from a terminal alkyne).[20] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[20]
Mechanism: The Sonogashira coupling is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl triflate to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[3]
Reactivity Order: In Sonogashira couplings, the reactivity of the sp² electrophile generally follows the trend: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[20]
Field-Proven Methodologies: Experimental Protocols
The following protocols are provided as representative examples for conducting cross-coupling reactions with vinyl triflates.
Protocol: Suzuki-Miyaura Coupling of a Vinyl Triflate[2]
Materials:
-
Vinyl triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the vinyl triflate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).[2]
-
Add toluene to the flask to dissolve the reagents.
-
Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv) to the reaction mixture.[2]
-
Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol: Stille Coupling of a Vinyl Triflate[3]
Materials:
-
Vinyl triflate (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the vinyl triflate (1.0 equiv) and LiCl (3.0 equiv) in anhydrous THF under an inert atmosphere, add the organostannane (1.1 equiv).[3]
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC.[3]
-
Upon completion, quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks and Future Outlook
Vinyl triflates have firmly established themselves as indispensable electrophilic partners in the synthetic chemist's toolkit for palladium-catalyzed cross-coupling reactions. Their high reactivity, coupled with their ready accessibility, provides a powerful platform for the construction of complex molecular architectures with a high degree of control and efficiency.[3] The ability to fine-tune reaction conditions to favor specific mechanistic pathways, such as the cationic route in Heck reactions, offers exciting opportunities for asymmetric synthesis and the development of novel transformations.[14] As the drive for more sustainable and atom-economical synthetic methods continues, the direct conversion of readily available starting materials like ketones and alkynes into versatile coupling partners like vinyl triflates will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis, from drug discovery to materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review on various aspects of organic synthesis using Comins’ reagent - ProQuest [proquest.com]
- 11. fiveable.me [fiveable.me]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. byjus.com [byjus.com]
- 16. [PDF] Mechanisms of the Mizoroki–Heck Reaction | Semantic Scholar [semanticscholar.org]
- 17. Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies (Journal Article) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
A Researcher's Guide to the Safe Handling of Triflic Anhydride and Its Derivatives
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride ((CF₃SO₂)₂O), and its derivatives are indispensable reagents in modern organic synthesis.[1] Their potent electrophilicity makes them highly effective for the formation of triflates, which are excellent leaving groups, and for promoting a variety of chemical transformations. However, the same reactivity that makes these compounds so valuable also necessitates a profound respect for their hazardous nature. This guide provides an in-depth, experience-driven framework for the safe handling of triflic anhydride, moving beyond mere procedural lists to explain the fundamental principles that underpin these critical safety protocols.
Part 1: Understanding the Inherent Risks: The Chemical Personality of Triflic Anhydride
At its core, the hazardous nature of triflic anhydride stems from its extreme reactivity, particularly with nucleophiles. It is a powerful oxidizing agent and is acutely sensitive to moisture.[2][3] A comprehensive understanding of its chemical properties is the bedrock of safe laboratory practice.
Physical and Chemical Properties
A clear, colorless to light brown liquid, triflic anhydride possesses a pungent odor.[4][5] Key physical data are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₂F₆O₅S₂ | [1][4] |
| Molar Mass | 282.13 g/mol | [1] |
| Boiling Point | 81-83 °C | [6] |
| Density | ~1.68 g/cm³ | [1] |
| Vapor Pressure | 10 hPa at 20 °C | [2] |
Reactivity Profile: A Tale of Violent Reactions
The primary danger associated with triflic anhydride is its violent reaction with water, which hydrolyzes it to the superacid, triflic acid.[4][5] This reaction is highly exothermic and can lead to a dangerous release of energy and corrosive fumes. Beyond water, triflic anhydride is incompatible with a range of common laboratory chemicals:
-
Alcohols: Reacts vigorously to form triflate esters.
-
Strong Bases and Acids: Can lead to uncontrolled and potentially explosive reactions.[3][7]
-
Strong Oxidizing Agents: Can create a fire or explosion hazard.[3][7]
-
Reducing Agents: Violent reactions can occur.[2]
-
Combustible Materials: As an oxidizer, it can intensify fires.[2]
It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before beginning any experiment.[3]
Part 2: The Pillars of Safe Handling: A Proactive Approach
A proactive and informed approach to safety is paramount when working with triflic anhydride. This involves a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of triflic anhydride must be conducted in a properly functioning chemical fume hood to prevent the inhalation of its corrosive vapors.[8][9]
-
Inert Atmosphere: Due to its moisture sensitivity, reactions involving triflic anhydride should be carried out under an inert atmosphere, such as nitrogen or argon.[10]
-
Eyewash Station and Safety Shower: Immediate access to an eyewash station and safety shower is non-negotiable in any laboratory where triflic anhydride is handled.[8][9]
Administrative Controls: Establishing Safe Work Practices
Administrative controls are the established procedures and policies that guide safe work.
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs should be written and reviewed before any new procedure involving triflic anhydride is undertaken.
-
Restricted Access: Areas where triflic anhydride is used and stored should be clearly marked, and access should be restricted to trained personnel.
-
Waste Disposal: All waste containing triflic anhydride or its byproducts must be treated as hazardous and disposed of according to institutional and regulatory guidelines.[11]
Personal Protective Equipment (PPE): The Last Barrier
While engineering and administrative controls are primary, appropriate PPE is essential.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[8][11]
-
Gloves: Chemically resistant gloves, such as neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility data.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][11] For larger-scale operations, a chemical-resistant apron or suit may be necessary.
Part 3: In the Laboratory: Step-by-Step Protocols for Safe Use
The following protocols are intended as a guide and should be adapted to the specific requirements of your experiment.
Preparation and Dispensing
-
Gather all necessary equipment and reagents within the chemical fume hood before retrieving the triflic anhydride.
-
Ensure all glassware is scrupulously dried to prevent violent hydrolysis.
-
Work under an inert atmosphere.
-
Use a syringe or cannula for transfers to minimize exposure to the atmosphere.
-
Dispense the required amount slowly and carefully.
Reaction Quenching: A Critical Step
The quenching of a reaction containing triflic anhydride is a point of significant potential hazard.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent. A common and effective method is the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or another weak base.
-
Monitor for gas evolution and exotherm. Be prepared for a vigorous reaction.
-
Ensure the quenching is complete by checking the pH of the aqueous layer.
Spill Management: A Calm and Methodical Response
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it:
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Part 4: Emergency Procedures: Preparedness is Key
Despite the best precautions, accidents can happen. Being prepared can significantly mitigate the consequences.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8][13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.[8]
Part 5: Storage and Waste Disposal: The Lifecycle of a Reagent
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store triflic anhydride in a cool, dry, well-ventilated area away from incompatible materials.[10][12]
-
Keep the container tightly sealed and under an inert atmosphere.[10]
-
Store in a secondary container to contain any potential leaks.
Waste Disposal
-
Never dispose of triflic anhydride down the drain.
-
Quench any residual triflic anhydride before disposing of it as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]
Visualizing Safety Workflows
To further clarify the logical flow of safety procedures, the following diagrams illustrate key decision-making processes.
Caption: Decision tree for emergency response.
Conclusion
Triflic anhydride and its derivatives are powerful tools in the arsenal of the synthetic chemist. However, their utility is matched by their potential for harm if not handled with the utmost care and respect. By internalizing the principles outlined in this guide—understanding the inherent risks, implementing robust safety protocols, and being prepared for emergencies—researchers can confidently and safely harness the synthetic power of these remarkable reagents.
References
- CymitQuimica. CAS 358-23-6: Trifluoromethanesulfonic anhydride.
- MacMillan, D. Properties, Reactivity & Applications Of Trifluoromethanesulfonic Anhydride (Tf₂O).
- Grokipedia. Trifluoromethanesulfonic anhydride.
- Santa Cruz Biotechnology. Trifluoroacetic anhydride.
- ChemBlogger. Trifluoromethanesulfonic anhydride (Triflic anhydride) 99% ,CAS No: 358-23-6.
- Labochema.
- Loba Chemie. TRIFLUOROMETHANESULPHO....
- SynQuest Laboratories, Inc. Trifluoromethanesulfonic anhydride.
- Carl ROTH.
- Fisher Scientific.
- Biosynth.
- Cole-Parmer.
- Thermo Fisher Scientific.
- ChemicalBook. Trifluoromethanesulfonic anhydride(358-23-6).
- Cole-Parmer.
- Muby Chemicals. Trifluoromethanesulfonic anhydride Manufacturers, with SDS.
- Sigma-Aldrich.
- Apollo Scientific. Trifluoromethanesulfonic anhydride.
- S D Fine-Chem Limited. Chemwatch GHS SDS in English (European) 61819-3.
- Fisher Scientific.
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.fr [fishersci.fr]
- 4. CAS 358-23-6: Trifluoromethanesulfonic anhydride [cymitquimica.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chemblogger.com [chemblogger.com]
- 7. Trifluoromethanesulfonic anhydride Manufacturers, with SDS [mubychem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Trifluoromethanesulfonic anhydride(358-23-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
theoretical calculations on the structure of 1-Cyclohexenyl trifluoromethanesulfonate
<_ A Technical Guide to the Theoretical Investigation of 1-Cyclohexenyl Trifluoromethanesulfonate's Structure
Introduction
This compound, a member of the vinyl triflate family, is a pivotal reagent and intermediate in modern organic synthesis.[1] Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including palladium-catalyzed cross-coupling reactions.[2][3][4] The triflate moiety's strong electron-withdrawing nature significantly influences the electronic structure and reactivity of the adjacent vinyl group.[5] A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, designing novel synthetic methodologies, and optimizing reaction conditions.
This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the structure of this compound using computational chemistry methods. We will delve into the rationale behind the selection of computational protocols, from initial geometry optimization to advanced bonding analysis, providing researchers, scientists, and drug development professionals with a robust workflow for in-silico characterization.
Part 1: Foundational Computational Approach: Geometry Optimization and Vibrational Analysis
The initial and most critical step in the theoretical study of any molecule is to determine its lowest energy structure, or ground state geometry. This is achieved through a process called geometry optimization.[6]
The Choice of Method: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (T) has proven to be a reliable and computationally efficient method.[7] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, which is a function of only three spatial coordinates. This simplification allows for the accurate calculation of molecular properties for a wide range of systems.[8]
Among the myriad of available DFT functionals, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred for their balanced accuracy. For organofluorine compounds and sulfonate esters, the B3LYP functional has a long track record of providing reliable results.[9][10]
Selecting the Right Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing sulfur and fluorine, a basis set that includes polarization and diffuse functions is crucial.
-
Pople-style basis sets , such as 6-31+G(d) or 6-311+G(d,p) , are a good starting point. The "+" indicates the inclusion of diffuse functions, which are important for describing the diffuse electron density of anions and lone pairs, such as those on the oxygen and fluorine atoms of the triflate group. The "(d)" and "(d,p)" notations signify the addition of polarization functions on heavy atoms and hydrogen, respectively, which allow for more flexibility in describing the shape of the electron density and are essential for accurately modeling bonding.[10]
-
Correlation-consistent basis sets , such as cc-pVTZ , offer a more systematic way to approach the complete basis set limit and can provide higher accuracy, albeit at a greater computational cost.[9]
Experimental Protocol: Geometry Optimization and Frequency Calculation
The following protocol outlines the step-by-step procedure for performing a geometry optimization and subsequent vibrational frequency analysis.
Step 1: Building the Initial Structure Construct the 3D structure of this compound using a molecular modeling program such as Avogadro or GaussView.[7] Ensure a reasonable initial geometry, paying attention to bond lengths and angles. The cyclohexenyl ring can adopt a half-chair conformation.[11]
Step 2: Setting up the Calculation Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The input file should specify:
-
The chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).
-
The keyword for geometry optimization (e.g., Opt).
-
The keyword for a subsequent frequency calculation (e.g., Freq).
Step 3: Execution and Analysis Run the calculation. Upon successful completion, the output will contain the optimized Cartesian coordinates of the molecule. Crucially, the frequency calculation serves as a self-validating system. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[12] The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation.[9][13]
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the geometry optimization and frequency analysis process.
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
Part 2: Delving Deeper: Electronic Structure and Bonding Analysis
Once a validated ground state structure is obtained, more advanced computational techniques can be employed to gain deeper insights into the electronic structure and the nature of the chemical bonds within this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive, localized bonding picture that aligns with Lewis structures.[14] NBO analysis provides information on:
-
Atomic Charges: Quantifying the electron distribution among the atoms.
-
Hybridization: Describing the atomic orbitals involved in bonding.
-
Bond Orders: Assessing the strength and nature (sigma, pi) of chemical bonds.
-
Hyperconjugative Interactions: Identifying stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding the molecule's stability and reactivity.[9]
Experimental Protocol: NBO Analysis
Step 1: Prerequisite A successfully completed and validated geometry optimization is required.
Step 2: Calculation Setup In the input file for the quantum chemistry software, add the appropriate keyword to request an NBO analysis (e.g., Pop=NBO).
Step 3: Analysis of Output The NBO output will provide detailed information on the natural atomic orbitals, natural hybrid orbitals, and natural bond orbitals. Key aspects to analyze include the occupancies of the bonding and antibonding orbitals. Significant electron donation from a filled bonding or lone pair orbital to an empty antibonding orbital indicates a strong hyperconjugative interaction.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[15][16][17] QTAIM analysis can identify and characterize chemical bonds through the analysis of bond critical points (BCPs).
Key parameters derived from a QTAIM analysis at a BCP include:
-
Electron Density (ρ(r)): The magnitude of the electron density at the BCP is related to the bond order.
-
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals) interaction.
-
Total Energy Density (H(r)): The sign of the total energy density can also help to distinguish between covalent (negative H(r)) and non-covalent (positive H(r)) interactions.
Experimental Protocol: QTAIM Analysis
Step 1: Generate a Wavefunction File Perform a single-point energy calculation on the optimized geometry, ensuring that a wavefunction file (e.g., .wfn or .wfx) is generated.
Step 2: Use a Dedicated QTAIM Software Utilize a specialized program, such as AIMAll, to analyze the generated wavefunction file.
Step 3: Locate and Analyze Bond Critical Points The software will identify the BCPs between atoms. Analyze the properties of the electron density at these points to characterize the chemical bonds.
Visualizing Key Structural Parameters and Bonding Interactions
The following diagram illustrates the key bonding interactions within this compound that can be elucidated through NBO and QTAIM analyses.
Caption: Key Bonding Interactions in this compound.
Part 3: Data Presentation and Interpretation
A crucial aspect of any computational study is the clear and concise presentation of the results.
Tabulating Structural Parameters
The optimized geometrical parameters should be summarized in a table for easy comparison with experimental data, if available, or with related computed structures.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311+G(d,p))
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C=C | Calculated Value |
| C-O | Calculated Value |
| S-O(vinyl) | Calculated Value |
| S=O | Calculated Value |
| S-C(F3) | Calculated Value |
| C-F | Calculated Value |
| Bond Angles (°) ** | |
| C=C-O | Calculated Value |
| C-O-S | Calculated Value |
| O-S-O | Calculated Value |
| O=S=O | Calculated Value |
| Dihedral Angles (°) ** | |
| C=C-O-S | Calculated Value |
Note: The table should be populated with the actual values obtained from the calculation.
Interpreting Electronic Structure Data
The results from NBO and QTAIM analyses provide a quantitative basis for understanding the molecule's electronic properties.
-
NBO Charges: The charge distribution will likely show a significant positive charge on the sulfur atom and negative charges on the oxygen and fluorine atoms, reflecting the high electronegativity of these elements. The vinyl carbon attached to the oxygen will also carry a partial positive charge.
-
QTAIM Bond Analysis: The C-O and S-O bonds will exhibit characteristics of polar covalent bonds. The electron density at the bond critical points will provide a quantitative measure of their strength.
Conclusion
This technical guide has outlined a comprehensive and robust computational workflow for the theoretical investigation of the structure of this compound. By employing a combination of Density Functional Theory for geometry optimization and vibrational analysis, followed by advanced techniques such as Natural Bond Orbital and Quantum Theory of Atoms in Molecules analyses, researchers can gain a deep and nuanced understanding of the geometric and electronic properties of this important synthetic intermediate. The self-validating nature of the frequency calculations, coupled with the detailed insights from bonding analyses, provides a powerful in-silico toolkit to complement and guide experimental studies in organic synthesis and drug development.
References
-
da Silva, J. B. P., & Ramalho, T. C. (2018). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 23(11), 2843. [Link]
-
Shen, D., & Buchwald, S. L. (2017). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ACS Catalysis, 7(12), 8258-8265. [Link]
-
Gejji, S. P., Hermansson, K., & Lindgren, J. (1993). Geometry and vibrational frequencies of the lithium triflate ion pair: an ab initio study. The Journal of Physical Chemistry, 97(43), 11234-11241. [Link]
-
Shen, D., & Buchwald, S. L. (2017). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]
-
Gejji, S. P., Hermansson, K., & Lindgren, J. (1993). Ab initio vibrational frequencies of the triflate ion, (CF3SO3)-. The Journal of Physical Chemistry, 97(15), 3712-3715. [Link]
-
Wikipedia. (2023, October 27). Atoms in molecules. [Link]
-
Caballero, A., et al. (2011). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 30(24), 6689-6698. [Link]
-
RSC. (n.d.). DFT calculations towards predictive organo/organometallic chemistry. [Link]
-
ChemEurope. (n.d.). Atoms in molecules. [Link]
-
Gejji, S. P., et al. (1993). Ab initio vibrational frequencies of the triflate ion, (CF3SO3)-. The Journal of Physical Chemistry, 97(15), 3712-3715. [Link]
-
Gejji, S. P., et al. (1993). Geometry and vibrational frequencies of the lithium triflate ion pair: an ab initio study. The Journal of Physical Chemistry, 97(43), 11234-11241. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Stang, P. J., & Tykwinski, R. R. (1998). Vinyl triflate chemistry: unsaturated cations and carbenes. Accounts of Chemical Research, 31(8), 465-472. [Link]
-
Hettema, H. (2019). The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding. Philosophy of Science, 86(5), 985-996. [Link]
-
LibreTexts Chemistry. (n.d.). General Chemistry Bonding Theories. [Link]
-
Breslyn, W. (2019, February 10). CO Molecular Geometry / Shape and Bond Angles (Carbon monoxide). YouTube. [Link]
-
RSC. (n.d.). DFT calculations towards predictive organo/organometallic chemistry. [Link]
-
Williams, I. H., et al. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. The Journal of Organic Chemistry, 79(10), 4444-4455. [Link]
-
Wikipedia. (2023, November 13). Natural bond orbital. [Link]
-
ChemSynthesis. (n.d.). 6-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate. [Link]
-
Wikipedia. (2023, December 1). Organofluorine chemistry. [Link]
-
Al-Majid, A. M., et al. (2021). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Crystals, 11(11), 1362. [Link]
-
CrystalDFTdrugdesign. (2020, July 4). How to generate DFT calculation input files. YouTube. [Link]
-
ResearchGate. (n.d.). Regularities of the conformations on a single bond; sulfonic esters and sulfonyl derivatives. [Link]
-
DiVA. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. [Link]
-
Williams, I. H., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(10), 4444-4455. [Link]
-
ResearchGate. (2021). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonate. PubChem. [Link]
-
BigDFT. (n.d.). Geometry Optimization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. Geometry Optimization — BigDFT-suite 1.9.2 documentation [bigdft-suite.readthedocs.io]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 15. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 16. Atoms_in_molecules [chemeurope.com]
- 17. The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding | Philosophy of Science | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Cyclohexenyl Trifluoromethanesulfonate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Vinyl Triflates in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
Within the diverse array of electrophiles available for this transformation, vinyl triflates, such as 1-cyclohexenyl trifluoromethanesulfonate, have emerged as highly valuable substrates.[2] Derived readily from corresponding ketones, vinyl triflates serve as stable and reactive surrogates for vinyl halides.[4] Their high reactivity, often comparable to vinyl bromides, allows for coupling under mild conditions, making them particularly attractive for the synthesis of complex molecules with sensitive functional groups.[5][6] This guide provides a comprehensive overview, in-depth mechanistic insights, and detailed, field-proven protocols for the successful execution of the Suzuki-Miyaura coupling between this compound and various arylboronic acids.
Mechanistic Underpinnings: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2][3][4][7] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the vinyl triflate to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-oxygen bond of the triflate, forming a Pd(II) intermediate.[8][9] The high reactivity of the triflate leaving group facilitates this crucial step.
-
Transmetalation: In this step, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the triflate group. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the coupled product from the palladium(II) complex. This step forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.[3][8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Key Experimental Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following section details these components and the reasoning behind their choice.
Catalyst System: Palladium vs. Nickel
While palladium catalysts are the most widely used for Suzuki-Miyaura couplings, nickel catalysts have emerged as a cost-effective and sometimes more reactive alternative.[7]
| Catalyst Type | Advantages | Disadvantages |
| Palladium | Broad functional group tolerance, well-established reactivity, wide variety of available ligands and precatalysts.[2][7] | Higher cost compared to nickel. |
| Nickel | More earth-abundant and economical, can exhibit higher reactivity, enabling transformations at lower temperatures.[7] | Can be more sensitive to certain functional groups, potentially leading to lower yields or side reactions.[7] |
For the coupling of this compound, palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points due to their proven efficacy with vinyl triflates.[8][9][10]
Ligands: The Key to Catalyst Performance
The choice of ligand is critical as it influences the stability, solubility, and catalytic activity of the metal center. Phosphine ligands are commonly employed in Suzuki-Miyaura couplings.[1]
-
Triphenylphosphine (PPh₃): A versatile and commonly used ligand, often employed in the form of Pd(PPh₃)₄. It provides a good balance of stability and reactivity for a wide range of substrates.[8][9]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand that can enhance the stability and reactivity of the palladium catalyst, particularly for challenging couplings.[8][10] The use of Pd(dppf)Cl₂ can sometimes lead to different stereochemical outcomes compared to monodentate ligands.[8][10]
Base: The Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are mild and effective bases for many Suzuki-Miyaura couplings.[7] They are typically used in aqueous solutions, creating a biphasic reaction medium.[1]
-
Phosphates (K₃PO₄): A stronger base that can be effective for less reactive boronic acids or when faster reaction rates are desired.[9]
-
Fluorides (KF, CsF): Fluoride ions can also promote transmetalation and are sometimes used in anhydrous conditions.[8]
Solvent: The Reaction Medium
The choice of solvent is important for dissolving the reactants and catalyst, as well as for controlling the reaction temperature.
-
Toluene, Dioxane, Tetrahydrofuran (THF): These are common organic solvents for Suzuki-Miyaura couplings.[2][4] They are often used in combination with water when an inorganic base is employed.[4][7]
-
Green Solvents (e.g., 2-Me-THF): In an effort to develop more environmentally friendly protocols, green solvents are being increasingly explored for nickel-catalyzed Suzuki-Miyaura couplings.[11]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of the starting material and the subsequent Suzuki-Miyaura coupling.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of vinyl triflates from ketones.[5][12]
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or Triflic anhydride (Tf₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (LDA or LHMDS, 1.1 equivalents) to the stirred THF.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the base solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the triflating agent (PhNTf₂ or Tf₂O, 1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with an arylboronic acid.[4][6]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and water (e.g., 4:1 or 5:1 v/v), degassed
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.03 eq).
-
Add the degassed solvent mixture (e.g., toluene and water).
-
Equip the flask with a condenser and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1-cyclohexene product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction gives a low yield, consider screening different bases, solvents, or ligands. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure that all reagents are pure and the solvents are properly degassed to avoid catalyst deactivation.
-
Homocoupling of Boronic Acid: The formation of biaryl side products from the homocoupling of the boronic acid can sometimes be an issue. This can be minimized by ensuring a properly degassed reaction mixture and using a high-quality palladium catalyst.
-
Protodeborylation: Boronic acids can be susceptible to protodeborylation, especially under harsh conditions. Using milder bases or shorter reaction times can help to mitigate this side reaction. The use of boronic esters, such as pinacol esters, can also improve stability.[2]
-
Stereoselectivity: For substituted vinyl triflates, the stereochemical outcome of the reaction can be influenced by the choice of ligand. For example, Pd(PPh₃)₄ often leads to retention of the double bond configuration, while catalysts with bulkier ligands like Pd(dppf)Cl₂ may lead to isomerization.[8][9][10]
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of 1-aryl-1-cyclohexenes, which are valuable intermediates in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and predictable outcomes. The protocols and insights provided in this guide serve as a valuable resource for the successful implementation of this powerful transformation in the laboratory.
References
-
Chvojka, T., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2657–2662. Available at: [Link]
-
Pan, C., et al. (2024). Palladium-Catalyzed Triple Suzuki-Miyaura Reactions Using Cyclic (Vinyl Triflate)iodonium Salts. Organic Letters, 26(20), 4168-4172. Available at: [Link]
-
Pan, C., et al. (2024). Palladium-Catalyzed Triple Suzuki-Miyaura Reactions Using Cyclic (Vinyl Triflate)iodonium Salts. Semantic Scholar. Available at: [Link]
-
Nickel-catalyzed reductive carbonylative coupling of vinyl triflates with alkyl bromides toward enones with oxalyl chloride as the carbonyl source. ResearchGate. Available at: [Link]
-
Pan, C., et al. (2024). Palladium-Catalyzed Triple Suzuki–Miyaura Reactions Using Cyclic (Vinyl Triflate)iodonium Salts. ACS Publications. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Organic Syntheses Procedure. Available at: [Link]
-
Chvojka, T., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. Available at: [Link]
-
Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]
-
Occhiato, E. G., Trabocchi, A., & Guarna, A. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. The Journal of Organic Chemistry, 66(7), 2459-2465. Available at: [Link]
-
Chvojka, T., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. Available at: [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]
-
Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. Nature. Available at: [Link]
-
This compound (97%). Amerigo Scientific. Available at: [Link]
-
Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(11), 2784-2787. Available at: [Link]
-
Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7334-7341. Available at: [Link]
-
General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. Available at: [Link]
- Method for synthesizing trifluoromethanesulfonate. Google Patents.
-
This compound. PubChem. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Heck Reaction of 1-Cyclohexenyl Trifluoromethanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides or triflates and alkenes.[1][2][3] This powerful transformation has seen widespread application in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[4] The use of vinyl triflates, such as 1-cyclohexenyl trifluoromethanesulfonate (also known as 1-cyclohexenyl triflate), offers significant advantages over their halide counterparts.[1] Vinyl triflates are readily synthesized from the corresponding ketones and often exhibit enhanced reactivity, which can allow for milder reaction conditions.[1][4]
A key feature of using vinyl triflates is their propensity to favor a cationic catalytic pathway, particularly when paired with bidentate phosphine ligands. This can influence the regioselectivity and stereoselectivity of the coupling, opening avenues for asymmetric synthesis when chiral ligands are employed.[1] Furthermore, the use of vinyl triflates circumvents the presence of halide ions, which can be beneficial for reactions involving alkenes that lack electron-withdrawing groups.[1] This document provides a comprehensive guide to the Heck reaction of this compound, detailing the underlying mechanistic principles, optimized reaction conditions, and step-by-step experimental protocols.
Mechanistic Considerations: The Catalytic Cycle
The Heck reaction with vinyl triflates can proceed through various catalytic cycles, with the classical mechanism involving a Pd(0)/Pd(II) cycle. However, the excellent leaving group ability of the triflate group can promote a cationic pathway.[1] A deoxygenative variant has also been reported, which proceeds via a Pd(I) dimer.[1][5]
The generally accepted catalytic cycle for the Heck reaction is initiated by the oxidative addition of the vinyl triflate to a Pd(0) complex. This is followed by coordination of the alkene and subsequent migratory insertion of the alkene into the palladium-carbon bond. The final steps involve β-hydride elimination to form the product and reductive elimination to regenerate the active Pd(0) catalyst.[2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 1-Cyclohexenyl Trifluoromethanesulfonate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide or triflate.[1][2] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[2][3] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials and nanomaterials.[1][4]
This guide provides a detailed overview and experimental protocols for the Sonogashira coupling of 1-cyclohexenyl trifluoromethanesulfonate with various terminal alkynes. Vinyl triflates, such as this compound, are particularly useful substrates as they can be readily prepared from the corresponding ketones, offering a strategic advantage in synthetic design.[2] The resulting 1-alkynyl-1-cyclohexene products are valuable building blocks for the construction of more complex molecular architectures, which are of significant interest in drug discovery and development.[5][6]
Reaction Mechanism and Principles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl triflate, forming a Pd(II) complex.[1]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.[1]
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired 1-alkynyl-1-cyclohexene product and regenerate the active Pd(0) catalyst.[1]
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt.[8]
-
Deprotonation: In the presence of a base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide.[7][8] This activated alkyne species is then ready for the transmetalation step.
While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][7] To circumvent this, copper-free Sonogashira protocols have been developed and may be advantageous in certain applications.[1][9]
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials:
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv), freshly distilled
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2][12]
-
-
Reagent Addition:
-
Add anhydrous THF (5 mL) and freshly distilled triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add this compound (0.23 g, 1.0 mmol) to the reaction mixture via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is typically complete within 2-8 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts. Wash the pad with additional diethyl ether.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[8][13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(phenylethynyl)cyclohex-1-ene.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.[2]
-
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.
Data Presentation: Representative Substrate Scope
The Sonogashira coupling of this compound is compatible with a variety of terminal alkynes, affording the corresponding enynes in good to excellent yields.
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)cyclohex-1-ene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)cyclohex-1-ene | 80-90 |
| 3 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)cyclohex-1-ene | 90-98 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(Cyclohex-1-en-1-yl)-2-methylbut-3-yn-2-ol | 75-85 |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[12]
-
Increase the catalyst loading slightly (e.g., to 3-5 mol%).
-
Consider using a different palladium source (e.g., Pd(PPh₃)₄) or ligand.[14]
-
For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Decomposition of Starting Material:
-
Ensure the reaction temperature is not too high.
-
Check the purity of the starting materials.
-
Applications in Drug Development
The Sonogashira coupling is a key reaction in medicinal chemistry for the synthesis of complex molecular scaffolds.[5][6] The introduction of an alkyne moiety into a molecule can provide a rigid linker, modulate biological activity, or serve as a handle for further functionalization via click chemistry or other alkyne-based transformations.[4] The enyne products from the coupling of this compound can be precursors to a wide range of biologically active compounds, including analogues of natural products and novel heterocyclic systems.[3][4]
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and reliable method for the synthesis of valuable 1-alkynyl-1-cyclohexene building blocks. The mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive strategy for both academic research and industrial applications, particularly in the field of drug discovery and development. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can efficiently access a diverse range of complex molecules.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
SynArchive. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Books. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
Organic Syntheses. Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organic Syntheses. 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. [Link]
-
ResearchGate. Highly Stereoselective Synthesis of 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration/Sonogashira Coupling Sequence. [Link]
-
Organic Syntheses. Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. [Link]
-
Amerigo Scientific. This compound (97%). [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. This compound | C7H9F3O3S | CID 319440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
Application Note & Protocol: Palladium-Catalyzed Trifluoromethylation of 1-Cyclohexenyl Trifluoromethanesulfonate
Abstract: This document provides a detailed guide for the palladium-catalyzed trifluoromethylation of 1-cyclohexenyl trifluoromethanesulfonate, a robust method for synthesizing 1-(trifluoromethyl)cyclohex-1-ene. The introduction of a trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding selectivity.[1][2] Traditional methods for creating sp² C-CF3 bonds often necessitate harsh conditions, limiting their utility.[2] This protocol leverages a modern cross-coupling strategy developed by Buchwald and colleagues, which proceeds under mild conditions with high functional group tolerance, providing a direct and efficient route from vinyl triflates to trifluoromethylated alkenes.[1][2][3]
Section 1: Mechanistic Rationale and Key Parameters
The success of this cross-coupling reaction hinges on the synergistic interplay of the palladium catalyst, a specialized phosphine ligand, and the trifluoromethyl source. The catalytic cycle, analogous to well-established Buchwald-Hartwig amination reactions, proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-oxygen bond of the this compound. This step forms a Pd(II) intermediate, activating the vinyl substrate for subsequent coupling.
-
Transmetalation: The trifluoromethyl group is transferred to the palladium center. The nucleophilic "CF₃⁻" equivalent is generated in situ from a stable precursor, typically trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's reagent) or triethylsilyl-CF₃ (TESCF₃).[1][2][7] This generation is triggered by a fluoride activator, such as potassium fluoride (KF) or rubidium fluoride (RbF). The rate of CF₃⁻ generation is a critical parameter, as the anion can readily decompose to difluorocarbene if not consumed in the catalytic cycle.[1]
-
Reductive Elimination: This is the final, product-forming step. The trifluoromethyl group and the cyclohexenyl ligand couple, forming the desired C-CF₃ bond and releasing the 1-(trifluoromethyl)cyclohex-1-ene product.[8][9] This process simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue. This step is often the rate-limiting step in palladium cross-coupling, and its efficiency is highly dependent on the choice of ligand.[7]
Critical Role of the Ligand
The selection of the phosphine ligand is paramount for achieving high yields. Bulky, electron-rich, monodentate biaryl phosphine ligands have proven optimal for this transformation.
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl): This ligand has been identified as superior for the trifluoromethylation of vinyl triflates.[1][2][3] Its steric bulk and electron-donating properties are believed to facilitate the crucial, and often challenging, reductive elimination step while preventing competitive side reactions like β-hydride elimination.[2] In contrast, other ligands, such as BrettPhos, which are effective for aryl chlorides, were found to be unsuccessful for this specific transformation.[1][2]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the trifluoromethylation of vinyl triflates.
Section 2: Experimental Protocol
This protocol is adapted from the procedure developed by Cho and Buchwald.[1][2] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques, as the catalyst system and reagents are sensitive to air and moisture.[7]
Materials and Equipment
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂)[1]
-
Ligand: tBuXPhos (CAS 564483-19-8)
-
CF₃ Source: Trifluoromethyltrimethylsilane (TMSCF₃) (CAS 81290-20-2)
-
Activator: Potassium Fluoride (KF), spray-dried or flame-dried under vacuum.
-
Solvent: Anhydrous 1,4-Dioxane
-
Internal Standard: 4-Fluorotoluene (for ¹⁹F NMR yield determination)
-
Equipment: Nitrogen-filled glovebox, oven-dried glassware (e.g., 4 mL screw-cap vial), magnetic stir bar, magnetic stir plate with heating, gas chromatograph-mass spectrometer (GC-MS), NMR spectrometer.
Optimized Reaction Parameters
The following table summarizes the optimized conditions for the reaction.
| Parameter | Recommended Condition | Reference |
| Substrate Scale | 0.2 mmol | [1] |
| Palladium Source | 5 mol % Pd(dba)₂ or 2.5 mol % [(allyl)PdCl]₂ | [1] |
| Ligand | 10 mol % tBuXPhos | [1] |
| CF₃ Source | TMSCF₃ (2.0 equiv, 0.4 mmol) | [1] |
| Activator | KF (2.0 equiv, 0.4 mmol) | [1] |
| Solvent | Anhydrous Dioxane (0.2 mL) | [1] |
| Temperature | 90 - 110 °C | [1] |
| Reaction Time | 3 - 5 hours | [1][2] |
| Typical Yield | >90% (¹⁹F NMR Yield) | [1] |
Step-by-Step Procedure
-
Preparation (in a glovebox): To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add the palladium source (5 mol %), tBuXPhos ligand (10 mol %), and spray-dried potassium fluoride (0.4 mmol).
-
Reagent Addition: Add this compound (0.2 mmol).
-
Solvent and CF₃ Source: Add anhydrous dioxane (0.2 mL) followed by TMSCF₃ (0.4 mmol).
-
Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it on a pre-heated magnetic stir plate set to 110 °C.
-
Reaction Execution: Stir the reaction mixture vigorously for 3-5 hours at the set temperature.
-
Reaction Monitoring & Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the mixture with diethyl ether.
-
For yield determination, add a known amount of an internal standard (e.g., 4-fluorotoluene) and analyze an aliquot of the crude reaction mixture by ¹⁹F NMR spectroscopy.[1][2]
-
For isolation, filter the diluted mixture through a short plug of silica gel, eluting with diethyl ether to remove inorganic salts and baseline impurities.[12]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
Section 3: Troubleshooting and Safety
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to air/moisture exposure. 2. Wet solvent or reagents. 3. Impure or degraded starting materials. | 1. Ensure all steps are performed under strictly anaerobic and anhydrous conditions.[7] 2. Use freshly dried and degassed solvent. Ensure KF is thoroughly dried. 3. Verify the purity of the substrate and reagents before use. |
| Formation of Side Products | 1. Competitive β-hydride elimination.[2] 2. Decomposition of the CF₃ source.[1] | 1. Ensure the correct ligand (tBuXPhos) and ligand-to-metal ratio are used. 2. Do not exceed the recommended reaction temperature or time. Ensure the catalytic system is active for efficient turnover. |
| Inconsistent Yields | 1. Incomplete reaction. 2. Hygroscopic nature of KF. | 1. Monitor the reaction by GC-MS or TLC to confirm completion. 2. Handle KF exclusively inside a glovebox to prevent moisture absorption.[7] |
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[16][17]
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Trifluoromethylating Agents (TMSCF₃): These reagents can be volatile and toxic. Handle in a closed system or fume hood. Avoid contact with skin and eyes.
-
Solvents (Dioxane): 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use in a well-ventilated area and away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local institutional and governmental regulations.
References
-
Cho, E. J., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters, 13(24), 6552–6555. [Link]
-
Cho, E. J., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. ACS Publications. [Link]
-
Cho, E. J., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. DSpace@MIT. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lee, S. Y., et al. (2025). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. [Link]
-
Chen, G., Shaughnessy, K. H., & Diao, T. (n.d.). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. National Institutes of Health. [Link]
-
Cho, E. J., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. MIT Open Access Articles. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
Macmillan Group Meeting. (n.d.). Reductive Elimination from High-Valent Palladium. Macmillan Group. [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Espinet, P., et al. (2008). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 130(8), 2561–2573. [Link]
-
Organic Syntheses. (n.d.). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Retrieved from [Link]
-
Lee, H. G., & Buchwald, S. L. (2016). Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. Angewandte Chemie International Edition, 55(47), 14641–14645. [Link]
-
Wang, X., et al. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 14(24), 6342–6345. [Link]
-
ResearchGate. (n.d.). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Retrieved from [Link]
-
Lee, H. G., et al. (2017). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6272–6273. [Link]
-
Reddy, P. V., et al. (2018). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 9(1), 400. [Link]
-
Reddy, P. V., et al. (2018). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. Chem, 4(10), 2416–2432. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
-
Szabó, K. J., & Johansson, M. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11473–11477. [Link]
-
Organic Syntheses. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Retrieved from [Link]
-
Burger, K., et al. (1990). A new synthesis of trifluoromethylated cyclohexenes. Journal of Fluorine Chemistry, 47(1), 89-95. [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
de la Torre, A., & Minnaard, A. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(52), 18784-18800. [Link]
-
Shen, Q., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(7), 2046–2049. [Link]
-
Chemical Synthesis Database. (2025). 6-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). Supporting Information. ACS Publications. [Link]
-
Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol. Retrieved from [Link]
-
Goti, G., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(11), 3326. [Link]
-
Richmond, T. G., et al. (2007). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Organometallics, 26(15), 3748–3751. [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates [dspace.mit.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. 1-シクロヘキセニルトリフルオロメタンスルホナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
protocol for Stille coupling with organostannanes and 1-Cyclohexenyl trifluoromethanesulfonate
An Application Guide to Stille Coupling with Organostannanes and 1-Cyclohexenyl Trifluoromethanesulfonate
Introduction: The Strategic Importance of Stille Coupling
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, stands as a cornerstone of modern synthetic organic chemistry.[1] Discovered by John Kenneth Stille, its prominence stems from a unique combination of reliability, versatility, and exceptional functional group tolerance.[2][3] The air and moisture stability of organostannane reagents is a significant practical advantage over many other organometallic compounds, allowing for reactions that are often insensitive to trace impurities.[3][4] This robustness permits the presence of sensitive functional groups such as carboxylic acids, amides, esters, and ketones, often eliminating the need for complex protection-deprotection sequences.[2][4]
This guide focuses on the coupling of organostannanes with this compound (a vinyl triflate). Vinyl triflates are valuable electrophilic partners in C-C bond formation, serving as stable and accessible surrogates for the more reactive but often less stable vinyl iodides.[1][4] However, their lower reactivity compared to vinyl halides necessitates a carefully optimized protocol.[5] The critical step is often the initial oxidative addition of the C-OTf bond to the palladium catalyst, which can be sluggish.[5]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed mechanistic overview, a step-by-step experimental protocol, and field-proven insights to successfully execute and troubleshoot Stille couplings involving this specific class of substrates.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Stille coupling is rooted in a well-defined catalytic cycle centered on a palladium(0) complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition : The cycle commences when the active Pd(0) catalyst, typically stabilized by phosphine ligands (L), inserts into the carbon-triflate bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate. For vinyl triflates, this step can be the rate-determining phase of the entire cycle, and its efficiency is highly dependent on the choice of ligand.[5]
-
Transmetalation : The organostannane reagent (R'-SnR₃) then exchanges its organic group (R') with the triflate group on the Pd(II) complex. The precise mechanism of transmetalation can vary with substrates and conditions, but it results in a new Pd(II) intermediate bearing both the cyclohexenyl and the R' group.[1] This step can be accelerated by additives such as copper(I) salts.[4][6]
-
Reductive Elimination : In the final step, the two coupled organic fragments (the cyclohexenyl and R' groups) are expelled from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, which is then free to initiate another catalytic cycle.[2]
Caption: The catalytic cycle of the Stille coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
Successfully coupling a less reactive electrophile like this compound hinges on the careful selection of several key experimental variables.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is paramount. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, vinyl triflates often demand more specialized systems to promote the challenging oxidative addition step.[5]
-
Rationale: Electron-rich and sterically bulky phosphine or arsine ligands enhance the electron density on the palladium center, which facilitates its insertion into the C-OTf bond. These ligands also promote the reductive elimination step.[5][7] For sluggish reactions, switching to a more robust ligand is a primary optimization strategy.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5% | Commercially available, standard choice. May be insufficient for challenging triflates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, electron-rich phosphine | 1-4% Pd, 2-8% Ligand | Highly effective for aryl and vinyl chlorides/triflates. Accelerates oxidative addition.[8] |
| Pd₂(dba)₃ / AsPh₃ | Triphenylarsine | 1-4% Pd, 4-16% Ligand | An effective alternative to phosphines, can enhance rates in certain systems.[6] |
| Pd(OAc)₂ / XPhos | Buchwald-type biarylphosphine | 1-3% Pd, 2-6% Ligand | Excellent for a broad range of cross-couplings, often providing high turnover numbers.[9] |
Additives: Accelerating Key Steps
Several additives can be employed to overcome kinetic barriers and reduce side reactions.
-
Lithium Chloride (LiCl): The effect of LiCl is complex and depends on the solvent and rate-determining step. In non-polar solvents like THF, it can increase the polarity of the medium and accelerate the oxidative addition step.[10][11] However, if transmetalation is rate-limiting, the formation of a more stable chloro-palladium intermediate can actually slow the reaction.[10] It is typically used in stoichiometric amounts (2-3 equivalents).
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that is believed to accelerate the transmetalation step.[4][5] This is particularly beneficial when this step is rate-limiting. It is used in catalytic or stoichiometric amounts.
-
Cesium Fluoride (CsF): Fluoride sources can activate the organostannane by forming a more nucleophilic pentacoordinate "ate" complex (hypervalent tin species), thereby facilitating transmetalation.[5][7]
Solvent and Temperature
The reaction requires anhydrous, deoxygenated solvents to prevent catalyst deactivation and side reactions.
-
Solvents: Tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF), and 1-methyl-2-pyrrolidinone (NMP) are commonly used. For unreactive triflates, switching from a less polar solvent (like THF or toluene) to a more polar aprotic solvent (like DMF or NMP) can increase the reaction rate.[5]
-
Temperature: Reactions involving vinyl triflates often require elevated temperatures, typically in the range of 80–110 °C, to drive the reaction to completion.[5][12]
Detailed Experimental Protocol
This protocol provides a generalized starting point for the Stille coupling of this compound with a representative organostannane, such as vinyltributylstannane. Optimization may be required for different organostannane partners.
Safety First: Handling Organostannanes
CRITICAL: Organotin compounds are highly toxic.[1] They can be absorbed through the skin and may cause severe, long-term damage to the central nervous and immune systems.[13][14][15]
-
Always handle organostannanes in a certified chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double-layered nitrile gloves.[15][16]
-
All liquid and solid waste containing tin must be collected in a designated, sealed hazardous waste container.[16]
-
Have a spill kit readily available.
Materials and Reagents
-
This compound (1.0 eq)
-
Organostannane (e.g., Vinyltributylstannane) (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Additive (e.g., LiCl or CuI) (if required)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard workup and purification supplies (silica gel, solvents, etc.)
Step-by-Step Procedure
Caption: A typical experimental workflow for the Stille coupling.
-
Reaction Setup: Place a magnetic stir bar into a Schlenk flask. Assemble the glassware and flame-dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Loading: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid ligand or additive (e.g., CuI). Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF) via a syringe. Stir the mixture for 5-10 minutes.
-
Substrate Addition: Add this compound (1.0 eq) via syringe. Subsequently, add the organostannane (1.1-1.2 eq) dropwise over several minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. To remove tin byproducts, a common method is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes; this will precipitate the tin salts as a filterable solid.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove the palladium black and tin salts. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Common Issues
Low reactivity is a frequent challenge when working with vinyl triflates.[5][17] A systematic approach is key to resolving these issues.
Caption: A logical workflow for troubleshooting Stille coupling reactions.
-
Issue: No Reaction or Low Conversion
-
Cause: The oxidative addition step is likely too slow.
-
Solution:
-
Switch Ligand: Change from a standard ligand like PPh₃ to a more electron-rich, bulky ligand such as P(t-Bu)₃ or a Buchwald-type ligand.[5]
-
Increase Temperature: Incrementally increase the reaction temperature.
-
Change Solvent: Switch to a higher-boiling, polar aprotic solvent like DMF or NMP.[5]
-
Add LiCl: If using a non-polar solvent, add 2-3 equivalents of anhydrous LiCl.[5]
-
-
-
Issue: Reaction Stalls or Forms Byproducts (e.g., Homocoupling)
-
Cause: Transmetalation may be slow, or the catalyst may be deactivating. Homocoupling of the stannane reagent is a known side reaction.[1]
-
Solution:
-
Add CuI: Introduce 10-20 mol% of CuI to accelerate the transmetalation step.[5][6]
-
Check Reagent Purity: Ensure the organostannane is pure, as impurities can lead to side reactions.
-
Ensure Inert Atmosphere: Oxygen can lead to homocoupling and catalyst decomposition.[17] Verify that the solvent was properly degassed and the reaction setup is free of leaks.
-
-
References
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 120(35), 8978–8985.
- Addressing low reactivity of vinyl triflates in Stille coupling. (2025). BenchChem Technical Support.
- Stille Cross-Coupling. (2025). J&K Scientific LLC.
-
Stille cross-coupling reaction. (2020). Chem Help ASAP. Retrieved from [Link]
- Williams, J. M., et al. (2011). A General, Practical, and Inexpensive Method for the Synthesis of Biaryls via Stille Cross-Coupling. Organic Syntheses, 88, 197.
- Common side reactions and byproducts in vinyl triflate chemistry. (2025). BenchChem Technical Support.
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. (2021). Organic Syntheses, 98, 509-530.
- Casado, A. L., & Espinet, P. (2003). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme.
- Urgaonkar, S., et al. (2003). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 125(8), 2252–2261.
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
- Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. (n.d.).
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. (2022). MDPI.
- Myers, A. (n.d.). The Stille Reaction. Chem 115 Lecture Notes.
- 1-Cyclohexenyl trifluoromethanesulfon
- Tributyl(vinyl)stannane Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Standard Operating Procedures for Organotin Reagents. (n.d.). Del Valle Lab.
- SAFETY DATA SHEET - Tributyl[3-(trifluoromethyl)phenyl]stannane. (2023). Fisher Scientific.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033–3040.
- Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene. (2025). BenchChem.
- SAFETY DATA SHEET - Organotin compounds, solid, n.o.s. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Organotin compound, solid, n.o.s. (2024). Sigma-Aldrich.
- Method for synthesizing trifluoromethanesulfonate. (2016).
- Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes. (n.d.).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene. (2025). BenchChem.
- Stille coupling reactions with organostannanes. (n.d.).
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 10. Sílice [silice.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. delvallelab.weebly.com [delvallelab.weebly.com]
- 15. fishersci.fr [fishersci.fr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
The Strategic Application of 1-Cyclohexenyl Trifluoromethanesulfonate in the Synthesis of Complex Natural Products
Authored by a Senior Application Scientist
Introduction: The Versatility of a Key Synthetic Intermediate
1-Cyclohexenyl trifluoromethanesulfonate, a vinyl triflate, has emerged as a powerful and versatile building block in the intricate art of natural product synthesis. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonyl (triflate) group, which facilitates a diverse array of carbon-carbon bond-forming reactions. This reactivity allows for the strategic introduction of various substituents onto a cyclohexene core, a structural motif prevalent in numerous biologically active natural products. This application note will delve into the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in the synthesis of complex molecular architectures. We will explore its role in key cross-coupling reactions and its strategic implementation in the total synthesis of notable natural products.
Core Applications: A Gateway to Molecular Complexity
The primary application of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The high reactivity of the vinyl triflate moiety enables efficient bond formation under relatively mild conditions, a crucial aspect in the multi-step synthesis of sensitive and complex molecules.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl triflate and a boronic acid or ester. It is a robust and widely used method for introducing aryl, heteroaryl, or vinyl substituents.
-
Sonogashira Coupling: This powerful reaction allows for the direct coupling of the vinyl triflate with a terminal alkyne, providing a straightforward route to conjugated enynes, which are valuable intermediates in the synthesis of many natural products.
-
Stille Coupling: The Stille coupling involves the reaction of the vinyl triflate with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.
-
Heck Coupling: In the Heck reaction, the vinyl triflate is coupled with an alkene to form a new, more substituted alkene. This method is particularly useful for the construction of complex olefinic structures.
The choice of a specific cross-coupling reaction is dictated by the desired target molecule and the compatibility of the reaction conditions with other functional groups present in the synthetic intermediates.
Application in Natural Product Synthesis: A Case Study Approach
To illustrate the practical utility of this compound, we will examine its application in the total synthesis of several representative natural products.
Synthesis of (±)-Nanaomycin A
Nanaomycin A is a member of the pyranonaphthoquinone family of antibiotics. A key step in its synthesis involves the Sonogashira coupling of this compound with a suitable terminal alkyne.
Experimental Protocol: Sonogashira Coupling in the Synthesis of a Nanaomycin A Precursor
Objective: To synthesize a key enyne intermediate via the palladium-catalyzed coupling of this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (2 mol%), PPh3 (8 mol%), and CuI (4 mol%).
-
Add anhydrous THF, followed by triethylamine.
-
To this mixture, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enyne.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and phosphine ligand are sensitive to oxidation, necessitating the use of an inert atmosphere.
-
Catalyst System: The combination of a palladium(0) source (Pd2(dba)3) and a phosphine ligand (PPh3) forms the active catalytic species. Copper(I) iodide acts as a co-catalyst to facilitate the transmetalation step.
-
Base: Triethylamine serves as a base to neutralize the triflic acid generated during the reaction, preventing side reactions.
-
Solvent: Anhydrous THF is a suitable aprotic solvent for this type of coupling reaction.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Yield (%) |
| This compound | Trimethylsilylacetylene | Pd2(dba)3, PPh3, CuI | THF | TEA | 85-95 |
| This compound | Phenylacetylene | PdCl2(PPh3)2, CuI | DMF | TEA | 80-90 |
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira coupling of this compound.
Synthesis of (-)-Morphine
The total synthesis of morphine, a complex alkaloid, represents a significant challenge in organic chemistry. In certain synthetic routes, this compound can be employed to construct a key intermediate through a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for a Morphine Precursor
Objective: To form a biaryl linkage, a critical bond in the morphine scaffold, via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
Anhydrous toluene and water
Procedure:
-
In a reaction vessel, dissolve the this compound derivative (1.0 equiv) and the arylboronic acid (1.5 equiv) in a mixture of toluene and water (e.g., 10:1 v/v).
-
Add K3PO4 (3.0 equiv) to the mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the coupled product.
Causality Behind Experimental Choices:
-
Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting Suzuki-Miyaura couplings of sterically hindered substrates.
-
Base and Solvent System: The use of an aqueous base like potassium phosphate in a biphasic solvent system (toluene/water) is a common and effective condition for Suzuki-Miyaura reactions.
-
Degassing: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC and LC-MS. Successful coupling is typically indicated by the appearance of a new, less polar spot on the TLC plate and the expected molecular ion peak in the mass spectrum. Furthermore, the final products should be fully characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm their identity and purity.
Conclusion: A Reliable Tool for Synthetic Chemists
This compound has proven to be an invaluable reagent in the synthesis of complex natural products. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient and strategic formation of key carbon-carbon bonds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of organic synthesis and drug development, enabling them to harness the full potential of this versatile building block in their own synthetic endeavors.
References
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Optimizing Cross-Coupling Reactions with 1-Cyclohexenyl Trifluoromethanesulfonate: A Guide to Ligand Selection
Application Note & Protocol Guide
Introduction: The Strategic Advantage of 1-Cyclohexenyl Trifluoromethanesulfonate in Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions is a cornerstone methodology. Among the diverse array of electrophilic partners, vinyl triflates (trifluoromethanesulfonates) have emerged as highly valuable and versatile substrates. Specifically, this compound offers a readily accessible and highly reactive platform for the construction of complex molecular architectures. Derived from cyclohexanone, it serves as a stable yet reactive vinyl electrophile, participating in a wide range of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
The triflate group's excellent leaving group ability facilitates the crucial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to analogous vinyl halides. However, the successful implementation of this compound in these reactions is critically dependent on the judicious selection of the ancillary ligand bound to the palladium center. The ligand's steric and electronic properties govern the catalyst's activity, stability, and selectivity, making it the primary lever for reaction optimization.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of ligand selection for optimizing cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind ligand choice for each major class of cross-coupling reaction and provide detailed, field-proven protocols to empower you to achieve high-yield, reproducible results.
The Heart of the Matter: Why Ligand Selection is Paramount
The catalytic cycle of palladium-catalyzed cross-coupling reactions is a finely tuned sequence of elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand, directly coordinated to the palladium center, influences the rate and efficiency of each of these steps.
-
Steric Bulk: Large, bulky ligands, such as the Buchwald biaryl phosphines or certain N-heterocyclic carbenes (NHCs), promote the formation of monoligated, highly reactive L1Pd(0) species.[1] These less-coordinated species are more readily able to undergo oxidative addition with the vinyl triflate.[1] Furthermore, steric hindrance can facilitate the final reductive elimination step, which is often the product-forming step.[2]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition, particularly for less reactive electrophiles.[2] This is a key consideration for triflates.
The interplay of these two factors is crucial. A well-chosen ligand will accelerate the desired catalytic cycle while minimizing side reactions, such as β-hydride elimination or catalyst decomposition.
Diagram: General Ligand-Screening Workflow
A systematic approach to ligand screening is essential for optimizing a new cross-coupling reaction. The following workflow provides a general blueprint for this process.
Caption: A generalized workflow for systematic ligand screening and reaction optimization.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between 1-cyclohexenyl triflate and organoboron reagents. The choice of ligand is critical to achieving high efficiency, especially with the sterically accessible and reactive vinyl triflate.
Ligand Considerations for Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling of 1-cyclohexenyl triflate, bulky and electron-rich monodentate phosphine ligands are generally the top performers. These ligands facilitate both the oxidative addition of the vinyl triflate and the subsequent transmetalation and reductive elimination steps.
-
Buchwald Biaryl Phosphines (e.g., SPhos, XPhos): These ligands are renowned for their broad applicability and high activity.[3] Their steric bulk promotes the formation of the active monoligated palladium species, while their electron-rich nature accelerates oxidative addition.[1] SPhos is often an excellent starting point for this type of transformation.
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes): NHCs are strong σ-donors and can form very stable palladium complexes.[2][4] They are excellent ligands for Suzuki couplings and can sometimes offer advantages in terms of catalyst stability and turnover numbers.[2][4][5]
Comparative Ligand Performance in a Model Suzuki-Miyaura Coupling
Reaction: 1-Cyclohexenyl triflate + Phenylboronic Acid → 1-Phenylcyclohex-1-ene
| Ligand | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 80 | 2 | >95 |
| XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| P(t-Bu)₃ | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 80 | 6 | 88 |
| PPh₃ | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
Note: The data presented are representative and compiled from literature on similar vinyl triflate couplings. Optimization for specific substrates is always recommended.
Protocol: Suzuki-Miyaura Coupling with SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the arylboronic acid and this compound to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense importance in medicinal chemistry. The use of vinyl triflates like this compound provides a direct route to enamines, which are versatile synthetic intermediates.
Ligand Considerations for Buchwald-Hartwig Amination
The choice of ligand is particularly critical in C-N bond formation to facilitate the reductive elimination from the palladium-amido complex.
-
Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos, XPhos): These ligands have been specifically designed for C-N cross-coupling and are highly effective for the amination of aryl and vinyl triflates.[6][7] Their steric hindrance is crucial for promoting the C-N bond-forming reductive elimination.[6][7] BrettPhos is often a good first choice for challenging aminations.[8][9]
-
Bidentate Phosphines (e.g., BINAP, DPPF): These ligands were instrumental in the early development of the Buchwald-Hartwig amination and remain useful, particularly for preventing catalyst decomposition.[10]
Comparative Ligand Performance in a Model Buchwald-Hartwig Amination
Reaction: 1-Cyclohexenyl triflate + Morpholine → 4-(Cyclohex-1-en-1-yl)morpholine
| Ligand | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BrettPhos | BrettPhos Pd G3 (2) | LiHMDS | THF | 60 | 4 | >95 |
| RuPhos | RuPhos Pd G3 (2) | NaOt-Bu | Toluene | 80 | 6 | 92 |
| Xantphos | Pd₂(dba)₃ (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| BINAP | Pd(OAc)₂ (3) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
Note: The data presented are representative and compiled from literature on similar vinyl triflate couplings. Optimization for specific substrates is always recommended.
Protocol: Buchwald-Hartwig Amination with BrettPhos
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add the BrettPhos Pd G3 precatalyst and LiHMDS to an oven-dried reaction vial.
-
Add the this compound and the amine.
-
Add anhydrous, degassed THF.
-
Seal the vial and remove from the glovebox.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Heck Coupling: Vinylation of Alkenes
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[11] With 1-cyclohexenyl triflate, this reaction allows for the synthesis of substituted dienes, which are valuable building blocks.
Ligand Considerations for Heck Coupling
The ligand in a Heck reaction influences not only the reaction rate but also the regioselectivity of the alkene insertion.
-
Monodentate Phosphines (e.g., P(o-tol)₃, P(t-Bu)₃): For many standard Heck reactions, simple phosphine ligands can be effective.[5]
-
Bidentate Phosphines (e.g., dppf): In some cases, particularly when using vinyl triflates, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can provide excellent results and influence the regioselectivity of the coupling.[4]
-
Ligandless Conditions: Interestingly, under certain conditions, particularly with highly reactive triflates, the Heck reaction can proceed efficiently without an added phosphine ligand, with the solvent or other species in the reaction mixture acting as a ligand.[12]
Comparative Ligand Performance in a Model Heck Coupling
Reaction: 1-Cyclohexenyl triflate + Styrene → 1-(2-Phenylethenyl)cyclohex-1-ene
| Ligand | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppf | Pd(OAc)₂ (5) | Et₃N | Acetonitrile | 80 | 12 | 98 |
| P(o-tol)₃ | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 18 | 85 |
| None | Pd(OAc)₂ (5) | Et₃N | Acetonitrile | 80 | 24 | 70 |
Note: The data presented are representative and compiled from literature on similar vinyl triflate couplings. Optimization for specific substrates is always recommended.[4]
Protocol: Heck Coupling with dppf
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ and dppf.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous acetonitrile, this compound, the alkene, and triethylamine.
-
Seal the tube and heat to 80 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with sp²-hybridized carbons, leading to the formation of conjugated enynes. These structures are prevalent in natural products and functional materials.
Ligand Considerations for Sonogashira Coupling
Traditionally, Sonogashira couplings employ a palladium-phosphine catalyst and a copper(I) co-catalyst. However, modern methods often utilize copper-free conditions, where the ligand choice is even more critical.
-
Phosphine Ligands (e.g., PPh₃, P(t-Bu)₃): In traditional Sonogashira couplings, triphenylphosphine is a common choice.[13] For copper-free variants, more electron-rich and bulky phosphines can be beneficial.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have proven to be highly effective in copper-free Sonogashira couplings, promoting high yields under mild conditions.[6]
Comparative Ligand Performance in a Model Sonogashira Coupling
Reaction: 1-Cyclohexenyl triflate + Phenylacetylene → 1-(2-Phenylethynyl)cyclohex-1-ene
| Ligand | Pd Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₂Cl₂ (2) | CuI (1 mol%) | Et₃N | THF | 60 | 6 | 90 |
| P(t-Bu)₃ | Pd₂(dba)₃ (1) | None | Cs₂CO₃ | Dioxane | 80 | 8 | 88 |
| IPr | [Pd(IPr)(cinnamyl)Cl] (2) | None | K₂CO₃ | Toluene | 100 | 12 | 92 |
Note: The data presented are representative and compiled from literature on similar vinyl triflate couplings. Optimization for specific substrates is always recommended.
Protocol: Copper-Free Sonogashira Coupling with P(t-Bu)₃
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (2.2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
Evacuate and backfill with an inert gas three times.
-
Add this compound, the terminal alkyne, and anhydrous, degassed dioxane.
-
Heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Catalytic Cycle Diagrams
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile electrophile for a range of palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on the rational selection of the ancillary ligand. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald and Hartwig portfolios, as well as N-heterocyclic carbenes, have proven to be highly effective in promoting the desired reactivity and achieving high yields. By understanding the fundamental principles of ligand effects and employing systematic screening and optimization, researchers can unlock the full synthetic potential of this valuable building block. The protocols and comparative data provided herein serve as a robust starting point for the development of efficient and reliable cross-coupling methodologies with this compound.
References
-
Zou, Y. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University. [Link]
-
Cano, I., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2691-2699. [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Link]
-
Lin, C.-W., et al. (2021). A General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates. ACS Catalysis, 11(14), 8686–8696. [Link]
-
Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6861. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6861. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Lehr, M., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. European Journal of Organic Chemistry, 2021(20), 2728-2735. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Walker, S. D., et al. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(3), 452-462. [Link]
-
Lehr, M., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. European Journal of Organic Chemistry, 2021(20), 2728-2735. [Link]
-
Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6861. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
-
Vantourout, J. C., et al. (2017). Effect of Phosphine Ligand on Rate and Mechanism of the Suzuki-Miyaura Reaction: A Case Study with Arylboronic Acids. The Journal of Organic Chemistry, 82(1), 519-531. [Link]
-
de la Torre, M. G., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Sipos, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3693–3700. [Link]
-
Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega, 5(33), 20958-20966. [Link]
-
Mészáros, Á., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2744-2751. [Link]
-
Werner, D. A., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(40), 15932-15935. [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Corbo, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Corbo, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
-
da Silva, A. D., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(39), 16896-16913. [Link]
-
Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(7), 1318-1321. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. [Link]
-
Biffis, A., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 8(11), 548. [Link]
-
Ibsen, G. M., et al. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates under Ligand-Free Conditions. Chemistry – A European Journal, 27(49), 12534-12538. [Link]
-
Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(µ-OH)Cl(NHC)}2]. [Link]
-
Chutia, R., & Chetia, B. (2024). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
-
Stolle, A., et al. (2011). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-Accelerated C–C Coupling Using Mechanochemistry. Chemical Science, 2(7), 1318-1321. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
use of 1-Cyclohexenyl trifluoromethanesulfonate in the synthesis of substituted cyclohexenes
An In-Depth Guide to the Use of 1-Cyclohexenyl Trifluoromethanesulfonate in the Synthesis of Substituted Cyclohexenes
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of functionalized carbocyclic frameworks is a cornerstone of molecular design. Substituted cyclohexenes are prevalent scaffolds in a myriad of biologically active compounds and natural products.[1][2] this compound, a vinyl triflate, has emerged as a highly versatile and reactive intermediate for accessing these structures. The triflate (CF₃SO₃⁻) group is an exceptional leaving group, rendering the vinylic carbon highly susceptible to a range of powerful carbon-carbon bond-forming reactions.[3][4]
This application note provides a comprehensive technical guide on the synthesis and application of this compound. We will delve into the mechanistic principles, provide field-tested experimental protocols for its preparation and subsequent use in palladium-catalyzed cross-coupling reactions, and explain the causality behind critical experimental choices.
Part 1: Synthesis of this compound from Cyclohexanone
The most common and efficient route to this compound is the conversion of the readily available and inexpensive starting material, cyclohexanone.[4][5] This transformation effectively converts a carbonyl functionality into a reactive sp²-hybridized carbon center, primed for cross-coupling.[3] The process occurs via a well-understood two-step mechanism: enolate formation followed by electrophilic trapping.[3][5]
Mechanistic Rationale
-
Enolate Formation : The first step involves the deprotonation of an α-carbon of cyclohexanone by a strong, non-nucleophilic base to generate a lithium or potassium enolate intermediate.[3] For a symmetrical ketone like cyclohexanone, regioselectivity is not a concern. The choice of base is critical; sterically hindered, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are preferred.[5] These bases are highly effective at deprotonation while minimizing unwanted nucleophilic attack on the carbonyl carbon.[5]
-
Enolate Trapping : The newly formed enolate is a potent nucleophile. The enolate oxygen attacks an electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), to form the final vinyl triflate product.[3][5] Tf₂O is a highly reactive liquid, while Comins' reagent is a milder, solid alternative that can be advantageous for sensitive substrates.[5][6]
Detailed Laboratory Protocol: Synthesis using LDA and Triflic Anhydride
This protocol describes the synthesis of this compound from cyclohexanone on a 10 mmol scale.
Materials:
-
Diisopropylamine (1.54 mL, 11 mmol, 1.1 eq)
-
n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 eq)
-
Cyclohexanone (1.04 mL, 10 mmol, 1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.85 mL, 11 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF), ~60 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
Glassware Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of inert gas (Argon or Nitrogen). Allow it to cool to room temperature.
-
LDA Preparation : Add 40 mL of anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe.[3] Slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.[3]
-
Enolate Formation : To the freshly prepared LDA solution at -78 °C, slowly add a solution of cyclohexanone (1.0 eq) in 10 mL of anhydrous THF dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[3][5]
-
Triflation (Enolate Trapping) : Add triflic anhydride (1.1 eq) dropwise to the enolate solution at -78 °C.[3] A precipitate of lithium triflate may form. Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.[5]
-
Workup : Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification : Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions.[4] The general reactivity trend for the leaving group in these reactions is I > Br ≈ OTf > Cl.[7] This high reactivity, often comparable to vinyl bromides, allows for coupling under mild conditions.[7]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the vinyl triflate with an aryl or vinyl boronic acid (or its ester derivative).[8][9] This reaction is widely used due to the stability, low toxicity, and commercial availability of the boron reagents.[8]
Mechanism: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[8]
Detailed Protocol: Coupling with Phenylboronic Acid
-
Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[7][11]
-
Solvent Addition : Add a degassed solvent mixture, typically THF/water (4:1) or dioxane/water.[10]
-
Degassing : Thoroughly degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11][12]
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).[10][12]
-
Reaction : Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir until completion, monitoring by TLC or GC-MS.[7]
-
Workup and Purification : After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
| Parameter | Typical Conditions for Suzuki Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common, reliable pre-catalyst. In-situ systems allow for ligand screening to optimize reactivity.[11] |
| Ligand | PPh₃, PCy₃, SPhos, Buchwald ligands | Bulky, electron-rich phosphine ligands stabilize the Pd center and accelerate the oxidative addition and reductive elimination steps.[11] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq) | Activates the boronic acid for transmetalation. The choice can significantly impact yield.[8] |
| Solvent | Toluene, Dioxane, THF (often with water) | Aprotic solvents are common; the addition of water can aid in dissolving the base and boronic acid. |
| Temperature | Room Temp to 100 °C | Highly dependent on substrate reactivity and catalyst choice. Triflates often react at lower temperatures than chlorides.[8] |
B. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between the vinyl triflate and a terminal alkyne, yielding conjugated enynes.[13][14] These products are valuable building blocks in the synthesis of natural products and advanced materials.[13][15]
Mechanism: The reaction typically involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.[13] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[13]
Challenge - Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a 1,3-diyne dimer.[12] This is primarily caused by the presence of oxygen and is catalyzed by the copper(I) species.[12] To mitigate this, it is crucial to maintain rigorously anaerobic (oxygen-free) conditions. Alternatively, copper-free protocols have been developed.[12][13]
Detailed Protocol: Copper-Catalyzed Coupling with Phenylacetylene
-
Setup : To a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).[13]
-
Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq), this compound (1.0 eq), and the terminal alkyne (e.g., phenylacetylene, 1.2 eq).[13]
-
Reaction : Stir the mixture at the specified temperature (often room temperature is sufficient) and monitor by TLC or GC-MS.[13]
-
Workup : Upon completion, dilute the mixture with an organic solvent like diethyl ether. Wash sequentially with saturated aqueous NH₄Cl, water, and brine.[13]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.[13]
C. Stille Coupling
The Stille reaction couples the vinyl triflate with an organostannane (organotin) reagent.[16] It is known for its tolerance of a wide array of functional groups, making it valuable in complex molecule synthesis.[17] However, a significant drawback is the high toxicity of the organotin compounds and byproducts, which can complicate purification.[16]
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[16] Additives like copper(I) salts or lithium chloride can accelerate the often rate-limiting transmetalation step.[4][11]
Detailed Protocol: Coupling with Vinyltributylstannane
-
Setup : In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and LiCl (3.0 eq) in anhydrous THF.[4]
-
Reagent Addition : Add the organostannane (e.g., vinyltributylstannane, 1.1 eq) via syringe.[4]
-
Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[4]
-
Reaction : Heat the reaction to reflux and monitor its progress by TLC or GC-MS.
-
Workup and Purification : After cooling, quench the reaction and perform an aqueous workup. Purification requires careful flash chromatography to remove the toxic tin byproducts.
D. Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the vinyl triflate with an alkene, forming a new, more substituted alkene.[18][19] This reaction is a powerful tool for vinylation and typically proceeds with high trans selectivity.[19]
Mechanism: The Heck mechanism differs from the previous examples after the oxidative addition step. The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the cyclohexenyl group onto the alkene.[20] The final product is released after a β-hydride elimination step, which regenerates the active Pd(0) catalyst in the presence of a base.[20]
Detailed Protocol: Coupling with n-Butyl Acrylate
-
Setup : In a reaction vessel, combine this compound (1.0 eq), n-butyl acrylate (1.2 eq), a base (e.g., K₂CO₃ or Et₃N, 2.0 eq), and a palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃).[21]
-
Solvent : Add a polar aprotic solvent such as DMF or DMAc.[21]
-
Reaction : Heat the mixture (e.g., to 100 °C) and stir until the starting material is consumed.[4]
-
Workup and Purification : After cooling, add water and extract with an organic solvent. Wash the organic layers, dry, concentrate, and purify by flash column chromatography.[4]
Conclusion
This compound stands as a powerful and versatile electrophile in modern organic synthesis. Its straightforward preparation from cyclohexanone and its high reactivity in a suite of palladium-catalyzed cross-coupling reactions—including the Suzuki, Sonogashira, Stille, and Heck couplings—provide chemists with robust and reliable methods for constructing functionalized cyclohexene derivatives.[4] Mastering the synthesis of this key intermediate and understanding the nuances of its subsequent coupling reactions opens a gateway to the efficient assembly of complex molecular architectures relevant to pharmaceutical and materials science.
References
- Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Vinyl Trifl
-
Comins' reagent. Wikipedia. [Link]
- Technical Support Center: Synthesis of Vinyl Triflates
- Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Vinyl Trifl
- Mechanism of vinyl triflate formation
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Process for the preparation of 17-vinyl-triflates as intermediates.
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health (NIH). [Link]
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Trifl
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Ni‐catalyzed cross‐electrophile coupling of vinyl triflates with vinyl... ResearchGate. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]
- Understanding the reactivity of the trifl
-
Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. ACS Publications. [Link]
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. National Institutes of Health (NIH). [Link]
-
Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals. National Institutes of Health (NIH). [Link]
-
7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Royal Society of Chemistry. [Link]
-
Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses. [Link]
-
Suzuki reaction. Wikipedia. [Link]
- Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Applic
- A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling. BenchChem.
-
This compound (97%). Amerigo Scientific. [Link]
-
(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Stille reaction. Wikipedia. [Link]
-
This compound. PubChem. [Link]
- Method for synthesizing trifluoromethanesulfonate.
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Process for preparing substituted cyclohexanes.
- Application Notes and Protocols for the Heck Reaction with Phenyl Trifluoromethanesulfon
- Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling. BenchChem.
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
The Stille Reaction. Harvard University. [Link]
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
-
Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. National Institutes of Health (NIH). [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloro-1-hexene. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comins' reagent - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. mdpi.com [mdpi.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. benchchem.com [benchchem.com]
The Strategic Construction of Fused Carbocycles: Application Notes for Intramolecular Cyclization Reactions Initiated by 1-Cyclohexenyl Trifluoromethanesulfonate
Introduction: Unlocking Molecular Complexity through Palladium-Catalyzed Cyclization
In the landscape of modern synthetic organic chemistry, the efficient construction of complex molecular architectures is a paramount objective. Intramolecular cyclization reactions stand as a cornerstone of this endeavor, providing a powerful means to forge intricate ring systems from acyclic precursors. This application note delves into a particularly potent class of these transformations: intramolecular cyclization reactions initiated by 1-cyclohexenyl trifluoromethanesulfonate (also known as 1-cyclohexenyl triflate). These reactions, predominantly palladium-catalyzed intramolecular Heck reactions, offer a robust and versatile strategy for the synthesis of fused, bridged, and spirocyclic carbocycles, which are prevalent motifs in natural products and pharmaceutical agents.[1][2][3]
The utility of 1-cyclohexenyl triflate as an electrophilic partner in these cyclizations stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group. This property facilitates the oxidative addition of the vinyl C-OTf bond to a low-valent palladium(0) complex, initiating the catalytic cycle under relatively mild conditions. The subsequent intramolecular carbopalladation of a tethered alkene, followed by β-hydride elimination, generates the desired cyclic product and regenerates the active palladium(0) catalyst.[4][5] This process allows for the creation of congested tertiary and even quaternary carbon centers with a high degree of stereocontrol, making it an invaluable tool in target-oriented synthesis.[6][7]
This guide provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental protocols for leveraging this compound in the synthesis of complex carbocyclic frameworks.
Theoretical Framework: The Intramolecular Heck Reaction
The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between a vinyl or aryl halide/triflate and an alkene within the same molecule.[3][4] The reaction proceeds through a well-established catalytic cycle, which can be broadly categorized into three key phases: oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.
Catalytic Cycle
The generally accepted mechanism for the intramolecular Heck reaction of a 1-cyclohexenyl triflate derivative is depicted below:
Figure 1: A simplified catalytic cycle for the intramolecular Heck reaction.
-
Oxidative Addition: The catalytically active Pd(0) species, typically stabilized by phosphine ligands (L), undergoes oxidative addition to the carbon-triflate bond of the 1-cyclohexenyl triflate substrate. This forms a square planar vinylpalladium(II) complex.
-
Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the vinyl-palladium bond. This is the key C-C bond-forming step and typically proceeds in a syn-fashion. The regioselectivity of this step (i.e., which carbon of the alkene bonds to the palladium and which to the vinyl carbon) is often governed by steric and electronic factors, with a general preference for the formation of five- or six-membered rings (exo-trig cyclization is generally favored over endo-trig).
-
β-Hydride Elimination: For the catalytic cycle to turn over, the resulting alkylpalladium(II) intermediate must undergo β-hydride elimination. This step requires a hydrogen atom on a carbon atom β to the palladium. The elimination is also a syn-process and leads to the formation of the cyclized product and a hydridopalladium(II) complex.
-
Reductive Elimination/Base Regeneration: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base.
Mechanistic Manifolds: Cationic vs. Neutral Pathways
The intramolecular Heck reaction can proceed through different mechanistic pathways, primarily the neutral and cationic pathways, depending on the reaction conditions.[1]
-
Neutral Pathway: This is the classical mechanism described above, which is common for reactions involving vinyl or aryl halides.
-
Cationic Pathway: When using triflates as leaving groups, the reaction can proceed through a cationic intermediate. The triflate anion can dissociate from the palladium(II) center, creating a cationic palladium complex. This pathway is often favored when silver salts are added to abstract halide ions in reactions starting from vinyl/aryl halides. For triflates, this pathway can be operative even without such additives. The cationic pathway can influence the stereochemical outcome of the reaction.
Applications in Complex Molecule Synthesis
The intramolecular Heck reaction initiated by cyclohexenyl triflates has been successfully applied to the synthesis of a variety of complex polycyclic molecules, including natural products and their analogues. The ability to form fused ring systems, particularly those with challenging quaternary stereocenters, makes this a powerful synthetic tool.
| Substrate Type | Product Ring System | Key Features & Applications | Reference |
| Dienyl-substituted cyclohexenyl triflate | Fused bicyclic system | Construction of cis-decalin frameworks, intermediates for steroid and terpene synthesis. | [8] |
| Alkene-tethered cyclohexenyl triflate | Spirocyclic systems | Asymmetric synthesis of spiro-fused carbocycles with high enantioselectivity. | [6] |
| Diene-tethered cyclohexenyl triflate | Fused polycyclic systems | Tandem cyclizations to rapidly build molecular complexity. | Overman, L. E. |
Experimental Protocols
The following protocols provide a general guideline for performing intramolecular Heck reactions with 1-cyclohexenyl triflate derivatives. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: Synthesis of a 1-Cyclohexenyl Triflate Precursor
The synthesis of the 1-cyclohexenyl triflate is a critical first step. A common method involves the trapping of a kinetically formed enolate with a triflating agent.
Materials:
-
Cyclohexanone derivative
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable base
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) or triflic anhydride
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the cyclohexanone derivative dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (typically 1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equivalents) in anhydrous THF.
-
Add the solution of the triflating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-cyclohexenyl triflate.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol outlines a general procedure for the cyclization step.
Materials:
-
1-Cyclohexenyl triflate derivative with a tethered alkene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., BINAP for asymmetric reactions)
-
Triethylamine (Et₃N) or other suitable base (e.g., proton sponge)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the phosphine ligand (e.g., PPh₃, 10-20 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes to allow for complex formation.
-
Add the 1-cyclohexenyl triflate substrate and the base (e.g., Et₃N, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.
Figure 2: A general workflow for the synthesis of fused carbocycles.
Conclusion: A Versatile Tool for Synthetic Chemists
Intramolecular cyclization reactions initiated by this compound represent a highly effective and versatile strategy for the construction of complex carbocyclic frameworks. The reliability of the intramolecular Heck reaction, coupled with the ability to control stereochemistry, makes this methodology particularly attractive for applications in natural product total synthesis and the development of novel therapeutic agents. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can unlock the full potential of this powerful synthetic tool.
References
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
-
National Center for Biotechnology Information. (n.d.). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. In PubChem. Retrieved from [Link]
-
Overman, L. E., & Rosen, M. D. (2010). Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η-Allylpalladium Intermediates: Total Synthesis of (-)-Spirotryprostatin B and Three Stereoisomers. Tetrahedron, 66(33), 6514–6525. [Link]
-
Overman, L. E. (1994). Application of intramolecular Heck reactions for forming congested quaternary carbon centers in complex molecule total synthesis. Pure and Applied Chemistry, 66(7), 1423-1430. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-64. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
- de Meijere, A., & Bräse, S. (Eds.). (2007). The Mizoroki-Heck Reaction. John Wiley & Sons.
-
Link, J. T. (2002). The Intramolecular Heck Reaction. In Organic Reactions (Vol. 60). John Wiley & Sons, Inc. [Link]
-
Gibbons, P., & Overman, L. E. (1997). Application of intramolecular Heck reactions to the preparation of steroid and terpene intermediates having cis A-B ring fusions - model studies for the total synthesis of complex cardenolides. OPUS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. [PDF] Application of intramolecular Heck reactions for forming congested quaternary carbon centers in complex molecule total synthesis | Semantic Scholar [semanticscholar.org]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Vinyl Triflates
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving vinyl triflates. As a highly reactive and versatile electrophile, the vinyl triflate offers a powerful alternative to vinyl halides, often enabling milder reaction conditions and broader substrate scope.[1][2] However, its unique properties can also present specific challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most common problems encountered during the Suzuki coupling of vinyl triflates. Each issue is presented in a question-and-answer format with a logical, step-by-step approach to resolution.
Q1: My reaction is resulting in low to no yield. What is the systematic approach to troubleshooting this?
A low or nonexistent yield is the most frequent issue and can stem from multiple factors. A systematic evaluation is critical to pinpointing the root cause.[3] The workflow below outlines a logical diagnostic process.
Caption: A logical workflow for troubleshooting low-yield reactions.
Causality Explained:
-
Reagent Integrity: Vinyl triflates can be susceptible to hydrolysis, reverting to the parent ketone, especially if impure or handled improperly.[4] Boronic acids can dehydrate to form unreactive boroxine trimers or undergo protodeboronation. Always use high-purity, dry reagents.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[5][6] This is one of the most common and critical failure points. Rigorous degassing of solvents and maintaining a positive inert gas pressure are non-negotiable.[5]
-
Catalyst System: Unlike many vinyl halides, vinyl triflates often benefit from specific catalyst systems. While classic catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often provide superior results at lower temperatures and loadings.[7][8][9] These ligands facilitate the oxidative addition step, which is crucial for the C-OTf bond cleavage.[10]
Q2: My desired product is contaminated with a significant amount of homocoupled boronic acid (R-B(OH)₂ → R-R). How do I minimize this side reaction?
Homocoupling of the boronic acid is a common byproduct that competes with the desired cross-coupling.
Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium species.[6][11]
-
Solution: As with low-yield issues, the primary solution is to ensure strictly anaerobic conditions through thorough degassing and maintaining a robust inert atmosphere.[5]
-
-
Use of a Pd(II) Pre-catalyst: Many common pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state. For the catalytic cycle to begin, they must be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules.[6]
-
Solution: Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass this initial reduction step and minimize the homocoupling pathway.
-
-
Slow Transmetalation: If the transmetalation step is slow relative to homocoupling, the side reaction can become dominant.
-
Solution: Optimize the base and solvent system. The base is crucial for activating the boronic acid to facilitate transmetalation.[8] Switching to a stronger base (e.g., from Na₂CO₃ to K₃PO₄) or a different solvent system can sometimes alter the relative rates of the desired and undesired reactions.
-
Q3: I am observing significant loss of my vinyl triflate starting material, likely due to hydrolysis. How can I prevent this?
Vinyl triflates can be hydrolyzed back to their parent ketone, a particularly problematic side reaction that consumes the starting material.[4][12]
Causes & Solutions:
-
Aqueous Conditions: The presence of water, especially in combination with certain bases, can facilitate the hydrolysis of the triflate group.
-
Base Choice: Strong, nucleophilic bases in aqueous media can promote hydrolysis.
Q4: The stereochemistry of my product is not what I expected (e.g., Z-triflate giving an E-product). How can I control the stereochemical outcome?
While Suzuki couplings are often stereoretentive, isomerization of the double bond can occur, and this phenomenon is highly dependent on the chosen ligand.[15][16][17]
Causality & Solutions:
-
Mechanism of Isomerization: Isomerization can occur after the initial oxidative addition. The resulting palladium complex can, under certain conditions, tautomerize to a zwitterionic carbene intermediate, which allows for rotation around the C-C bond before reductive elimination.[15]
-
Ligand-Controlled Stereoselectivity: The choice of ligand is the most critical factor in controlling the stereochemical outcome.
-
For Retention: Using Pd(PPh₃)₄ typically leads to the retention of the original double bond configuration.[15][16]
-
For Inversion/Isomerization: The use of very bulky ligands, such as Pd(dppf)Cl₂, can promote the isomerization pathway, leading to the thermodynamically more stable alkene isomer.[15][16]
-
Optimization: If stereochemical integrity is crucial, it is essential to screen different ligands. For Z-alkenyl substrates where retention is desired, Pd(P(o-Tol)₃)₂ has also been identified as an excellent catalyst for preventing Z-to-E isomerization.[17]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal palladium catalyst and ligand for my vinyl triflate?
The "best" system depends on your specific substrate and desired reaction conditions (e.g., temperature). However, general guidelines exist.
Caption: The Suzuki-Miyaura catalytic cycle.
Table 1: Comparison of Common Catalyst Systems for Vinyl Triflates
| Pd Source | Ligand | Typical Loading (mol%) | Key Characteristics & Recommendations | References |
| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 10 | The "classic" catalyst. Often reliable but may require higher temperatures. Good for stereoretention.[15][16][18] | |
| Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | 1 - 3 | Excellent for a diverse array of vinyl triflates, often enabling reactions at room temperature. The bulky, electron-rich ligand facilitates oxidative addition.[7][9][18] | |
| Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | 1 - 2 | A highly active system for coupling unreactive partners under mild conditions. Similar benefits to PCy₃.[7][9] | |
| PdCl₂(dppf) | dppf | 3 - 10 | A robust catalyst, but can promote Z/E isomerization. May be preferred when the thermodynamic product is desired.[13][15][16] |
Q2: What is the role of the base, and how do I select the right one?
The base is not merely a spectator; it plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for the transmetalation step with the palladium complex.[8]
Table 2: Guide to Common Bases in Suzuki Couplings
| Base | Strength | Common Solvents | Notes & Considerations | References |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | An excellent all-around base, particularly for challenging couplings. Often used in anhydrous systems but can be used with water.[15][19] | |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Highly effective, but more expensive. Its high solubility in organic solvents can be advantageous. | |
| Na₂CO₃ / K₂CO₃ | Moderate | THF/Water, Toluene/Ethanol/Water | Standard, cost-effective choices for many routine couplings. Often used in aqueous biphasic systems.[2][13][14] | |
| KF / CsF | Weak/Fluoride Source | THF, Dioxane | Fluoride ions are believed to form highly nucleophilic trifluoroborate species. Excellent for preventing triflate hydrolysis and compatible with base-sensitive functional groups.[7][15] |
Q3: What is the general reactivity trend for vinyl electrophiles in Suzuki coupling?
The reactivity of the electrophile is largely determined by the ease of the oxidative addition step, which is influenced by the carbon-leaving group bond strength. The generally accepted order of reactivity is:
R-I > R-OTf ≈ R-Br >> R-Cl [1][2]
Vinyl triflates are highly reactive, with reactivity often on par with or exceeding that of vinyl bromides.[2] This high reactivity allows for couplings to proceed under milder conditions (e.g., lower temperatures) than those required for less reactive vinyl chlorides.[7][9]
Experimental Protocols
General Protocol for the Suzuki Coupling of a Vinyl Triflate
This protocol is a representative starting point and should be optimized for specific substrates.
Materials:
-
Vinyl triflate (1.0 equiv)
-
Boronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%)
-
Ligand (e.g., PCy₃, 3.0 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
Procedure:
-
Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the vinyl triflate, boronic acid, and finely ground base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand. Briefly remove the septum from the reaction flask and add the catalyst/ligand mixture under a positive flow of inert gas, then immediately reseal the flask.
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to 80 °C depending on the catalyst system and substrate reactivity).[2][7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the vinyl triflate is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Gajda, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2668-2675. Available at: [Link]
-
Gajda, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
- BenchChem Technical Support. (2025). Common side reactions and byproducts in vinyl triflate chemistry. BenchChem.
- BenchChem Technical Support. (2025). Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates. BenchChem.
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
- BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Dander, J. E., & Garg, N. K. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][15]-Fused Indole Heterocycles. Organic Letters, 16(6), 1634–1637. Available at: [Link]
-
Occhiato, E. G., Trabocchi, A., & Guarna, A. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. The Journal of Organic Chemistry, 66(7), 2459–2465. Available at: [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available at: [Link]
- BenchChem Technical Support. (2025). The Advent and Evolution of Vinyl Triflate Chemistry: A Technical Guide. BenchChem.
-
Wurm, F., & Kaiser, C. K. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal. Available at: [Link]
-
Occhiato, E. G., Trabocchi, A., & Guarna, A. (2001). Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Vo, D.-T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 353–359. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883–8888. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 15. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling with 1-Cyclohexenyl Trifluoromethanesulfonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered when working with 1-cyclohexenyl trifluoromethanesulfonate: homocoupling . As a versatile electrophile, 1-cyclohexenyl triflate is invaluable in forming complex carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] However, the formation of the dimeric byproduct, 1,1'-bi(cyclohex-1-en-1-yl), can significantly reduce the yield of your desired product and complicate purification.
This document moves beyond standard protocols to explain the mechanistic origins of this side reaction and provides field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a dimeric byproduct, 1,1'-bi(cyclohex-1-en-1-yl), in my cross-coupling reaction. What is causing this homocoupling?
A: The formation of a homocoupled dimer from your vinyl triflate is a classic sign that a competing and undesired catalytic cycle is occurring. This side reaction is primarily driven by two mechanistic pathways, often influenced by the specific reaction type (e.g., Suzuki, Sonogashira).
-
Reductive Homocoupling (Vinyl Triflate Dimerization): This is the direct coupling of two molecules of this compound. The generally accepted mechanism involves the formation of a diorganopalladium(II) intermediate, L-Pd(vinyl)₂, which then undergoes reductive elimination to form the dimer and regenerate the Pd(0) catalyst. This pathway becomes significant under conditions that favor the reaction of the L-Pd(vinyl)(OTf) intermediate with a second molecule of vinyl triflate over the desired transmetalation step with your coupling partner.
-
Oxidative Homocoupling (Boronic Acid or Alkyne Dimerization): While your primary concern is the triflate dimer, it's crucial to recognize that your coupling partner can also homocouple, consuming reagents and catalyst.
-
In Suzuki-Miyaura couplings, the homocoupling of boronic acids is aggressively promoted by the presence of oxygen and Pd(II) species.[3][4]
-
In Sonogashira couplings, the oxidative homocoupling of terminal alkynes (known as Glaser coupling) is a very common side reaction, typically mediated by the copper(I) co-catalyst in the presence of oxygen.[5][6][7]
-
The core issue is often a disruption in the main catalytic cycle, which can be triggered by several factors including the presence of oxygen, inefficient generation of the active Pd(0) catalyst from a Pd(II) precursor, or a slow transmetalation step.[4]
Q2: How can I adjust my general reaction conditions to minimize homocoupling?
A: Optimizing your reaction setup and conditions is the most powerful tool to suppress homocoupling. The goal is to ensure the desired cross-coupling pathway is kinetically favored over any side reactions.
-
Maintain a Strictly Inert Atmosphere: Oxygen is a primary culprit in promoting homocoupling reactions, particularly of boronic acids and alkynes.[3][6] It can also lead to the deactivation of your Pd(0) catalyst into Pd(II) species, which can initiate undesired pathways.[4]
-
Actionable Protocol: Use a robust degassing method for your solvent(s). Sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is effective. Alternatively, three cycles of freeze-pump-thaw will provide an even more rigorously oxygen-free environment. Assemble your reaction under a positive pressure of inert gas.
-
-
Control Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired transformation.[8]
-
Actionable Protocol: If you observe significant homocoupling, try running the reaction at a lower temperature. While this may slow the reaction rate, it can dramatically improve selectivity. If the reaction is sluggish at lower temperatures, you may need to screen different ligands or solvents to improve efficiency under milder conditions.
-
-
Ensure Reagent Purity: Impurities in your vinyl triflate, coupling partner, or solvent can have a profound impact. Water, for example, can lead to hydrolysis of the vinyl triflate back to cyclohexanone or cause protodeboronation of the boronic acid in Suzuki couplings.[4][8][9]
-
Actionable Protocol: Use freshly purified reagents and anhydrous solvents. Ensure your coupling partners (e.g., boronic acids) have not degraded during storage.
-
Q3: Which palladium catalysts and ligands are best suited to prevent homocoupling of 1-cyclohexenyl triflate?
A: Your choice of catalyst system is critical. The ligand, in particular, dictates the steric and electronic environment around the palladium center, directly influencing the relative rates of the catalytic cycle's elementary steps.[10][11]
-
Use a Well-Defined Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) species. This process can be inefficient and sometimes leads to the formation of palladium black or residual Pd(II), both of which can promote homocoupling.[4][8]
-
Recommendation: Use modern, air-stable Pd(II) precatalysts that cleanly and quantitatively generate the active, monoligated Pd(0) species. Buchwald's G3 or G4 precatalysts are excellent choices.[8] This ensures a 1:1 palladium-to-ligand ratio, avoiding excess ligand that can sometimes be detrimental.[12]
-
-
Select Bulky, Electron-Rich Ligands: For coupling vinyl triflates, bulky monophosphine biaryl ligands are often superior. These ligands promote the crucial C-C reductive elimination step, which forms your desired product, making it faster than competing side reactions.[10][11][13]
| Ligand Type | Typical Examples | Impact on Homocoupling | Mechanistic Rationale |
| Bulky Biaryl Monophosphines | XPhos, SPhos, tBuXPhos | Strongly Suppresses | Promotes rapid reductive elimination of the cross-coupled product. Stabilizes the active monoligated Pd(0) species.[8][10] |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Moderate to High | Can be slow to promote reductive elimination, allowing the diorganopalladium intermediate more time for side reactions. |
| Bidentate Phosphines | DPPF, BINAP | Variable | Can be effective but may form less reactive, saturated palladium complexes. Important in early development but often superseded by monophosphine ligands for this application.[8] |
Q4: Are there any additives that can suppress the homocoupling side reaction?
A: Yes, in certain cases, additives can be used to steer the reaction towards the desired outcome.
-
Mild Reducing Agents: In a study focused on suppressing homocoupling in a Suzuki reaction, the addition of a mild reducing agent, potassium formate, was shown to be effective.[14] The hypothesis is that the formate helps to scavenge any undesirable Pd(II) species that could initiate homocoupling, without reducing the on-cycle Pd(II) intermediates of the main cross-coupling pathway.[14]
-
Halide Salts: While more commonly associated with improving couplings of aryl chlorides or mitigating catalyst inhibition, halide salts (e.g., LiCl, TBAB) can influence the speciation of the palladium catalyst.[15][16] By altering the ligands on the palladium center, they can favor the on-cycle intermediates, potentially disfavoring the pathway leading to homocoupling. This is highly substrate- and system-dependent and would require screening.
Q5: My Sonogashira coupling of 1-cyclohexenyl triflate is yielding a lot of the alkyne dimer (Glaser coupling) and the vinyl triflate dimer. How do I address this?
A: This is a common issue in Sonogashira couplings, where you are battling two different homocoupling pathways simultaneously.[5]
-
To Prevent Alkyne (Glaser) Homocoupling: This side reaction is almost exclusively caused by the copper(I) cocatalyst in the presence of oxygen.[6][7]
-
Primary Solution: Rigorous deoxygenation of your reaction mixture is non-negotiable. Use the techniques described in Q2.
-
Alternative Strategy: Switch to a "copper-free" Sonogashira protocol. These methods have been developed specifically to avoid Glaser coupling.[17][18] They often require a different base (e.g., a bulky amine like diisopropylamine) and may need slightly higher temperatures, but the elimination of the copper co-catalyst directly removes the primary pathway for alkyne dimerization.
-
-
To Prevent Vinyl Triflate Homocoupling: This is addressed by the same principles outlined for other cross-coupling reactions.
-
Primary Solution: Use a modern catalyst system with a bulky, electron-rich ligand (see Q3). This will accelerate the desired Pd-catalyzed cross-coupling cycle, outcompeting the triflate dimerization.
-
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing and resolving homocoupling issues in your experiments.
Caption: Troubleshooting workflow for homocoupling.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
-
Standard laboratory glassware (e.g., Schlenk flask), inert gas line (Ar or N₂)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: To the flask, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Atmosphere Exchange: Evacuate the sealed flask on a vacuum manifold and backfill with Argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of Argon, add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the vinyl triflate.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the vinyl triflate and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mechanistic Visualization
The diagram below illustrates the divergence of the desired Suzuki-Miyaura catalytic cycle and the undesired vinyl triflate homocoupling pathway.
Caption: Competing catalytic cycles in Suzuki coupling.
References
- BenchChem. (2025).
- Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group.
- Hartwig, J. F. (2010). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry.
- Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(18), 4974-4976.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025).
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. OSTI.GOV.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- Vantourout, J. C., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Dounay, A. B., & Overman, L. E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sigma-Aldrich. Buchwald hartwig.
- Shroder, M. The Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chow, T. J., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies (Journal Article) | OSTI.GOV [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Heck Reactions of 1-Cyclohexenyl Trifluoromethanesulfonate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Heck reaction of 1-Cyclohexenyl Trifluoromethanesulfonate. As a vinyl triflate, this substrate presents unique opportunities and challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.
Introduction: The Nuances of Heck Reactions with Vinyl Triflates
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, coupling an unsaturated halide or triflate with an alkene.[1][2] this compound is an attractive substrate as vinyl triflates can be readily synthesized from the corresponding ketones and often exhibit higher reactivity than their halide counterparts.[3] A key feature of using vinyl triflates is their potential to proceed through a cationic catalytic cycle, which can significantly influence regioselectivity and stereoselectivity.[3][4] However, this enhanced reactivity can also lead to a higher propensity for side reactions if not properly controlled. This guide will address the common pitfalls and provide strategies to mitigate them.
Visualizing the Catalytic Cycle
Understanding the reaction mechanism is crucial for effective troubleshooting. The Heck reaction can proceed through two primary pathways: a neutral cycle and a cationic cycle. The use of a triflate leaving group can favor the cationic pathway.[3]
Caption: Neutral vs. Cationic Heck catalytic cycles.
Troubleshooting Guide: Question & Answer Format
Here we address specific issues you may be encountering during your experiments with this compound.
Q1: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix this?
A: A stalled reaction can be due to several factors, primarily related to the catalyst activity and reaction conditions.
-
Inactive Catalyst: The active catalyst in the Heck reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.
-
Solution: Ensure your phosphine ligand, if used, can act as a reducing agent. Some solvents like DMF can also facilitate the reduction of Pd(II).[5] If you suspect catalyst activation is the issue, consider using a Pd(0) source directly, such as Pd(dba)₂ or Pd₂(dba)₃.
-
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.
-
Solution: For vinyl triflates, both monodentate and bidentate phosphine ligands can be effective. Bulky, electron-rich monodentate ligands can be beneficial. If using bidentate ligands, be aware that they can favor the cationic pathway.[3] A screening of different ligands is often necessary.
-
-
Insufficient Temperature: While vinyl triflates are generally reactive, the oxidative addition step is temperature-dependent.
-
Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.[6]
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[7] Degas all solvents and reagents thoroughly before use.
-
Q2: I am observing the formation of significant side products, leading to a low yield of my desired coupled product. What are these side products and how can I minimize them?
A: The formation of side products is a common issue. The most prevalent ones are the result of hydrolysis and reduction.
-
Hydrolysis of the Vinyl Triflate: This leads to the formation of cyclohexanone.
-
Cause: This is a common side reaction, especially under basic conditions or in the presence of water.[6]
-
Solution:
-
Rigorous Anhydrous Conditions: Use oven-dried or flame-dried glassware. Ensure solvents are anhydrous and properly degassed. The use of molecular sieves can also help.[6]
-
Choice of Base: Strong organic bases like triethylamine in the presence of trace water can promote hydrolysis. Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]
-
-
-
Reductive Cleavage (Hydrodetriflation): The triflate group is replaced by a hydrogen atom, yielding cyclohexene.
-
Cause: This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[6] The source of the hydride can be the base, solvent, or even the alkene.
-
Solution:
-
Anhydrous Conditions: As with hydrolysis, minimizing water is crucial.
-
Temperature Control: This side reaction can become more prominent at higher temperatures. Try running the reaction at the lowest effective temperature.[6]
-
Ligand Effects: Some ligands may be more prone to the formation of Pd-H intermediates. Screening different ligands can help identify one that favors the desired coupling pathway.
-
-
Q3: My reaction is messy, and I'm having trouble isolating the product. What can I do to improve the reaction's cleanliness?
A: A "messy" reaction often points to catalyst decomposition or multiple competing reaction pathways.
-
Catalyst Decomposition: At high temperatures, some palladium-phosphine complexes can decompose, leading to the formation of palladium black.[2]
-
Solution:
-
Use a More Stable Ligand: N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphines can offer greater stability at higher temperatures.[2]
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can lead to a cleaner reaction by ensuring a sufficient concentration of the active catalyst throughout the reaction.
-
-
-
Solvent Choice: The solvent can have a significant impact on the reaction outcome.
-
Solution: Polar aprotic solvents like DMF, acetonitrile, or NMP are commonly used. However, for some vinyl triflates, less polar solvents like toluene or THF can lead to cleaner reactions and better selectivity.[5] It's worth screening a few different solvents.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for the Heck reaction of this compound?
A: A good starting point would be:
-
Palladium Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: PPh₃ (4-10 mol%) or a bidentate ligand like dppp (2-5 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: Anhydrous DMF or acetonitrile
-
Temperature: 80-100 °C
Q: How do I choose the right base for my reaction?
A: The choice of base is critical. Organic bases like triethylamine are common, but for sensitive substrates like vinyl triflates, inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc are often a better choice to minimize side reactions like hydrolysis.[6]
Q: Should I be concerned about the stereochemistry of the product?
A: The Heck reaction is known for its high trans selectivity in the product alkene.[8] The migratory insertion and β-hydride elimination steps both proceed with syn stereochemistry.[3]
Experimental Protocols
General Procedure for a Trial Heck Reaction
This protocol is a starting point and may require optimization for your specific alkene.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-Dimethylformamide (5 mL), this compound (1.0 mmol, 1.0 equiv), your alkene (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 4-24 hours.[6][9]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Visual Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is a common and robust precatalyst. Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | Screen bulky, electron-rich phosphines (e.g., P(o-tolyl)₃) or bidentate ligands (e.g., dppp, BINAP). | Ligand choice is critical for catalyst stability and reactivity.[2] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, NaOAc) | Minimizes hydrolysis of the vinyl triflate.[6] |
| Solvent | Anhydrous, polar aprotic (DMF, MeCN, NMP). Consider less polar solvents (toluene, THF) if side reactions persist. | Solvent choice can significantly impact reaction rate and selectivity.[5] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive alkenes, but can also increase side reactions.[2] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen.[7] |
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Krische, M. J., et al. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC - NIH.
- Wikipedia. (n.d.). Heck reaction.
- Zou, Y. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU.
- BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Journal of the American Chemical Society. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- ChemRxiv. (n.d.). Highly Effective Conditions for Nickel-Mediated Heck Cyclization Cascades Starting from Aryl and Vinyl Triflates.
- Macmillan Group. (n.d.). The Intramolecular Heck Reaction.
- ResearchGate. (n.d.). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF.
- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Reactions with Vinyl Triflates.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction with Phenyl Trifluoromethanesulfonate.
- BenchChem. (n.d.). Troubleshooting low yield in 1-Iodohexane coupling reactions.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Cyclohexenyl Trifluoromethanesulfonate and its Cross-Coupling Products
Welcome to the technical support center for the purification of 1-cyclohexenyl trifluoromethanesulfonate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the purification of these versatile synthetic intermediates.
Section 1: Purification of this compound
This compound, a key vinyl triflate, is extensively used in carbon-carbon bond-forming reactions.[1][2] Its purification, however, can be challenging due to its sensitivity to acidic conditions.[3]
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing during silica gel column chromatography. What is causing this and how can I prevent it?
A1: The primary cause of decomposition is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the triflate group.[3] To mitigate this, you have a few options:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-3% triethylamine (TEA).[3] Pack the column with this slurry and pre-flush with your eluent system also containing 1-3% TEA. This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[3]
-
Stability Test: Before committing to a large-scale purification, perform a quick stability test by spotting your crude material on a TLC plate of the intended stationary phase and letting it sit for an extended period before eluting. This will give you an indication of its stability.
Q2: I'm experiencing low recovery of my purified this compound. What are the likely reasons?
A2: Low recovery can stem from a few issues:
-
Decomposition on the Column: As mentioned above, the acidity of the stationary phase can lead to product loss.[3]
-
Volatility: Vinyl triflates can be somewhat volatile. During solvent removal on a rotary evaporator, co-evaporation can occur, especially at elevated temperatures and high vacuum.[3] Use a lower bath temperature and carefully control the pressure. A cold trap can also help recover volatile product.
-
Incomplete Elution: The chosen eluent may not be polar enough to effectively move your product off the column. A gradual increase in eluent polarity during the chromatography run can ensure complete elution.[3]
Q3: My purified this compound contains unexpected byproducts. Where are they coming from?
A3: Byproducts can arise from either the synthesis or the purification process:
-
Synthetic Side Reactions: The synthesis of vinyl triflates can sometimes lead to the formation of regioisomers or other byproducts.[3] Careful control of reaction conditions, such as temperature and the choice of base, is crucial.[4]
-
Work-up and Purification Induced Decomposition: Exposure to acidic or basic conditions during the work-up or prolonged contact with an acidic stationary phase during purification can lead to degradation products.[3] Employ mild work-up procedures and gentle purification techniques as outlined in this guide.
Experimental Protocol: Neutralized Silica Gel Flash Column Chromatography
-
Preparation of Neutralized Silica: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) containing 2% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least two column volumes of your starting eluent (e.g., 100% hexanes) containing 2% triethylamine.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your starting eluent) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), ensuring the eluent always contains 2% triethylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, maintaining a low bath temperature to prevent product loss.
Section 2: Purification of Cross-Coupling Reaction Products
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings.[5][6][7][8] The purification of the resulting products often involves removing the catalyst, unreacted starting materials, and reaction byproducts.
Troubleshooting Guides for Common Cross-Coupling Reactions
Issue: Difficulty in removing palladium catalyst and boron-containing byproducts from the coupled product.
Causality: Palladium catalysts can sometimes be challenging to remove completely by standard chromatography. Boronic acid byproducts can also co-elute with the desired product.
Troubleshooting Steps:
-
Filtration through Celite/Silica Plug: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® or a short plug of silica gel.[9] This can remove a significant portion of the palladium catalyst.
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Wash the organic layer with water and brine to remove water-soluble impurities, including some boron species.[5][6]
-
Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products.[5][6] A carefully chosen solvent system is key to separating the product from any remaining impurities.
-
Alternative Purification Techniques: In some cases, recrystallization or preparative HPLC may be necessary to achieve high purity.[10]
Issue: Contamination of the product with tin-containing byproducts.
Causality: Organotin reagents and their byproducts can be difficult to separate from the desired product due to their similar polarities.
Troubleshooting Steps:
-
Quenching with Potassium Fluoride: After the reaction, quench the mixture with a saturated aqueous solution of potassium fluoride (KF).[4] This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite®.[4]
-
Vigorous Stirring: Ensure vigorous stirring during the KF quench for at least 30 minutes to an hour to ensure complete precipitation of the tin salts.[4]
-
Thorough Extraction: After filtration, perform a thorough extraction with an organic solvent to recover the product.
-
Flash Column Chromatography: Purify the crude product using flash column chromatography.[4]
Issue: Isolating the product from unreacted starting materials and catalyst residues.
Causality: Heck reactions can sometimes be incomplete, leaving unreacted vinyl triflate and alkene. Palladium catalyst removal is also a common challenge.
Troubleshooting Steps:
-
Catalyst Removal: Similar to the Suzuki coupling, filtering the reaction mixture through a pad of Celite® can help remove the palladium catalyst.[9]
-
Aqueous Work-up: A standard aqueous work-up with water and brine will help remove salts and other water-soluble impurities.[9]
-
Flash Column Chromatography: This is the primary method for purification. A well-optimized gradient elution is often necessary to separate the product from the starting materials.[9]
-
Monitoring by TLC: Closely monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent, which will simplify the purification process.[9]
General Purification Workflow for Cross-Coupling Products
The following diagram illustrates a general workflow for the purification of products from palladium-catalyzed cross-coupling reactions.
Caption: General purification workflow for cross-coupling products.
Data Summary Table: Typical Eluent Systems for Column Chromatography
| Compound Type | Typical Eluent System (v/v) | Notes |
| This compound | Hexanes/Ethyl Acetate (98:2 to 90:10) with 2% Triethylamine | The addition of triethylamine is crucial to prevent decomposition on silica gel.[3] |
| Suzuki Coupling Products | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | The polarity of the eluent will depend on the specific product. |
| Stille Coupling Products | Hexanes/Ethyl Acetate | Polarity will vary based on the coupled partners. |
| Heck Coupling Products | Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate | Gradient elution is often required for good separation. |
This technical support guide provides a starting point for troubleshooting common purification challenges. Remember that each reaction is unique, and optimization of these procedures may be necessary for your specific substrate and product. For more complex purification issues, consulting the primary literature for analogous systems is always recommended.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Organic Syntheses. 1,2-Cyclohexadiene.
- Benchchem. A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling.
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][9]-Fused Indole Heterocycles.
- Organic Syntheses. Preparation of 2-(Triethylsilyl)
- Organic Syntheses. 2-(Triethylsilyl)
- Organic Syntheses. Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene.
- Benchchem.
- Amerigo Scientific.
- Wikipedia. Suzuki reaction.
- ResearchGate. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- ResearchGate.
- Sigma-Aldrich.
- SynArchive. Stille Coupling.
- MOLBASE.
- Sigma-Aldrich.
Sources
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. molbase.com [molbase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalyst Stability in Cross-Coupling Reactions of Vinyl Triflates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving catalyst stability in cross-coupling reactions involving vinyl triflates. Vinyl triflates are powerful electrophiles, but their successful application hinges on maintaining a stable and active catalytic system. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during cross-coupling reactions with vinyl triflates, providing direct answers and immediate troubleshooting steps.
Q1: My cross-coupling reaction with a vinyl triflate is failing or giving a very low yield. What are the primary factors to investigate?
A: Low yields or reaction failure with vinyl triflates, which are generally reactive electrophiles, often point to issues with the catalytic system's stability or activity.[1][2] Here are the key areas to investigate systematically:
-
Catalyst Inactivity: The most common issue is the inefficient generation of the active Pd(0) species.[1][3] Traditional palladium sources like Pd(OAc)₂ can be unreliable in producing the active catalyst cleanly and quantitatively.[1] For more consistent results, using well-defined, modern precatalysts such as Buchwald's G3 or G4 palladacycles is highly recommended.[1]
-
Improper Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3] For many cross-coupling reactions with vinyl triflates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are highly effective.[1] However, for certain reactions like the Stille coupling of electron-poor vinyl triflates, "softer" ligands such as triphenylarsine (AsPh₃) may be necessary to achieve optimal results.[1][4]
-
Suboptimal Base or Solvent: The choice of base and solvent is interdependent and crucial for reaction success.[1] Common solvents include polar aprotic options like THF, DMF, dioxane, and toluene.[1] The base must be strong enough to facilitate transmetalation but not so strong that it causes substrate decomposition or other unwanted side reactions.[1]
-
Impure Reagents: The purity of all starting materials, including the vinyl triflate, coupling partner, and solvent, is paramount.[1] Water and other protic impurities can lead to the hydrolysis of the vinyl triflate to the corresponding ketone.[1] Ensure all solvents are anhydrous and rigorously degassed to remove oxygen, which can deactivate the catalyst and promote side reactions like homocoupling.[1]
Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?
A: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[3][5] Its formation indicates that the ligand has dissociated from the palladium center, leading to catalyst deactivation.[3] Here's how to prevent it:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.5:1 or 2:1) can often stabilize the catalytic complex.[5]
-
Choose a More Stabilizing Ligand: Ligands with greater steric bulk and electron-donating properties can form more stable complexes with palladium, preventing dissociation. Consider screening different bulky phosphine ligands.
-
Control Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst decomposition.[5] If possible, lower the reaction temperature or screen for a more thermally stable catalyst system.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[6] Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial.[1][5]
Q3: My vinyl triflate is hydrolyzing to the corresponding ketone. How can I minimize this side reaction?
A: Hydrolysis is a common side reaction for vinyl triflates, especially under basic conditions or in the presence of moisture.[1][7] To mitigate this, consider the following strategies:
-
Rigorous Anhydrous Conditions: Use oven-dried or flame-dried glassware.[1] Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. The use of molecular sieves can also help remove trace amounts of water.[1]
-
Base Selection: Strong bases can promote hydrolysis.[1] Switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective in suppressing this side reaction.[1]
-
Lower Reaction Temperature: Hydrolysis may have a lower activation energy than the desired cross-coupling. Running the reaction at a lower temperature can sometimes favor the desired pathway.[1]
Q4: I'm seeing significant formation of a reduced alkene (hydrodetriflation). What causes this, and how can I prevent it?
A: The formation of a reduced alkene from your vinyl triflate is known as hydrodetriflation. This side reaction proceeds through a palladium-hydride (Pd-H) intermediate.[1] Here are the common causes and solutions:
-
Source of Hydride: Certain reagents can act as hydride sources. For example, some alcohols or amines used as solvents or bases can generate palladium-hydride species that lead to the reductive cleavage of the C-OTf bond.[1]
-
High Reaction Temperatures: The reduction pathway may become more competitive at higher temperatures.[1]
-
Ligand Effects: Some ligands may not sufficiently stabilize the catalyst, allowing for the formation of Pd-H intermediates.[1] Screening alternative ligands can help to suppress this side reaction.
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can sometimes be a source of protons for the formation of Pd-H species.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of complex issues, delving into the underlying chemical principles and offering systematic solutions.
Issue 1: Catalyst Deactivation Pathways and Mitigation Strategies
Catalyst deactivation is a primary reason for failed or low-yielding reactions. Understanding the mechanisms of deactivation is key to developing robust reaction conditions.
The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen. This forms Pd(II) species that are not competent in the catalytic cycle, leading to the formation of palladium black upon reduction.
Protocol for Ensuring an Inert Atmosphere:
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum to remove adsorbed water and oxygen.
-
Inert Gas: Use a high-purity inert gas (argon or nitrogen) connected to a Schlenk line or manifold.
-
Degassing Solvents: Solvents must be thoroughly degassed. Two common methods are:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is repeated at least three times.
-
Sparging: Bubbling a stream of inert gas through the solvent for 30-60 minutes can also be effective.[1]
-
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of inert gas. Add solid reagents, then seal the vessel and purge with the inert gas. Add degassed solvents and liquid reagents via syringe.
As mentioned, the formation of palladium black is a result of ligand dissociation followed by the agglomeration of palladium atoms. The choice of ligand is paramount in preventing this.
Table 1: Ligand Selection Guide for Vinyl Triflate Cross-Coupling
| Ligand Type | Examples | Key Characteristics | Recommended For |
| Bulky, Electron-Rich Monophosphine Biaryl Ligands | XPhos, SPhos, RuPhos | Promote fast reductive elimination and stabilize the Pd(0) center. | General use in Suzuki, Heck, and Buchwald-Hartwig reactions.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form highly stable complexes with palladium. | High-temperature reactions or when phosphine ligands are unstable.[8] |
| "Soft" Ligands | Triphenylarsine (AsPh₃) | Can accelerate transmetalation with less reactive organometallics. | Stille couplings, especially with electron-poor vinyl triflates.[1] |
| Bidentate Ligands | DPPF, BINAP | Can prevent the formation of unreactive palladium dimers. | Certain Buchwald-Hartwig aminations and other specific applications.[1] |
Causality: Bulky ligands create a sterically hindered environment around the palladium center, which not only promotes the desired reductive elimination step but also physically prevents the palladium atoms from aggregating. The strong electron-donating nature of these ligands increases the electron density on the palladium, strengthening the Pd-ligand bond and making dissociation less favorable.
Issue 2: The Pitfalls of In Situ Catalyst Generation vs. The Advantages of Pre-catalysts
While seemingly convenient, generating the active Pd(0) catalyst in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂ can be fraught with issues.
Diagram 1: In Situ Catalyst Generation vs. Pre-catalyst Activation
Caption: Comparison of catalyst activation pathways.
The reduction of Pd(II) to Pd(0) in situ can be slow, incomplete, and lead to the formation of various palladium species with different reactivities.[3] This often results in poor reproducibility and lower yields.
Pre-catalysts , such as those from the Buchwald or Nolan groups, are stable, well-defined Pd(II) complexes that are designed for clean and efficient generation of the active Pd(0) species under the reaction conditions.[1] This leads to more reliable and reproducible results, often allowing for lower catalyst loadings.[5]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Vinyl Triflate
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl triflate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and add it to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or THF) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Issue 3: Troubleshooting Common Side Reactions
A clean reaction is a successful reaction. Minimizing side products is crucial for obtaining high yields and simplifying purification.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield reactions.
Table 2: Common Byproducts and Their Solutions
| Byproduct | Cause | Solution(s) |
| Ketone | Hydrolysis of vinyl triflate. | Use rigorous anhydrous conditions; switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).[1] |
| Reduced Alkene | Formation of Pd-H species. | Ensure anhydrous conditions; lower reaction temperature; screen alternative ligands.[1] |
| Homocoupling Product | Presence of oxygen; slow transmetalation. | Rigorously degas all solvents and the reaction mixture; use a Pd(0) source or pre-catalyst.[1] |
| Alkyne | Elimination of triflic acid. | Use a weaker, non-nucleophilic base; avoid high temperatures.[9] |
By systematically addressing these common failure points, you can significantly improve the stability of your catalyst and the overall success of your cross-coupling reactions with vinyl triflates.
References
- Technical Support Center: Palladium-Catalyzed Reactions with Vinyl Triflates - Benchchem. (n.d.). BenchChem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates - Benchchem. (n.d.). BenchChem.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Common side reactions and byproducts in vinyl triflate chemistry. - Benchchem. (n.d.). BenchChem.
-
Operando monitoring of mechanisms and deactivation of molecular catalysts. (2022). Green Chemistry. Royal Society of Chemistry. [Link]
- In situ techniques combined for catalyst deactivation analysis through bulk electrolyte, interface, and bulk catalyst inspection. (n.d.). ResearchGate.
- Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates - Benchchem. (n.d.). BenchChem.
- Addressing low reactivity of vinyl triflates in Stille coupling. - Benchchem. (n.d.). BenchChem.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions. Royal Society of Chemistry. [Link]
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts.
-
Catalysts: Catalytic Materials Enabling Sustainable Environmental Remediation and Clean Energy Conversion. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Vinyl Triflate Reactions - Benchchem. (n.d.). BenchChem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. ACS Publications. [Link]
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (n.d.). National Institutes of Health.
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. ACS Publications. [Link]
- A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds - Benchchem. (n.d.). BenchChem.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
-
Recent Progress in Pd-Catalyzed Tandem Processes[v1]. (2023). Preprints.org. [Link]
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). Request PDF. ResearchGate.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online.
- Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (n.d.). National Institutes of Health.
- The Advent and Evolution of Vinyl Triflate Chemistry: A Technical Guide - Benchchem. (n.d.). BenchChem.
- Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. (2025). Request PDF. ResearchGate.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved January 1, 2026, from [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Formation of palladium black during Suzuki coupling. (2022, December 4). Reddit.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Request PDF. ResearchGate.
- Cross-Coupling Reactions Guide. (n.d.).
- Suzuki reaction. (n.d.). In Wikipedia.
-
Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. (2025). ACS Catalysis. ACS Publications. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross–Couplings. (n.d.). ChemRxiv. Retrieved January 1, 2026, from [Link]
- Understanding the reactivity of the triflate group in vinyl systems. - Benchchem. (n.d.). BenchChem.
- Cross-coupling reaction. (n.d.). In Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing hydrolysis of 1-Cyclohexenyl trifluoromethanesulfonate during reaction setup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: preventing the hydrolysis of 1-Cyclohexenyl trifluoromethanesulfonate during reaction setup. As a highly reactive vinyl triflate, its exceptional leaving group ability is prized in cross-coupling reactions, but this reactivity also makes it susceptible to degradation, particularly from moisture.[1] This guide offers field-proven insights and detailed protocols to ensure the integrity of your starting material and the success of your subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis of this compound shows impurities. What could be the cause?
A1: The primary culprit is often hydrolysis, which leads to the formation of cyclohexanone and triflic acid.[1] This degradation can occur during synthesis, work-up, purification, or storage if proper precautions are not taken. Vinyl triflates are highly sensitive to moisture, and even trace amounts of water can cause significant decomposition.[1] Additionally, exposure to acidic or basic conditions can catalyze this hydrolysis.[1][2]
Other potential impurities can arise from the synthetic procedure itself, such as unreacted starting ketone or regioisomers if the starting material was an unsymmetrical ketone.[3]
Q2: What are the absolute essential precautions to take before setting up a reaction with this compound?
A2: To prevent hydrolysis, it is paramount to work under strictly anhydrous and inert conditions.[4][5] This involves a multi-faceted approach:
-
Glassware: All glassware must be rigorously dried to remove adsorbed water.[6][7] This can be achieved by oven-drying at a high temperature (e.g., 125-150°C) for several hours or by flame-drying under a vacuum.[8][9]
-
Solvents and Reagents: Use only anhydrous solvents with low water content, typically in the low ppm range.[10] It is best to use freshly distilled solvents or those from a solvent purification system.[7] Similarly, all other reagents should be anhydrous. Solid reagents can be dried in a vacuum oven.[9]
-
Inert Atmosphere: The entire reaction setup should be conducted under an inert atmosphere, such as dry argon or nitrogen, to exclude atmospheric moisture and oxygen.[4][6] This is typically achieved using a Schlenk line or a glovebox.[6] The process involves cycles of evacuating the reaction vessel and backfilling with an inert gas to ensure a completely inert environment.[4][6]
Q3: I suspect my solvent is not dry enough. What is the best way to dry common organic solvents for this type of reaction?
A3: The choice of drying method depends on the solvent. For many common solvents like tetrahydrofuran (THF) and dichloromethane (DCM), passing them through a column of activated alumina or using activated 3Å molecular sieves is a highly effective and safe method for achieving very low water content.[10] For instance, storing THF over activated 3Å molecular sieves can reduce the water content to low ppm levels.[10] Traditional methods involving reactive drying agents like sodium/benzophenone for THF or calcium hydride for DCM are also effective but require more careful handling.[10]
| Solvent | Recommended Drying Method | Typical Residual Water Content |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves | < 10 ppm |
| Dichloromethane (DCM) | Activated 3Å molecular sieves or CaH₂ | < 10 ppm |
| Toluene | Sodium/benzophenone or CaH₂ | < 10 ppm |
| Acetonitrile | CaH₂ followed by distillation | < 10 ppm |
Data synthesized from various sources on solvent drying.
Q4: During my reaction work-up, I have to perform an aqueous wash. How can I minimize hydrolysis of my product?
A4: An aqueous work-up is a critical point where hydrolysis can readily occur. If an aqueous wash is unavoidable, it should be performed quickly and at a low temperature. Use cold, deoxygenated, and pH-neutral (or slightly acidic if the compound is more stable under these conditions, though this is less common for triflates) water or brine.[11] A wash with saturated aqueous sodium chloride (brine) can help to remove the bulk of the water from the organic layer.[12] Immediately after the wash, the organic layer should be separated and dried thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Troubleshooting Guide
Problem 1: Low yield in a cross-coupling reaction using this compound.
This is a common issue that can often be traced back to the degradation of the vinyl triflate starting material.[13]
Caption: Troubleshooting workflow for low reaction yield.
-
Hydrolysis of the Vinyl Triflate:
-
Decomposition on Silica Gel During Purification:
-
Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of vinyl triflates.[3]
-
Solution: Neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine before packing the column.[3] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[3] Before committing to a large-scale purification, it's wise to test the stability of your compound on a small amount of the stationary phase using a 2D TLC experiment.[3]
-
-
Incompatible Reaction Conditions:
-
Cause: The presence of strong bases or nucleophiles in the reaction mixture can lead to side reactions like elimination to form alkynes or direct nucleophilic attack.[1]
-
Solution: Carefully select the base and other reagents to be compatible with the vinyl triflate. For example, in Suzuki couplings, milder bases like potassium carbonate or cesium carbonate are often employed.[13]
-
Problem 2: Formation of cyclohexanone as a major byproduct.
The presence of cyclohexanone is a direct indicator of the hydrolysis of this compound.[1]
Caption: Workflow for preventing hydrolysis.
This protocol outlines the key steps for setting up a reaction, such as a Suzuki coupling, using this compound while minimizing the risk of hydrolysis.
-
Glassware Preparation:
-
Reagent and Solvent Preparation:
-
Reaction Assembly under Inert Atmosphere:
-
Assemble the reaction apparatus under a positive pressure of inert gas. A Schlenk line is ideal for this purpose.[4][6]
-
Add solid reagents to the reaction flask under a counterflow of inert gas.
-
Add anhydrous solvents and liquid reagents via a dry syringe or cannula.[6][8]
-
Before adding this compound, ensure the reaction mixture is at the desired temperature.
-
Slowly add the this compound solution via syringe to the reaction mixture.
-
Throughout the reaction, maintain a positive pressure of inert gas, often visualized by bubbling the outlet through an oil bubbler.[5]
-
By adhering to these rigorous techniques, you can significantly reduce the chances of hydrolysis and ensure the successful application of this compound in your synthetic endeavors.
References
- A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds - Benchchem. (n.d.).
- Addressing low reactivity of vinyl triflates in Stille coupling. - Benchchem. (n.d.).
- Understanding Are Triflates Stable on Silica - Echemi. (2025, January 23).
- Common side reactions and byproducts in vinyl triflate chemistry. - Benchchem. (n.d.).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Preventing decomposition of vinyl triflates during purification. - Benchchem. (n.d.).
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Inert Atmosphere - YouTube. (2022, February 1).
- Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (n.d.).
- Air-free technique - Wikipedia. (n.d.).
- Overcoming Challenges in the Scale-Up of Vinyl Triflate Reactions - Benchchem. (n.d.).
- Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.).
- Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.).
- Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4).
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Catalyst Deactivation in Sonogashira Couplings of Aryl Triflates
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges associated with catalyst deactivation in the Sonogashira coupling of aryl triflates. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your reactions.
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides/triflates and sp-hybridized carbons of terminal alkynes.[1][2] The use of aryl triflates as coupling partners is particularly valuable as they are readily accessible from phenols. However, the palladium-catalyzed Sonogashira reaction is not without its challenges, with catalyst deactivation being a primary contributor to low yields and reaction failures. This guide is designed to provide you with the expertise to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your Sonogashira couplings of aryl triflates.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my Sonogashira reaction with a triflate?
A1: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[3][4] This signifies the agglomeration of the active Pd(0) catalyst into an inactive state. Other signs include a stalled reaction (no further consumption of starting materials), the significant formation of undesired side products like the homocoupled alkyne (Glaser product), and a general low yield of the desired cross-coupled product.[4]
Q2: Why is my reaction mixture turning black? What is palladium black and how do I prevent its formation?
A2: The formation of palladium black is a result of the aggregation of the catalytically active Pd(0) species into bulk, inactive palladium metal.[3][5] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
-
Causality: This agglomeration is often triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[4] The choice of ligand also plays a crucial role in stabilizing the mononuclear Pd(0) complex and preventing its aggregation.[3]
-
Prevention: To prevent the formation of palladium black, it is essential to work under strictly anaerobic conditions. This involves thorough degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6][7] Using bulky, electron-rich phosphine ligands can also help to stabilize the active catalyst.[3] Additionally, ensure your reagents are of high purity and avoid unnecessarily high reaction temperatures.[4]
Q3: I'm observing significant homocoupling of my alkyne (Glaser coupling). What causes this and how can I minimize it?
A3: The homocoupling of terminal alkynes, also known as Glaser coupling, is a major side reaction in Sonogashira couplings, leading to the formation of a 1,3-diyne dimer.[6] This side reaction consumes your alkyne and reduces the yield of the desired product.
-
Causality: The primary culprits for Glaser coupling are the presence of oxygen and the use of a copper(I) co-catalyst.[6][7] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[7]
-
Minimization Strategies:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1] Numerous copper-free Sonogashira protocols have been developed for this purpose.[8]
-
Ensure Rigorously Anaerobic Conditions: If a copper co-catalyst is necessary, it is critical to exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[6][7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[7]
-
Q4: Can the triflate leaving group or its hydrolysis byproducts deactivate the palladium catalyst?
A4: While the triflate anion is generally considered a good leaving group and relatively benign, its hydrolysis under certain conditions can be a concern. The reactivity of aryl triflates in Sonogashira couplings is generally in the order of I > OTf > Br > Cl.[9] Hydrolysis of the triflate can lead to the formation of phenols and triflic acid. While there is no direct evidence to suggest that the triflate anion itself deactivates the palladium catalyst, the generation of acidic byproducts can potentially alter the reaction conditions and affect catalyst stability. It is more likely that other factors, such as impurities in the triflate starting material or the general reaction conditions, are the primary causes of deactivation.
Q5: My phosphine ligand seems to be degrading. What are the signs and how can I prevent this?
A5: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] However, they are susceptible to oxidation and other degradation pathways.
-
Signs of Degradation: Ligand degradation can lead to the formation of palladium black as the catalyst is no longer effectively stabilized. You may also observe a decrease in the reaction rate. The formation of phosphine oxides can sometimes be detected by ³¹P NMR spectroscopy of the crude reaction mixture.
-
Prevention: The primary cause of phosphine ligand degradation is oxidation by residual oxygen in the reaction mixture.[3][11] Therefore, rigorous exclusion of air is paramount. Using high-purity, degassed solvents and reagents is essential.[3] Some modern, bulky, and electron-rich biarylphosphine ligands are designed to be more resistant to degradation and can offer improved catalyst stability.[10]
Q6: What is the role of the copper(I) co-catalyst and can it contribute to catalyst deactivation?
A6: In the traditional Sonogashira reaction, a copper(I) salt is used as a co-catalyst to facilitate the transmetalation step with the palladium center.[1] While it can increase the reaction rate, it is also the primary catalyst for the undesired Glaser homocoupling side reaction.[1] The presence of copper does not directly deactivate the palladium catalyst, but by promoting a significant side reaction, it leads to a less efficient overall process. For this reason, copper-free Sonogashira protocols are often preferred, especially when dealing with valuable or complex alkynes.[8]
Q7: Are there specific ligands that are more robust for Sonogashira couplings of triflates?
A7: Yes, the choice of ligand is critical for a successful Sonogashira coupling. For challenging substrates like some aryl triflates, bulky and electron-rich phosphine ligands are often more effective. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in promoting cross-coupling reactions with difficult substrates by stabilizing the active palladium species and promoting oxidative addition.[10][11] N-heterocyclic carbene (NHC) ligands have also emerged as a robust alternative to phosphines in some cases.[12]
Q8: How do I know if my starting materials (triflate, alkyne, base, solvent) are the source of the problem?
A8: Impurities in any of the reaction components can poison the catalyst and lead to reaction failure.[4]
-
Troubleshooting:
-
Purity Check: Ensure all your starting materials are of the highest possible purity. Consider purifying your aryl triflate and alkyne by recrystallization or column chromatography.
-
Solvent and Base Quality: Use anhydrous, degassed solvents. Amine bases can degrade over time and should be distilled before use if they are old or of questionable quality.[4]
-
Control Experiment: If you suspect an issue with a particular reagent, run a control experiment with a fresh batch of that reagent or with a substrate that is known to work well in the Sonogashira coupling.
-
Troubleshooting Guide: A Symptom-Based Approach
Problem 1: Low or No Conversion of the Aryl Triflate
-
Possible Cause A: Inactive Catalyst (Pre-reaction)
-
Diagnosis: The palladium precatalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and may have decomposed upon storage.[4]
-
-
Possible Cause B: Catalyst Deactivation During Reaction (Palladium Black Formation)
-
Diagnosis: Visual observation of a black precipitate in the reaction mixture.[4]
-
Solution: Improve the degassing procedure for all solvents and reagents. Ensure a positive pressure of an inert gas is maintained throughout the reaction. Consider using a more robust ligand to stabilize the catalyst.[3]
-
-
Possible Cause C: Ligand Degradation
-
Diagnosis: Similar to palladium black formation, as the ligand degrades, the catalyst becomes unstable.
-
-
Possible Cause D: Catalyst Inhibition/Poisoning
-
Diagnosis: The reaction starts but then stops prematurely. This could be due to impurities in the starting materials or solvent.[14]
-
Solution: Purify all reagents, including the aryl triflate, alkyne, base, and solvent.
-
-
Possible Cause E: Unsuitable Reaction Conditions for Triflates
-
Diagnosis: The reaction conditions may not be optimal for the specific aryl triflate substrate. The reactivity of pseudohalides can be sensitive to the choice of base and solvent.[9]
-
Solution: Screen different bases (e.g., organic amines like triethylamine or diisopropylethylamine vs. inorganic bases like K₃PO₄ or Cs₂CO₃) and solvents (e.g., THF, DMF, toluene).[15][16] For less reactive triflates, higher temperatures may be required.[15][16]
-
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Product)
-
Possible Cause A: Presence of Oxygen
-
Possible Cause B: High Copper(I) Catalyst Loading
-
Diagnosis: The rate of homocoupling is dependent on the concentration of the copper catalyst.
-
Solution: Reduce the loading of the copper(I) co-catalyst.[4]
-
-
Possible Cause C: High Alkyne Concentration
-
Diagnosis: A high instantaneous concentration of the alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Add the terminal alkyne to the reaction mixture slowly using a syringe pump.[7]
-
Problem 3: Formation of Unidentified Byproducts
-
Possible Cause A: Triflate Hydrolysis
-
Diagnosis: The presence of the corresponding phenol in the crude reaction mixture (detectable by LC-MS or NMR).
-
Solution: Ensure anhydrous reaction conditions. Use a non-nucleophilic base and a dry, aprotic solvent.
-
-
Possible Cause B: Competing Side Reactions
-
Diagnosis: Complex mixture of byproducts observed by TLC, GC-MS, or LC-MS.
-
Solution: Optimize reaction conditions (temperature, solvent, base) to favor the desired cross-coupling pathway. A thorough literature search for similar substrates can provide guidance on optimal conditions.
-
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an Aryl Triflate
This protocol provides a general procedure for the Sonogashira coupling of an aryl triflate with a terminal alkyne using a copper(I) co-catalyst.[2]
-
Materials:
-
Aryl triflate (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Triflate to Minimize Homocoupling
This protocol is designed to avoid the Glaser homocoupling side reaction by omitting the copper co-catalyst.[6]
-
Materials:
-
Aryl triflate (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Procedure for Rigorous Degassing of Solvents and Reagents
This procedure, known as the freeze-pump-thaw method, is highly effective for removing dissolved oxygen from solvents.[6]
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You should see bubbles of gas being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
Data Presentation
Table 1: Comparison of Common Palladium Catalysts and Ligands for Sonogashira Couplings of Triflates
| Catalyst/Ligand System | Key Features | Common Applications |
| Pd(PPh₃)₄ | Standard, widely used Pd(0) source. Can be sensitive to air. | General purpose, often effective for reactive triflates. |
| PdCl₂(PPh₃)₂ / CuI | Air-stable Pd(II) precatalyst. Requires in situ reduction. | Traditional Sonogashira conditions. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Highly active catalyst system. Bulky ligands enhance stability and activity.[10] | Challenging couplings, sterically hindered substrates. |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | Robust alternative to phosphine ligands. Often show high thermal stability.[12] | High-temperature reactions, catalyst recycling. |
Table 2: Troubleshooting Summary: Symptoms, Causes, and Solutions
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst, catalyst deactivation, ligand degradation, impurities, unsuitable conditions. | Use fresh catalyst, improve degassing, use robust ligands, purify reagents, optimize reaction conditions.[4] |
| Significant Homocoupling | Presence of oxygen, high copper loading, high alkyne concentration. | Implement copper-free conditions, ensure rigorous anaerobic conditions, slow addition of alkyne.[6][7] |
| Reaction Mixture Turns Black | Palladium black formation due to catalyst agglomeration. | Improve degassing, use stabilizing ligands, avoid high temperatures.[3][4] |
| Formation of Phenol | Hydrolysis of the aryl triflate. | Ensure anhydrous conditions, use a non-nucleophilic base. |
Visual Guides
Diagram 1: Catalytic Cycle of the Sonogashira Coupling and Major Deactivation Pathways
Caption: Catalytic cycle and deactivation pathways.
Diagram 2: Troubleshooting Workflow for Low Conversion in Sonogashira Couplings of Triflates
Caption: Troubleshooting workflow for low conversion.
References
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros. Reddit. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - PubMed Central. [Link]
-
Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Addressing Substrate Solubility Issues with 1-Cyclohexenyl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for a common challenge encountered in modern organic synthesis: managing the solubility of 1-cyclohexenyl trifluoromethanesulfonate in palladium-catalyzed cross-coupling reactions. As a vinyl triflate, this substrate offers unique reactivity but can present solubility hurdles that impact reaction efficiency, reproducibility, and yield.[1] This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Reaction Heterogeneity & Low Yield
This section addresses specific problems you may encounter during your experiment. Each solution is grounded in mechanistic principles to help you understand the "why" behind the protocol.
Issue 1: My this compound will not fully dissolve in the reaction solvent at room temperature.
This is a frequent observation, especially in nonpolar aprotic solvents like toluene or benzene, which are common in many cross-coupling protocols.[2] The substrate has a nonpolar cyclohexenyl ring and a highly polar triflate group, leading to complex solubility behavior.
Root Cause Analysis: The solvent chosen may not be optimal for solvating both the organic backbone and the polar functional group of the substrate, as well as other components like the base or catalyst. In palladium-catalyzed cross-couplings, the solvent plays a critical role in reaction outcomes, influencing not just solubility but also catalyst stability and speciation.[3][4]
Solutions:
-
Gentle Heating: Before adding temperature-sensitive reagents like the palladium catalyst, gently warm the mixture of the substrate, coupling partner, and solvent to 40-60 °C. This often provides enough energy to overcome the crystal lattice energy and achieve dissolution.
-
Introduce a Co-Solvent: If heating alone is insufficient, the addition of a polar aprotic co-solvent can dramatically improve solubility.
-
Recommended Co-solvents: Tetrahydrofuran (THF), 1,4-dioxane, or N,N-Dimethylformamide (DMF) are excellent choices.[5] DMF, in particular, is a classic example of a highly polar aprotic solvent capable of dissolving most organic compounds and many inorganic salts.[5]
-
Mechanism of Action: These co-solvents can better solvate the polar triflate group and any inorganic salts (like the base), creating a more homogeneous reaction environment. This is crucial as a lack of solubility of any reaction component can hinder the reaction.[3]
-
Protocol: Start by adding the co-solvent as 10-20% of the total reaction volume. Observe for dissolution, with gentle warming if necessary.
-
-
Solvent System Re-evaluation: If significant heterogeneity persists, a complete change of the primary solvent may be required. For vinyl triflates, polar solvents can accelerate the crucial oxidative addition step.[3]
-
Alternative Solvents: Consider running the reaction entirely in THF, DMF, or acetonitrile (MeCN). However, be aware that the solvent can switch the chemoselectivity of some reactions.[6] For instance, in certain Suzuki-Miyaura couplings, polar solvents favor reaction at a C-OTf bond over a C-Cl bond.[3][6]
-
Issue 2: The reaction is sluggish or stalls, and I suspect poor solubility is the cause.
Even if the substrate appears mostly dissolved, microscopic heterogeneity or poor solubility of the catalyst or base can lead to low reaction rates and incomplete conversion.
Root Cause Analysis: Many cross-coupling reactions, like the Suzuki-Miyaura or Buchwald-Hartwig amination, involve multiple components with vastly different polarities (e.g., organic electrophile, organoboron reagent, inorganic base).[7] If the solvent system cannot adequately bring these components into the same phase, the catalytic cycle will be inefficient.
Solutions:
-
Optimize the Base: The physical state of the base is critical.[7]
-
Action: Ensure inorganic bases like K₃PO₄ or Cs₂CO₃ are finely powdered and completely dry. Clumped or coarse base has a low surface area, leading to poor reactivity.
-
Rationale: A finely powdered base has better distribution and solubility in the reaction medium, facilitating the transmetalation or deprotonation steps of the catalytic cycle.
-
-
Screen Different Solvents/Co-solvents: Create a systematic plan to screen solvent systems.
-
Protocol: Set up small-scale parallel reactions to test different solvent mixtures. A common screening panel could include Toluene, THF, Dioxane, and mixtures like Toluene/THF (4:1) or THF/H₂O (40:1) for Suzuki reactions.[1]
-
Data-Driven Decision: The choice of solvent is highly dependent on the specific type of cross-coupling reaction.[8] For example, some Suzuki-Miyaura reactions benefit from aqueous conditions.[8]
-
-
Consider Phase-Transfer Catalysis: For reactions with significant phase separation (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst (PTC) can be beneficial.
-
Recommended PTC: Tetrabutylammonium salts, such as tetrabutylammonium iodide (TBAI), are commonly used.[9]
-
Mechanism: The lipophilic cation (TBA+) pairs with the anionic base (e.g., carbonate or phosphate) and transports it into the organic phase where the reaction occurs. TBAI has been shown to be effective in Heck reactions involving vinyl triflates.[1][10]
-
Visual Troubleshooting Workflow
This decision tree provides a logical flow for addressing solubility problems systematically.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
There is no single "best" solvent, as the optimal choice is highly reaction-dependent.[8] However, a good starting point is often a moderately polar aprotic solvent.
-
Ethereal Solvents: THF and 1,4-dioxane are excellent starting points. They provide a good balance of polarity to dissolve the substrate and are compatible with a wide range of catalysts and reagents.[5]
-
Hydrocarbon Solvents: Toluene is very common, especially in Buchwald-Hartwig aminations, but often requires a co-solvent or heating to dissolve vinyl triflates.[2]
-
Highly Polar Solvents: DMF and acetonitrile can be very effective at solubilizing all components but may also participate in side reactions or influence selectivity.[5][6] For example, DMF can act as a ligand or be oxidized by Pd(II) species.[5]
Q2: Why is solubility such a common problem with vinyl triflates?
The triflate group (CF₃SO₃⁻) is an excellent leaving group due to the high stability of its corresponding anion, which is stabilized by the powerful electron-withdrawing effects of the trifluoromethyl group.[11] This makes the C-OTf bond highly polar. The rest of the this compound molecule is a nonpolar hydrocarbon. This "split personality" makes it difficult for a single solvent to effectively solvate both ends of the molecule simultaneously.
Q3: Can the choice of solvent affect my reaction's outcome beyond just solubility?
Absolutely. The solvent can have a profound impact on the catalytic cycle.[12]
-
Rate and Selectivity: Polar solvents can stabilize charged intermediates or transition states, significantly affecting reaction rates and selectivity.[3] For example, in the Heck reaction, the choice of solvent is critical for controlling the outcome.[13]
-
Catalyst Activity: The solvent can influence the formation of the active Pd(0) catalyst and prevent its decomposition into inactive palladium black.[5][8] Some solvents can even act as ligands, altering the catalyst's reactivity.[4]
Q4: I am observing the formation of a black precipitate (Palladium black). Could this be related to my solvent choice?
Yes. The formation of palladium black indicates catalyst decomposition and is a common failure mode. While often linked to excess ligand or impurities, the solvent plays a crucial role in stabilizing the active catalyst.[8] If the solvent system does not sufficiently solubilize and stabilize the catalytic species, it can agglomerate and precipitate. Switching to a more coordinating solvent (like THF or DMF) or screening different ligands can often mitigate this issue.[8]
Q5: Are there any specific solvent recommendations for common cross-coupling reactions with this substrate?
Yes, based on established literature for vinyl triflates:
-
Suzuki-Miyaura Coupling: Often performs well in mixtures of a nonpolar solvent with a polar one, such as Toluene/Ethanol or THF/Water. The water is often necessary for the base (e.g., K₃PO₄) to function effectively.[14]
-
Heck Reaction: DMF and acetonitrile are frequently used.[9] Anhydrous, nonpolar conditions with an organic base can also be effective and may suppress competitive Suzuki coupling if boronic acids are present.[13]
-
Buchwald-Hartwig Amination: Toluene and 1,4-dioxane are the most common solvents.[2][15] The development of specialized ligands has expanded the scope to other solvents, including more sustainable options like 2-MeTHF.[16][17]
Solvent Properties Reference Table
This table summarizes the properties of common solvents to aid in rational selection.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Notes |
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Good for nonpolar compounds; often requires co-solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 4.0 | Excellent general-purpose solvent; good balance of properties. |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | 4.8 | Higher boiling point than THF; good for higher temp reactions. |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | 5.8 | Polar aprotic; can influence selectivity.[6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 6.4 | Highly polar aprotic; excellent solvating power but high BP.[5] |
General Experimental Protocol: A Starting Point for Optimization
This protocol for a Suzuki-Miyaura coupling provides a robust starting point. It is crucial to adapt temperatures, times, and reagents for your specific system.
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0 eq.) to an oven-dried flask.
-
Solvent Addition & Dissolution: Add the primary solvent (e.g., Toluene, to achieve ~0.2 M concentration). Begin stirring. If the substrate does not dissolve, add a co-solvent (e.g., THF, 20% of total volume) and/or gently warm the mixture to ~50 °C until a homogeneous solution is achieved.
-
Degassing: Once dissolved, thoroughly degas the solution by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the catalyst.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and inorganic byproducts.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[8]
Visualizing Solvent Effects in Catalysis
This diagram illustrates how a solvent system creates a homogeneous environment for the catalytic cycle to proceed efficiently.
Caption: A homogeneous solvent system enables all reaction components to interact effectively within the catalytic cycle.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates.
- Sigma-Aldrich. (n.d.). This compound 97.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Amerigo Scientific. (n.d.). This compound (97%).
- ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates.
- Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ACS Publications. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction.
- BenchChem. (n.d.). Understanding the reactivity of the triflate group in vinyl systems.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- NIH. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Northwest A&F University. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Sinocure Chemical Group. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. par.nsf.gov [par.nsf.gov]
Technical Support Center: Scaling Up Cross-Coupling Reactions of 1-Cyclohexenyl Trifluoromethanesulfonate
An in-depth guide to navigating the complexities of scaling up cross-coupling reactions with 1-cyclohexenyl trifluoromethanesulfonate is provided below. This technical support center offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
This guide provides practical solutions and in-depth explanations for common challenges encountered when transitioning palladium-catalyzed cross-coupling reactions involving this compound from bench-scale to larger, process-scale operations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the scale-up process.
Q1: My Suzuki-Miyaura reaction with 1-cyclohexenyl triflate works perfectly on a 1 mmol scale, but the yield drops significantly at a 100 mmol scale. What is the most likely cause?
A1: When scaling up, issues related to mass and heat transfer become much more significant. The most common culprits for a drop in yield are inefficient mixing, which prevents homogenous interaction of the catalyst, reagents, and base, and poor heat transfer, which can lead to localized hot spots that promote catalyst decomposition or side reactions.[1] Rigorous degassing of solvents and ensuring an inert atmosphere are also more challenging at scale and absolutely critical for success.
Q2: What is a typical starting catalyst loading (mol%) for a process-scale reaction involving a vinyl triflate, and how does it differ from a lab-scale reaction?
A2: For initial lab-scale discovery, catalyst loadings are often in the 0.5–2.5 mol% range to ensure reaction success.[2] In process chemistry, however, minimizing catalyst loading is a primary goal to reduce costs and the burden of removing residual palladium from the final product.[3][4] For a well-optimized reaction at scale, loadings can often be driven down to the 0.05–0.5 mol% range, particularly with the use of highly active phosphine ligands or pre-catalysts that ensure efficient generation of the active Pd(0) species.[2][5]
Q3: How do I choose the right solvent for scaling up a cross-coupling reaction?
A3: Solvent selection at scale involves more than just solubility and reaction performance.[6][7] Key considerations include:
-
Safety: Flashpoint, toxicity, and regulatory restrictions are paramount. Solvents like dioxane are effective but often avoided in large-scale operations due to safety concerns.[8]
-
Cost and Availability: The economic feasibility of using large volumes of a specific solvent is a major factor.[6]
-
Work-up and Purification: The solvent should facilitate easy product isolation and not form problematic azeotropes.
-
Reaction Kinetics: The solvent influences catalyst stability and the rates of the catalytic cycle steps.[6][9] For instance, polar aprotic solvents can sometimes favor different reaction pathways compared to nonpolar solvents.[9]
Q4: I am observing the formation of a black precipitate (palladium black) in my large-scale reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of solution, leading to deactivation.[2] This is often caused by:
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the Pd(0) species, especially at the higher temperatures often used at scale.
-
Oxygen Contamination: Poor inerting of the reactor can lead to oxidation and decomposition of the catalyst.[2]
-
Substrate Impurities: Impurities in your starting materials can poison the catalyst. To prevent this, ensure a sufficiently high ligand-to-metal ratio, use robust ligands (e.g., bulky, electron-rich phosphines), and maintain a strictly inert atmosphere throughout the process.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems encountered during scale-up.
Troubleshooting Workflow: Diagnosing Low Yield
This decision tree illustrates a logical process for identifying the root cause of low yield or incomplete conversion when scaling up a cross-coupling reaction.
Caption: Troubleshooting Decision Tree for Low Yield.
Guide 1: Addressing Low Yield and Incomplete Conversion
Issue: The reaction stalls or provides a low yield of the desired product.
-
Potential Cause 1: Poor Quality of this compound.
-
Why it Matters: The vinyl triflate is a key electrophile, and its purity is critical. Residual base or impurities from its synthesis can poison the palladium catalyst.[8] Vinyl triflates can also be unstable and may decompose upon storage or during purification, especially on silica gel.[8]
-
Solution:
-
Verify Purity: Use NMR and GC-MS to confirm the purity of the vinyl triflate before use.
-
Purification Strategy: If impurities are present, consider purification by distillation or chromatography on a less acidic stationary phase like alumina. Passivating silica gel with triethylamine in the eluent can also prevent decomposition.[8]
-
Synthesis Control: Ensure complete conversion and proper quenching during the triflate synthesis to avoid residual starting ketone or triflic anhydride.[8]
-
-
-
Potential Cause 2: Degradation of the Coupling Partner (e.g., Boronic Acid).
-
Why it Matters: Boronic acids, common partners in Suzuki-Miyaura couplings, are susceptible to decomposition, particularly protodeboronation (hydrolysis) which converts them to the corresponding arene.[10][11] This is often accelerated by heat and aqueous basic conditions.
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or prepared boronic acids.
-
Consider Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable than boronic acids and can be a better choice for scale-up.[10]
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic acid/ester is often used to compensate for any minor degradation.[12]
-
-
-
Potential Cause 3: Inefficient Catalyst System or Deactivation.
-
Why it Matters: The oxidative addition of the C-OTf bond to the Pd(0) center is often the rate-limiting step and requires a highly active catalyst.[2] As mentioned, catalyst deactivation via precipitation as palladium black is a common failure mode at scale.
-
Solution:
-
Ligand Choice: For vinyl triflates, bulky and electron-rich phosphine ligands (e.g., PCy₃, XPhos) are often effective as they promote oxidative addition and stabilize the catalyst.[2][13]
-
Use a Pre-catalyst: Well-defined pre-catalysts (e.g., XPhos-Pd-G3) can provide more reliable and reproducible generation of the active Pd(0) species, which is highly advantageous for consistency at scale.[2][5]
-
Inert Atmosphere: Use rigorous techniques to deoxygenate the solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
-
Potential Cause 4: Suboptimal Reaction Conditions at Scale.
-
Why it Matters: Conditions that work in a small flask do not always translate directly to a large reactor.
-
Solution:
-
Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, stirring speed) to handle the reaction volume and viscosity, especially if it's a multiphasic system (e.g., toluene/water).
-
Heat Transfer: Use a jacketed reactor to provide uniform heating and prevent localized overheating.[1] Monitor the internal reaction temperature closely.
-
Base Selection: The choice of base is critical. Finely ground potassium phosphate (K₃PO₄) is often effective and less harsh than alkoxides.[8] The physical form (particle size) of a solid base can significantly impact its effectiveness at scale.
-
-
Guide 2: Mitigating Common Side Reactions
Issue: The reaction produces significant byproducts, complicating purification and reducing yield.
-
Side Reaction 1: Homocoupling of the Organoboron Reagent.
-
Why it Matters: The organoboron reagent can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[14]
-
Solution: Rigorous degassing of all solvents and reagents is the most effective way to minimize homocoupling.[10][14]
-
-
Side Reaction 2: Hydrolysis of the Vinyl Triflate.
-
Why it Matters: Under certain conditions, the vinyl triflate can be hydrolyzed back to the parent ketone, especially in the presence of a strong base.[15]
-
Solution: Screen different bases. A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases if hydrolysis is an issue.[10] Ensure the reaction is not heated for an unnecessarily long time.
-
-
Side Reaction 3: Elimination to form Cyclohexyne or Cyclohexadiene.
-
Why it Matters: Strong, hindered bases can potentially induce elimination of the triflate group, leading to highly reactive and undesirable intermediates like cyclohexyne.[8][16]
-
Solution: Avoid overly strong or hindered bases like sodium tert-butoxide unless specifically required. Weaker inorganic bases are generally safer for this substrate.[8]
-
Part 3: Scalable Protocols and Data
General Workflow for Scale-Up
The following diagram outlines a systematic approach to scaling a cross-coupling reaction from the laboratory to a pilot plant.
Caption: A Systematic Workflow for Reaction Scale-Up.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Scale-Up
This table provides a set of robust starting parameters for the scale-up of a Suzuki-Miyaura reaction between this compound and an arylboronic acid.
| Parameter | Recommendation | Rationale & Key Considerations |
| Electrophile | This compound (1.0 equiv) | Ensure >98% purity. Impurities can poison the catalyst.[8] |
| Nucleophile | Arylboronic Acid or Pinacol Ester (1.1–1.2 equiv) | Esters offer greater stability against protodeboronation.[10] |
| Palladium Source | Pd(OAc)₂ or a Pre-catalyst (e.g., XPhos-Pd-G3) | Pre-catalysts offer higher reliability and activity at scale.[2][5] |
| Catalyst Loading | 0.1–1.0 mol% | Start higher and optimize downwards once the process is robust.[4] |
| Ligand | XPhos or PCy₃ | Bulky, electron-rich phosphines are effective for vinyl triflates.[2][13] |
| Ligand:Pd Ratio | 2:1 to 4:1 | A higher ratio helps stabilize the catalyst and prevent decomposition. |
| Base | K₃PO₄, finely ground (2.0–3.0 equiv) | Effective, mild, and commonly used in large-scale operations.[8] |
| Solvent | Toluene/Water or 2-MeTHF/Water (Biphasic) | 2-MeTHF is a greener alternative to THF and Dioxane.[6] |
| Temperature | 80–100 °C | Monitor internal temperature closely to avoid overheating. |
| Atmosphere | Nitrogen or Argon | Rigorous inerting is crucial to prevent catalyst oxidation. |
Protocol 1: Scalable Preparation of this compound
This protocol is adapted for scale and emphasizes safety considerations.[8][17]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Enolate Formation: Charge the reactor with anhydrous THF and cool the jacket to -78 °C. Add the LHMDS solution to the reactor. Slowly add the cyclohexanone via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Triflation: In a separate flask, dissolve PhNTf₂ in anhydrous THF. Add this solution slowly to the reactor via the dropping funnel, again maintaining an internal temperature below -70 °C.
-
Warm-up: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reactor jacket to 0 °C. CAUTION: Quenching can be exothermic. Slowly transfer the reaction mixture via cannula into a separate vessel containing a vigorously stirred, cold (0 °C) saturated solution of NaHCO₃.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by chromatography on neutral alumina to yield the pure vinyl triflate.
Protocol 2: Kilogram-Scale Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a large-scale coupling reaction.[8][18]
Materials:
-
This compound (1.0 kg, 1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor is equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Degassing: Degas the 2-MeTHF and water by bubbling nitrogen through them for at least 1 hour.
-
Reagent Charging: Charge the reactor with the vinyl triflate, arylboronic acid, and K₃PO₄ under a positive pressure of nitrogen.
-
Catalyst Premixing: In a separate, inerted flask, dissolve Pd(OAc)₂ and XPhos in a small amount of degassed 2-MeTHF to form the active catalyst. Stir for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed 2-MeTHF/water mixture to the reactor, followed by the catalyst solution via cannula.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by HPLC or GC until the vinyl triflate is consumed.
-
Cooling and Filtration: Cool the reaction to room temperature. If necessary, filter the mixture through a pad of Celite to remove inorganic salts and palladium residues.
-
Work-up and Purification: Separate the organic and aqueous layers. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by crystallization or large-scale chromatography.
References
- Benchchem. (n.d.). Common side reactions and byproducts in vinyl triflate chemistry.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Vinyl Triflate Reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates.
- ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. Retrieved from
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Vinyl Triflates.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Reactivity Divide: A Comparative Guide to 1-Cyclohexenyl Trifluoromethanesulfonate vs. 1-Cyclohexenyl Bromide
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the choice of electrophilic partner in carbon-carbon bond-forming reactions is a critical decision point. Among the array of options, vinyl electrophiles stand out for their utility in synthesizing valuable unsaturated motifs. This guide provides an in-depth, objective comparison of two common vinyl electrophiles derived from cyclohexanone: 1-cyclohexenyl trifluoromethanesulfonate (a vinyl triflate) and 1-cyclohexenyl bromide (a vinyl bromide). By examining the fundamental principles of their reactivity and presenting supporting experimental evidence, this document aims to empower chemists to make informed decisions for optimizing synthetic strategies.
At the Core of Reactivity: The Leaving Group
The fundamental distinction between this compound and 1-cyclohexenyl bromide lies in the nature of their leaving groups: the trifluoromethanesulfonate (triflate, -OTf) anion versus the bromide (-Br) anion. The efficacy of a leaving group is inversely related to its basicity; a weaker base, which corresponds to a stronger conjugate acid, is a better leaving group.
The triflate anion is the conjugate base of trifluoromethanesulfonic acid (TfOH), a superacid with a pKa of approximately -14. In contrast, the bromide anion is the conjugate base of hydrobromic acid (HBr), a strong but significantly less acidic compound with a pKa of about -9. The immense stability of the triflate anion, derived from extensive resonance delocalization and the powerful inductive effect of the three fluorine atoms, makes it an exceptionally potent leaving group.[1] This superior leaving group ability is the primary driver behind the heightened reactivity of vinyl triflates compared to their vinyl bromide counterparts in a multitude of chemical transformations.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Viewpoint
The most significant arena where the reactivity differences between these two substrates are showcased is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the electrophile to the palladium(0) catalyst.[2]
Kinetic studies have unequivocally established a clear reactivity order for the oxidative addition of various substrates to Pd(PPh₃)₄ in DMF, which is: vinyl-OTf >> vinyl-Br > PhBr .[3][4] This demonstrates the substantially faster rate of oxidative addition for vinyl triflates compared to vinyl bromides. The highly polarized C-OTf bond readily undergoes cleavage upon interaction with the electron-rich Pd(0) center, leading to the formation of a vinyl-palladium(II) intermediate and initiating the catalytic cycle with greater efficiency.[5][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis.[7] While both substrates are effective, the vinyl triflate's higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
| Entry | Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2M aq.) | Toluene | 80 | 6 | 91[8] |
| 2 | 1-Cyclohexenyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 93[9] |
This table is a representative summary based on typical literature procedures and is intended for comparative purposes.
The data illustrates that while both electrophiles can provide excellent yields, the vinyl triflate (Entry 1) achieves this at a lower temperature and in significantly less time than the vinyl bromide (Entry 2).[8][9] This enhanced reactivity can be crucial when dealing with sensitive functional groups or complex molecular scaffolds, where prolonged heating could lead to degradation or side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexanone
This procedure is a general method for the synthesis of vinyl triflates from their corresponding ketone precursors.[9][10]
Figure 2: Workflow for synthesizing 1-cyclohexenyl triflate.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the LHMDS solution and cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve cyclohexanone in anhydrous THF.
-
Slowly add the cyclohexanone solution to the stirred LHMDS solution at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Dissolve PhNTf₂ in anhydrous THF and add this solution to the reaction mixture.
-
Allow the reaction to stir overnight while gradually warming to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.[9][10]
Protocol 2: Comparative Suzuki-Miyaura Coupling Experiment
This protocol outlines a parallel experiment to directly compare the reactivity of the two substrates under identical conditions.
Materials:
-
Reaction 1: this compound (1.0 equiv)
-
Reaction 2: 1-Cyclohexenyl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Toluene
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
Procedure:
-
Set up two identical flame-dried Schlenk flasks equipped with stir bars and condensers, maintaining an inert nitrogen or argon atmosphere.
-
To Flask 1, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
To Flask 2, add 1-cyclohexenyl bromide, phenylboronic acid, and Pd(PPh₃)₄.
-
To each flask, add toluene, followed by the 2 M aqueous Na₂CO₃ solution.[8]
-
Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the progress of each reaction at identical time intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or GC-MS by analyzing aliquots taken from the reaction mixtures.
-
Compare the rate of consumption of the starting material and the formation of the 1-phenylcyclohex-1-ene product in each flask.
-
Upon completion, cool the reactions, perform a standard aqueous workup, and purify the products to compare isolated yields.
Practical Considerations and Conclusion
While the reactivity data strongly favors the vinyl triflate, practical considerations are also paramount.
-
Synthesis: Vinyl triflates are readily and cleanly synthesized from the corresponding ketones, which are often commercially available or easily prepared.[11][12] The synthesis of vinyl bromides can sometimes be less straightforward or require harsher reagents.
-
Stability & Cost: Vinyl bromides are generally more stable to storage and handling than vinyl triflates, which can be sensitive to hydrolysis. The reagents for triflate formation (e.g., triflic anhydride or PhNTf₂) are also typically more expensive than common brominating agents.
This compound is the superior choice when:
-
High reactivity is required to overcome a challenging coupling.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
Faster reaction times are a priority for process efficiency.
1-Cyclohexenyl bromide may be preferred when:
-
Cost is a primary concern.
-
The downstream reaction conditions are harsh, requiring a more robust substrate.
-
The required reactivity threshold is met by the bromide, and the enhanced speed of the triflate is not necessary.
By understanding the fundamental mechanistic differences and considering these practical factors, researchers can strategically select the optimal vinyl electrophile to accelerate discovery and development in the chemical sciences.
References
-
Amatore, C., Jutand, A., & Négri, S. (2000). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 19(15), 2899–2905. [Link]
-
Jutand, A., & Négri, S. (2000). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ACS Publications. [Link]
-
Amatore, C., et al. (2000). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate. [Link]
-
Amatore, C., Jutand, A., & Négri, S. (2000). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. [Link]
-
Hayashi, T., et al. (2021). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Organic Syntheses, 98, 407-429. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][6]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2564–2574. [Link]
-
Hayashi, T., et al. (2021). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses, 98, 509-530. [Link]
-
Krchňák, V., & Smith, II, W. J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20045–20052. [Link]
-
Sharma, G., & Kumar, A. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 28(15), 5786. [Link]
Sources
- 1. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Triflate vs. Tosylate Leaving Groups in Palladium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the choice of leaving group in a palladium-catalyzed cross-coupling reaction is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall cost. While aryl halides have been the traditional workhorses, aryl sulfonates—derived readily from phenols—offer a powerful and often more practical alternative. Among these, trifluoromethanesulfonates (triflates, -OTf) and p-toluenesulfonates (tosylates, -OTs) are two of the most prevalent choices.
This guide provides an in-depth comparison of triflate and tosylate leaving groups, moving beyond simple reactivity trends to explore the underlying chemical principles, practical considerations in synthesis, and data-driven recommendations for their application in key palladium-catalyzed transformations.
The Fundamental Role of the Leaving Group in Catalysis
In palladium-catalyzed cross-coupling, the catalytic cycle is typically initiated by the oxidative addition of an electrophile (Ar-X) to a Pd(0) complex. The efficiency of this often rate-determining step is intrinsically linked to the nature of the leaving group (X). A superior leaving group is one that is a weak base and can readily stabilize the negative charge it acquires upon departing the substrate. This stability lowers the activation energy of the oxidative addition step, facilitating the entire catalytic cycle.
The acidity of the conjugate acid (H-X) is the most direct quantitative measure of a leaving group's ability. A lower pKa value for the conjugate acid signifies a more stable anion and, consequently, a better leaving group.[1]
Head-to-Head Comparison: The Chemistry of Triflate vs. Tosylate
The difference in performance between triflate and tosylate stems directly from their distinct electronic structures.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for their specific substrates.
Protocol 1: Synthesis of an Aryl Triflate from a Phenol
This method is adapted from procedures utilizing triflic anhydride with a non-nucleophilic base. [1]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.2 equiv) dropwise to the stirred solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise via syringe. The temperature should be maintained at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aryl triflate can then be purified by flash column chromatography.
Protocol 2: Synthesis of an Aryl Tosylate from a Phenol
This is a standard procedure using tosyl chloride. [1]
-
Setup: In a round-bottom flask, dissolve the phenol (1.0 equiv) in pyridine, serving as both solvent and base. Cool the solution to 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.1-1.3 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate or DCM.
-
Washing: Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be purified by recrystallization or flash column chromatography.
Summary and Recommendations
| Feature | Triflate (-OTf) | Tosylate (-OTs) | Senior Scientist's Recommendation |
| Leaving Group Ability | Excellent (Superb) | Very Good | Triflate is the group of choice for difficult couplings, unreactive substrates, or when rapid reaction rates are essential. [1] |
| Reactivity in Pd Catalysis | High; comparable to iodides. | Moderate; often requires more forcing conditions than triflates or bromides. [2] | For rapid proof-of-concept and maximizing success with novel substrates, start with the triflate. |
| Cost of Reagents | Higher (Triflic anhydride is expensive). | Lower (Tosyl chloride is inexpensive). [3] | For process development, scale-up, and cost-sensitive projects, Tosylate is the preferred starting point. |
| Substrate Stability | Generally stable but can be highly reactive. [4] | Very stable, crystalline, and easy to handle. [3] | Tosylates are more robust for multi-step syntheses where the intermediate must endure various conditions. |
| Typical Reaction Conditions | Milder temperatures, often shorter reaction times. | Often requires higher temperatures and/or more sophisticated catalyst systems. | If your molecule is thermally sensitive, the milder conditions enabled by triflates may be necessary. |
References
- A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate. Benchchem. [URL: https://www.benchchem.
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Brainly. [URL: https://brainly.in/question/56794689]
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/960.shtm]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/976.shtm]
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/dt/d4dt02533d]
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01082]
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b01082]
- Are triflate, tosylate and mesylate the only good leaving groups?. Filo. [URL: https://www.filo.kitabo.in/question-answer/are-triflate-tosylate-and-mesylate-the-only-good-leaving-groups_1268305]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10291910/]
- Application Notes and Protocols: Buchwald-Hartwig Amination Using 2-Tosylaniline. Benchchem. [URL: https://www.benchchem.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. Department of Chemistry, University of Oxford. [URL: https://www.chem.ox.ac.
- Tosylates And Mesylates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr800528z]
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35783a]
- Why no alt. Tosylates to OTf for replacement of Halide in Pd cat. cross coupling. ECHEMI. [URL: https://www.echemi.com/community/why-no-alt-tosylates-to-otf-for-replacement-of-halide-in-pd-cat-cross-coupling_thread-103-112319-1.html]
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit1/204.shtm]
- Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. AIP Publishing. [URL: https://pubs.aip.
- Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol0264175]
- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b53ef9c4da29f15a317454]
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [URL: https://www.researchgate.
- Cross-coupling reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
- A trifluoromethanesulfonate (triflate) can be used in a manner si.... Pearson+. [URL: https://plus.pearson.com/courses/mastering-chemistry-for-organic-chemistry-a-conceptual-approach-5e/products/L5G9O0K89XF/pages/a089966141a4a4993134e7978160f08a901e149f1?
- Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja035835z]
- STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744990/]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Examples of intermolecular Heck reaction of aryl tosylates and of 2,3‐dihydrofuran.. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-intermolecular-Heck-reaction-of-aryl-tosylates-and-of-2-3-dihydrofuran_fig3_317316744]
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2024/dt/d4dt02533d]
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. [URL: https://www.researchgate.
- Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/089.shtm]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4210167/]
- Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om034341x]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Applications-of-palladium-catalyzed-C%E2%80%93N-reactions-Ghadari-Ghorbani/3d0b2e811f07f59d5c3f3957827e8a93108c9d09]
- Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol051871a]
- Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo049109+]
- Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. ResearchGate. [URL: https://www.researchgate.
- leaving group ability of triflate. Reddit. [URL: https://www.reddit.
- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Palladium Cross-Coupling. COSyS. [URL: https://cosys.chimie.unistra.fr/recherches/palladium-cross-coupling/]
- Heck Coupling with Nonactivated Alkenyl Tosylates and Phosphates: Examples of Effective 1,2‐Migrations of the Alkenyl Palladium(II) Intermediates. ResearchGate. [URL: https://www.researchgate.
- Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. John Hartwig. [URL: https://hartwig.berkeley.
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om010213h]
- STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM‡ John R. Naber,. ElectronicsAndBooks. [URL: https://www.electronicsandbooks.
Sources
A Comparative Guide to Alternative Methods for the Synthesis of 1-Arylcyclohexenes
Introduction: The Significance of 1-Arylcyclohexenes
The 1-arylcyclohexene scaffold is a privileged structural motif in medicinal chemistry and materials science. Its presence in a wide array of biologically active molecules, including pharmaceuticals and natural products, underscores the importance of efficient and versatile synthetic routes to this key intermediate. This guide provides a comparative analysis of several prominent methods for the synthesis of 1-arylcyclohexenes, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Comparative Overview of Synthetic Methodologies
The synthesis of 1-arylcyclohexenes can be broadly categorized into two approaches: direct arylation of a pre-existing cyclohexene ring and construction of the arylated cyclohexene from acyclic or cyclohexanone precursors. This guide will delve into the following key methodologies:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
-
Carbonyl Olefination Reactions:
-
Grignard Reaction followed by Dehydration
-
Wittig Reaction
-
Peterson Olefination
-
-
Reductive Coupling of Carbonyls:
-
McMurry Reaction
-
-
Classical Dehydration Reactions:
-
Acid-Catalyzed Dehydration of 1-Arylcyclohexanols
-
The following sections will provide a detailed examination of each method, including mechanistic insights, step-by-step experimental protocols, and a comparative discussion of their performance based on available experimental data.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and they offer powerful strategies for the synthesis of 1-arylcyclohexenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] For the synthesis of 1-arylcyclohexenes, this typically involves the coupling of an arylboronic acid with a cyclohexenyl halide or triflate.
Mechanism of Action:
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 1-Phenylcyclohexene via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-phenylcyclohexene from 1-cyclohexenylboronic acid pinacol ester and iodobenzene.
Materials:
-
1-Cyclohexenylboronic acid pinacol ester
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 1-cyclohexenylboronic acid pinacol ester (1.2 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1-phenylcyclohexene.
Performance and Considerations:
The Suzuki-Miyaura coupling is known for its high functional group tolerance, the commercial availability of a wide range of boronic acids, and the generation of non-toxic byproducts.[2] However, the synthesis of the requisite cyclohexenylboronic acid derivative may add an extra step to the overall sequence.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] For the synthesis of 1-arylcyclohexenes, this typically involves the reaction of an aryl halide with cyclohexene.
Mechanism of Action:
The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion (syn-carbopalladation), and β-hydride elimination.[3]
Figure 2: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of 1-Phenylcyclohexene via Heck Reaction
This protocol describes the synthesis of 1-phenylcyclohexene from iodobenzene and cyclohexene.
Materials:
-
Iodobenzene
-
Cyclohexene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.01 mmol) and tri(o-tolyl)phosphine (0.02 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add acetonitrile (5 mL), iodobenzene (1.0 mmol), cyclohexene (2.0 mmol), and triethylamine (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1-phenylcyclohexene.
Performance and Considerations:
The Heck reaction is a powerful tool for C-C bond formation, but it can sometimes suffer from issues of regioselectivity, particularly with unsymmetrical alkenes.[5] In the case of cyclohexene, a mixture of 1-phenylcyclohexene and 3-phenylcyclohexene can be formed, with the product distribution being sensitive to the reaction conditions.[6]
Carbonyl Olefination Reactions
These methods construct the cyclohexene double bond from a cyclohexanone precursor.
Grignard Reaction followed by Dehydration
This classic two-step approach involves the nucleophilic addition of an aryl Grignard reagent to cyclohexanone to form a tertiary alcohol, which is then dehydrated to yield the 1-arylcyclohexene.[7]
Mechanism of Action:
The first step is a standard nucleophilic addition of the Grignard reagent to the carbonyl carbon. The second step is an acid-catalyzed dehydration, which typically proceeds via an E1 mechanism involving a carbocation intermediate.[8]
Figure 3: Grignard reaction and subsequent dehydration.
Experimental Protocol: Synthesis of 1-Phenylcyclohexene
Step 1: Grignard Addition
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (24 mmol).
-
Add a small crystal of iodine and a few drops of a solution of bromobenzene (22 mmol) in anhydrous diethyl ether (20 mL).
-
Once the reaction initiates (as evidenced by bubbling and heat), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of cyclohexanone (20 mmol) in anhydrous diethyl ether (10 mL) dropwise.
-
After the addition, warm the reaction to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude 1-phenylcyclohexanol.
Step 2: Dehydration
Materials:
-
Crude 1-phenylcyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Toluene
Procedure:
-
Place the crude 1-phenylcyclohexanol in a round-bottom flask with a few drops of concentrated sulfuric acid or phosphoric acid.
-
Set up for distillation.
-
Heat the mixture to distill the 1-phenylcyclohexene as it is formed.
-
Wash the distillate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and distill to obtain pure 1-phenylcyclohexene.
Performance and Considerations:
This method is robust and uses readily available starting materials. However, the strongly acidic conditions of the dehydration step can sometimes lead to rearrangements or other side reactions. The choice of acid and reaction temperature can influence the product distribution.[9]
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[10]
Mechanism of Action:
The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane that decomposes to the alkene and triphenylphosphine oxide.[10]
Figure 4: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 1-Benzylidenecyclohexane
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
Procedure:
-
To a flame-dried Schlenk flask under argon, add benzyltriphenylphosphonium chloride (10 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (10 mmol) dropwise. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add cyclohexanone (10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Performance and Considerations:
The Wittig reaction is highly regioselective, with the double bond forming exclusively at the position of the original carbonyl group. A major drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be difficult to separate from the desired product.[11] The stereoselectivity (E/Z) of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Peterson Olefination
The Peterson olefination is a silicon-based alternative to the Wittig reaction, involving the reaction of an α-silyl carbanion with a ketone or aldehyde.[12] A key advantage is the stereochemical control it offers.
Mechanism of Action:
The reaction proceeds through a β-hydroxysilane intermediate. Subsequent elimination can be acid- or base-catalyzed, leading to opposite stereoisomers of the alkene.[13][14]
Figure 5: Stereodivergent nature of the Peterson olefination.
Experimental Protocol: Synthesis of 1-Phenylcyclohexene
Materials:
-
(Trimethylsilyl)methyl chloride
-
Magnesium turnings
-
Anhydrous THF
-
Benzaldehyde
-
Cyclohexanone
-
Potassium hydride (KH) or Sulfuric acid (H₂SO₄)
Procedure:
-
Prepare the α-silyl Grignard reagent by reacting (trimethylsilyl)methyl chloride with magnesium in anhydrous THF.
-
React the α-silyl Grignard reagent with benzaldehyde to form the corresponding β-hydroxysilane.
-
Isolate and purify the β-hydroxysilane intermediate.
-
For (E)-alkene: Treat the β-hydroxysilane with a catalytic amount of sulfuric acid in a suitable solvent and heat.
-
For (Z)-alkene: Treat the β-hydroxysilane with potassium hydride in THF.
-
Work up the reaction mixture and purify the product by column chromatography.
Performance and Considerations:
The Peterson olefination offers the significant advantage of stereochemical control, which is often difficult to achieve with the Wittig reaction.[13] The silicon-containing byproducts are generally easier to remove than triphenylphosphine oxide.[11] However, the preparation of the α-silyl carbanion can require strongly basic or organometallic reagents.
Reductive Coupling of Carbonyls: The McMurry Reaction
The McMurry reaction provides a unique method for the synthesis of alkenes by the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[15][16] It is particularly effective for the synthesis of sterically hindered alkenes.
Mechanism of Action:
The reaction is believed to proceed via single-electron transfer from the low-valent titanium species to the carbonyl groups, leading to the formation of a pinacolate-titanium complex, which is then deoxygenated to form the alkene.[16]
Experimental Protocol: Synthesis of 1,1'-Diphenyl-1,1'-bicyclohexenyl
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous THF
-
Phenyl cyclohexyl ketone
Procedure:
-
In a flame-dried, three-necked flask under argon, add anhydrous THF and cool to 0 °C.
-
Slowly add TiCl₄, followed by the portion-wise addition of zinc dust.
-
Heat the black slurry to reflux for 2 hours to generate the low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of phenyl cyclohexyl ketone in anhydrous THF.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction and quench by slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through celite and extract the filtrate with diethyl ether.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the product.
Performance and Considerations:
The McMurry reaction is highly effective for the synthesis of symmetrical and sterically congested alkenes that are difficult to prepare by other methods.[15] Cross-coupling of two different carbonyl compounds can lead to a mixture of products, although some selectivity can be achieved.[17]
Enantioselective Approaches
The synthesis of chiral 1-arylcyclohexenes is of significant interest in drug development. Several of the aforementioned methods can be adapted for enantioselective synthesis through the use of chiral catalysts or auxiliaries.
-
Asymmetric Heck Reaction: The use of chiral phosphine ligands in the Heck reaction can induce enantioselectivity in the formation of the C-C bond, leading to chiral arylcyclohexenes.[3]
-
Asymmetric Suzuki-Miyaura Coupling: Chiral ligands can be employed to control the stereochemistry of the cross-coupling, affording enantioenriched products.[12]
-
Asymmetric Grignard Addition: The addition of a Grignard reagent to a cyclohexanone can be rendered enantioselective by the use of a chiral ligand, leading to a chiral tertiary alcohol that can then be dehydrated.[5][18]
-
Asymmetric Wittig Reaction: Chiral phosphines or chiral auxiliaries on the ylide or carbonyl compound can be used to achieve enantioselective olefination.[4][8]
Data Summary and Comparison
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields (%) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Cyclohexenyl halide/triflate, Arylboronic acid | Pd catalyst, Base | 60-95 | High functional group tolerance, mild conditions | Requires synthesis of organoboron reagent |
| Heck Reaction | Cyclohexene, Aryl halide | Pd catalyst, Base | 40-80 | Atom economical | Potential for regioisomer formation |
| Grignard & Dehydration | Cyclohexanone, Aryl halide | Mg, Acid | 70-90 | Readily available starting materials | Harsh dehydration conditions, potential for rearrangements |
| Wittig Reaction | Cyclohexanone, Arylmethyl halide | Ph₃P, Strong base | 50-85 | High regioselectivity | Stoichiometric phosphine oxide byproduct |
| Peterson Olefination | Cyclohexanone, α-Silyl halide | Strong base or Mg | 60-90 | Stereochemical control, easy byproduct removal | Requires strong bases or organometallics |
| McMurry Reaction | Aryl cyclohexyl ketone | Low-valent titanium | 50-80 | Excellent for sterically hindered alkenes | Mainly for symmetrical coupling, harsh reagents |
Conclusion
The synthesis of 1-arylcyclohexenes can be accomplished through a variety of effective methods, each with its own set of strengths and weaknesses. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, the availability of starting materials, and the required scale of the synthesis. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions offer direct arylation strategies with good functional group tolerance. Carbonyl olefination methods, including the Grignard/dehydration sequence, Wittig reaction, and Peterson olefination, provide reliable routes from cyclohexanone precursors, with the Peterson olefination offering valuable stereochemical control. The McMurry reaction is a powerful tool for the synthesis of sterically demanding 1-arylcyclohexenes. For the synthesis of chiral derivatives, asymmetric variants of these reactions provide access to enantioenriched products, which are crucial for applications in medicinal chemistry. This guide serves as a starting point for researchers to navigate the diverse landscape of synthetic methodologies for this important class of molecules.
References
-
Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Organic Chemistry Portal. [Link][19]
-
Chiral Acyclic Carbene Ligands for the Asymmetric Suzuki Coupling Reaction. American Chemical Society. [Link][12][14]
-
The McMurry Coupling and Related Reactions. Organic Reactions. [Link][15][16]
-
Draw a step-by-step mechanism for the dehydration of 1-phenylcyclohexanol. Study.com. [Link][8]
-
Enantioselective Potassium-Catalyzed Wittig Olefinations. National Institutes of Health. [Link][20]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. National Institutes of Health. [Link][18]
-
New Addition to the Synthetic Olefination Toolbox. ChemistryViews. [Link][11]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link][21]
-
Selected general approaches to alkene synthesis. ResearchGate. [Link][22]
-
Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Organic Chemistry Portal. [Link][19]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. [Link][5]
-
Synthesis of 1-Methylcyclohexene from Cyclohexene. Organic Chemistry Tutor. [Link][7]
-
Pd-catalyzed Heck arylation of cycloalkenes - Studies on selectivity comparing homogeneous and heterogeneous catalysts. ResearchGate. [Link][6]
-
Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link][23]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link][3]
-
Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link][24]
-
Iron/NHC‐Catalyzed Regio‐ and Stereoselective 1,6‐Additions of Aliphatic Grignard Reagents to α,β,γ,δ‐Unsaturated Carbonyl Compounds: Asymmetric Variants with Chiral NHCs. ResearchGate. [Link][25]
-
Olefination Reaction.pdf. Scott A. Snyder Research Group. [Link][10]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link][26]
-
Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif. MDPI. [Link][27]
-
Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. National Institutes of Health. [Link][28]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. [Link][30]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. [Link][31]
-
Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif. ResearchGate. [Link][17]
-
Enantioselective Synthesis of Azahelicenes through Organocatalyzed Multicomponent Reactions. PubMed. [Link][32]
-
Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Royal Society of Chemistry. [Link][33]
-
The asymmetric intramolecular Heck reaction in natural product total synthesis. Semantic Scholar. [Link][9]
-
Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed. [Link][34]
-
Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. ResearchGate. [Link]
-
Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. National Institutes of Health. [Link]
-
1-Phenylcyclohexene. PubChem. [Link]
-
An Iron-Based Catalyst Enables The Enantioconvergent Synthesis of Chiral 1,1- Diarylalkanes Through a Suzuki-Miyaura Cross-Coupling Reaction. ChemRxiv. [Link]
-
Enantioselective Synthesis of Azahelicenes through Organocatalyzed Multicomponent Reactions. PubMed. [Link][1]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
General Chemoselective Suzuki-Miyaura Cross-Coupling of Poly-Aryl Halides and Triflates Enabled by Selectivity-Switchable Ligands. University of Pittsburgh. [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link][2]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Enantioselective Potassium-Catalyzed Wittig Olefinations [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The asymmetric intramolecular Heck reaction in natural product total synthesis. | Semantic Scholar [semanticscholar.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Acyclic Carbene Ligands for the Asymmetric Suzuki Coupling Reaction [acswebcontent.acs.org]
- 11. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Acyclic Carbene Ligands for the Asymmetric Suzuki Coupling Reaction [acswebcontent.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 18. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
- 24. research.rug.nl [research.rug.nl]
- 25. mdpi.com [mdpi.com]
- 26. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.uncg.edu [chem.uncg.edu]
- 28. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 30. Enantioselective Synthesis of Azahelicenes through Organocatalyzed Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 32. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 1-Arylcyclohexenes from 1-Cyclohexenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools. This guide provides an in-depth comparison of two of the most robust and widely utilized of these transformations—the Suzuki-Miyaura coupling and the Stille coupling—for a specific and synthetically valuable application: the coupling of 1-cyclohexenyl trifluoromethanesulfonate with organoboron and organotin reagents, respectively, to yield 1-arylcyclohexenes. This analysis is grounded in experimental data to provide actionable insights for researchers navigating the choice between these two stalwart reactions.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or their esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener" | High toxicity of organotin reagents, requiring careful handling and disposal |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be challenging to remove completely from the product |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons | Excellent, very broad functional group tolerance |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling often hinges on the specific substrates and the desired tolerance for various functional groups. Below is a summary of representative experimental data for the coupling of cyclohexenyl triflates, demonstrating the yields achievable with each method.
Table 1: Yield Comparison for Suzuki and Stille Couplings of Cyclohexenyl Triflates
| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki | This compound | 1-Decen-2-ylboronate | PdCl₂(dppf) | K₃PO₄ | Toluene | 80 | 96 | [1] |
| Suzuki | 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 75 | [2] |
| Stille | 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | Trimethyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 50 | 91 | [3] |
| Stille | 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | (1-Ethoxyvinyl)tributylstannane | Pd(PPh₃)₄ | LiCl | THF | 50 | 89 | [3] |
Mechanistic Insights: The "Why" Behind the Yields
To understand the nuances of these reactions and troubleshoot potential issues, a firm grasp of their catalytic cycles is essential. Both the Suzuki and Stille couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is characterized by the use of an organoboron reagent, typically a boronic acid or a boronate ester, and requires a base for the activation of the organoboron species.[3][4][5]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. The following protocols are representative of the Suzuki and Stille couplings of cyclohexenyl triflates.
Representative Suzuki Coupling Protocol
This protocol is adapted from the work of Gray and co-workers for the synthesis of liquid crystalline materials. [2] Materials:
-
4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask is added the arylboronic acid, sodium carbonate, and a 2:1:1 mixture of toluene, ethanol, and water.
-
The mixture is degassed by bubbling with argon for 20 minutes.
-
The 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate and Pd(PPh₃)₄ are then added.
-
The reaction mixture is heated to 80 °C and stirred under an argon atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is based on the procedure reported by Scott, Crisp, and Stille. [3] Materials:
-
4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate (1.0 equiv)
-
Organostannane (e.g., trimethyl(vinyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Lithium chloride (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried flask is charged with lithium chloride and heated under vacuum, then cooled under an argon atmosphere.
-
Anhydrous THF is added, followed by the 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate, the organostannane, and the Pd(PPh₃)₄ catalyst.
-
The reaction mixture is stirred at 50 °C under an argon atmosphere until the reaction is complete (monitored by GC).
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by distillation or column chromatography.
Concluding Remarks for the Practicing Scientist
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 1-arylcyclohexenes from this compound. The choice between them will often be dictated by practical considerations.
The Suzuki coupling is generally favored due to the lower toxicity of the organoboron reagents and the ease of removal of the boron-containing byproducts. The commercial availability of a vast array of boronic acids also adds to its appeal. However, the requirement for a base can be a drawback when working with base-sensitive substrates.
The Stille coupling, on the other hand, offers exceptional functional group tolerance and often proceeds under milder, neutral conditions. [6][7]The stability of organostannanes to air and moisture is another significant advantage. The primary concerns with the Stille reaction are the high toxicity of the organotin reagents and the often-difficult removal of tin byproducts from the final product.
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, including the nature of the substrates, the scale of the reaction, and the required purity of the final product. This guide, by providing a foundation in both the theoretical and practical aspects of these two powerful reactions, aims to empower researchers to make informed and effective decisions in their synthetic endeavors.
References
-
Ohmura, T., & Miyaura, N. (2004). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 126(39), 12240–12241. [Link]
-
Gray, C. W., Hird, M., & Toyne, K. J. (1997). Cyclohexenyl triflates and arylboronic acids in palladium-catalysed cross-couplings. Synthesis and transition temperatures of some fluoro-substituted biphenylylcyclohexenes. Journal of Materials Chemistry, 7(12), 2417–2424. [Link]
-
Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Palladium-catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-Vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-Propen-1-one. Organic Syntheses, 68, 116. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pipa, V., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2686-2693. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(11), 1946-1956. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Caspi, D. D., et al. (2004). The Mechanisms of the Stille Reaction. University of Windsor Scholarship at UWindsor. [Link]
-
NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
-
Wikipedia. (2024). Stille reaction. In Wikipedia. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(26), 4173-4176. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclohexenyl triflates and arylboronic acids in palladium-catalysed cross-couplings. Synthesis and transition temperatures of some fluoro-substituted biphenylylcyclohexenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1 | Semantic Scholar [semanticscholar.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Large-Scale Synthesis: 1-Cyclohexenyl Trifluoromethanesulfonate vs. Traditional Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of starting materials is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and overall project timelines. When a cyclohexene moiety is a key structural element in a target molecule, process chemists are often faced with a choice between utilizing the highly reactive 1-cyclohexenyl trifluoromethanesulfonate (a vinyl triflate) or more traditional vinyl halides like 1-cyclohexenyl bromide or iodide. This guide provides a comprehensive cost-benefit analysis of these options, drawing on available experimental data and process considerations to inform strategic decision-making in a large-scale manufacturing context.
Executive Summary: The Reactivity vs. Cost Trade-Off
The primary consideration when choosing between this compound and its halide counterparts boils down to a classic trade-off: upfront raw material cost versus downstream processing efficiency. Vinyl triflates, owing to the excellent leaving group ability of the triflate group, are generally more reactive than the corresponding vinyl bromides and often on par with or even more reactive than vinyl iodides.[1] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times in crucial carbon-carbon bond-forming reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] However, this performance advantage comes at a premium, as the triflating agent, trifluoromethanesulfonic anhydride (triflic anhydride), is a costly reagent.[4]
Conversely, vinyl halides, particularly bromides, are often more economical to produce or procure in bulk.[5][6] While they may require more forcing reaction conditions, such as higher temperatures or increased catalyst loadings, their lower initial cost can be a significant driver in the overall economic viability of a large-scale process. The choice, therefore, is not straightforward and depends on a holistic analysis of the entire manufacturing process.
Reactivity and Performance in Cross-Coupling Reactions
The enhanced reactivity of vinyl triflates stems from the high electrophilicity of the vinylic carbon and the exceptional ability of the triflate anion to stabilize a negative charge, making it an excellent leaving group.[1] This facilitates the often rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[7]
General Reactivity Trend: Vinyl Iodide > Vinyl Triflate ≈ Vinyl Bromide > Vinyl Chloride[1]
This high reactivity allows for:
-
Milder Reaction Conditions: Reactions involving vinyl triflates can often be conducted at lower temperatures, which can be beneficial for thermally sensitive substrates and can reduce energy costs on a large scale.
-
Lower Catalyst Loadings: The facile oxidative addition can allow for lower concentrations of expensive palladium catalysts, a significant cost driver in industrial processes.[8]
-
Faster Reaction Times: Increased reaction rates can lead to shorter batch cycle times, thereby increasing manufacturing throughput.
In contrast, while vinyl bromides are effective coupling partners, they may necessitate higher temperatures and catalyst loadings to achieve comparable reaction rates and yields. Vinyl iodides, though highly reactive, are generally more expensive and less stable than their bromide counterparts.[9]
Cost Analysis: A Multifaceted Perspective
A comprehensive cost analysis extends beyond the initial purchase price of the starting material. It must encompass the entire synthetic route, including the cost of reagents, solvents, catalysts, energy consumption, and waste disposal.
Raw Material Costs
| Compound | Form | Representative Lab-Scale Price (USD) | Bulk Price (Estimation) |
| This compound | 97% | ~ | Inquiry-based, significantly higher than halides[11][12] |
| 1-Cyclohexenyl bromide (3-Bromocyclohexene) | 90-95% | ~ | Lower than triflate, commercially available in larger quantities[5] |
| Cyclohexyl iodide | 98% | ~ | Higher than bromide, but likely lower than triflate |
| Trifluoromethanesulfonic Anhydride | 99% | - | Market projected to grow, indicating industrial demand and significant cost[4] |
Note: Lab-scale prices are for estimation purposes only and do not reflect industrial-scale pricing, which is subject to negotiation and volume.
The high cost of this compound is largely attributed to the price of triflic anhydride, a powerful but expensive reagent.[4] While processes for its industrial production exist, it remains a high-value chemical.[13][14]
Process Costs and Efficiency
The higher reactivity of this compound can lead to downstream cost savings that may offset its higher initial price:
-
Reduced Catalyst Costs: Even a small reduction in the required palladium catalyst loading can result in substantial savings on an industrial scale.
-
Increased Throughput: Faster reaction times mean more batches can be produced in the same timeframe, leading to a lower cost per kilogram of the final product.
-
Energy Savings: Milder reaction conditions translate to lower energy consumption for heating and cooling.
-
Simplified Purification: Cleaner reaction profiles, often a result of milder conditions and higher selectivity, can simplify downstream purification processes, reducing solvent usage and labor costs.
Synthesis and Scalability
The choice of starting material also impacts the complexity and cost of its own synthesis on a large scale.
Synthesis of this compound
This is typically a one-step process from cyclohexanone, involving deprotonation with a base to form the enolate, followed by trapping with triflic anhydride or a related triflating agent. While conceptually straightforward, the use of strong bases and expensive, moisture-sensitive triflic anhydride requires careful handling and specialized equipment on a large scale.[1]
Caption: Synthesis of this compound from Cyclohexanone.
Synthesis of Cyclohexenyl Halides
The synthesis of cyclohexenyl halides can be more varied. For instance, 3-bromocyclohexene is often prepared from cyclohexene via allylic bromination using a reagent like N-bromosuccinimide (NBS), a process that is generally amenable to large-scale production.
Environmental, Health, and Safety (EHS) Considerations
In a large-scale manufacturing setting, EHS considerations are paramount and can significantly influence the overall cost-benefit analysis.
This compound
-
Triflic Anhydride: This reagent is highly corrosive, reacts violently with water, and requires specialized handling procedures.[5][15] Its use on a large scale necessitates robust engineering controls to ensure worker safety.
-
Triflate Byproducts: The triflate anion is highly water-soluble and persistent. While generally considered to be of low toxicity, its accumulation in the environment is a concern. Disposal of triflate-containing aqueous waste streams needs to be managed responsibly, potentially incurring additional treatment costs.[16] All materials contaminated with vinyl triflate should be treated as hazardous waste.[16]
Cyclohexenyl Halides
-
Halogenating Agents: Reagents like NBS are solids and generally easier to handle than triflic anhydride, although they are still hazardous and require appropriate personal protective equipment.
-
Halide Waste Streams: Halide salts (e.g., sodium bromide) are also generated as byproducts. While less environmentally persistent than triflates, their disposal in large quantities must also be managed in accordance with local regulations.
Experimental Protocols
Representative Suzuki-Miyaura Coupling with a Vinyl Triflate[2][3][19][20]
Objective: To provide a general, representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a vinyl triflate with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or THF/water mixture)
Procedure:
-
To a suitable, inerted reactor, charge the this compound, arylboronic acid, and solvent.
-
Degas the mixture by bubbling with nitrogen or argon for an appropriate time.
-
Add the aqueous base to the reaction mixture.
-
Add the palladium catalyst.
-
Heat the mixture to the target temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate or toluene), wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method for large-scale operations, such as crystallization or distillation.
Caption: Experimental workflow for a large-scale Suzuki-Miyaura coupling.
Conclusion and Recommendations
The decision to use this compound in a large-scale synthesis is a strategic one that must be made on a case-by-case basis.
This compound is likely to be the superior choice when:
-
The target molecule is a high-value product, such as a complex pharmaceutical intermediate, where the higher raw material cost is a smaller percentage of the final product's value.
-
The substrate or product is thermally sensitive, necessitating the use of milder reaction conditions.
-
Maximizing throughput is a primary driver, and the faster reaction times offered by the triflate lead to a significant increase in production capacity.
-
Downstream purification is particularly challenging, and the cleaner reaction profile of the triflate coupling offers a significant advantage.
Cyclohexenyl halides may be the more prudent option when:
-
The target molecule is a lower-value bulk chemical, where the cost of raw materials is the dominant economic factor.
-
The process is less time-sensitive, and longer reaction times are acceptable.
-
The higher energy input required for the reaction is not a limiting factor.
-
The capital investment for handling highly corrosive and water-sensitive reagents like triflic anhydride is a concern.
Ultimately, a thorough process development and cost-modeling exercise is essential. Pilot-scale runs with both the triflate and the most viable halide alternative are recommended to gather direct, comparative data on reaction performance, yield, purity, and overall process robustness. This data will provide the necessary insights to make an informed, economically sound decision that aligns with the specific goals and constraints of the manufacturing campaign.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. datahorizzonresearch.com [datahorizzonresearch.com]
- 5. 3-Bromocyclohexene, 95% | Fisher Scientific [fishersci.ca]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclohexyl iodide, 98%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. alkalisci.com [alkalisci.com]
- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 12. molbase.com [molbase.com]
- 13. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]
- 14. WO2001066516A1 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]
- 15. calpaclab.com [calpaclab.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Cross-Coupling Products
For researchers and professionals in drug development, the successful synthesis of a target molecule via cross-coupling is only half the battle. The unequivocal confirmation of its structure is paramount, ensuring that subsequent biological assays, structure-activity relationship (SAR) studies, and process development are built on a foundation of certainty. This guide provides an in-depth comparison of the primary spectroscopic methods used for this purpose, grounded in the practical insights of a seasoned application scientist. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Imperative of Structural Validation in Cross-Coupling Chemistry
Cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[1][2][3][4][5] However, the reaction environment—often involving complex catalysts, bases, and solvents—can lead to a variety of outcomes including starting material recovery, homo-coupling, and other side reactions. Relying on thin-layer chromatography (TLC) or liquid chromatography (LC) retention times alone is insufficient. Spectroscopic analysis provides the definitive proof of structure required for publication, patent filing, and advancement of a drug candidate.
The three pillars of spectroscopic confirmation for cross-coupling products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful and preeminent technique for determining the detailed structure of organic compounds in solution.[6] It provides a comprehensive map of the atomic framework, revealing connectivity and stereochemistry. For cross-coupling products, it offers unambiguous evidence of the newly formed bond.
Expertise in Action: Why NMR is Indispensable
NMR's power lies in its ability to probe the chemical environment of specific nuclei (primarily ¹H and ¹³C).[7][8] The formation of a new C-C or C-heteroatom bond in a cross-coupling reaction causes predictable and observable changes in the NMR spectrum. Key indicators of a successful reaction include:
-
Disappearance of Starting Material Signals: For example, in a Suzuki-Miyaura coupling, the signals corresponding to the protons on the carbon bearing the halide and the protons of the boronic acid will vanish.[9]
-
Appearance of New Signals: New signals corresponding to the coupled product will appear.
-
Diagnostic Shifts in Chemical Environment: Protons and carbons near the newly formed bond will experience a change in their electronic environment, causing their signals to shift. For instance, protons on an aromatic ring newly coupled to another aryl group will shift due to anisotropic effects.[10]
-
Spin-Spin Coupling: The splitting patterns of proton signals provide direct evidence of neighboring protons, confirming the connectivity of the molecular fragments.[11]
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures data is reliable and reproducible.
-
Sample Preparation: Dissolve 5-10 mg of the purified cross-coupling product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.
-
¹H NMR Acquisition: This is the primary experiment. Acquire a ¹H spectrum to get an initial overview of the structure. Pay close attention to the integration values, which should correspond to the relative number of protons of each type.[11]
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This provides information on the number and type of carbon atoms. The disappearance of a carbon signal bonded to a halogen (typically ~110-130 ppm) and the appearance of new quaternary carbon signals at the coupling junction are key indicators.[11]
-
DEPT-135 (Optional but Recommended): A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment helps differentiate between CH, CH₂, and CH₃ carbons, simplifying the assignment of the ¹³C spectrum.[11] CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
2D NMR for Complex Structures: For complex molecules where 1D spectra are ambiguous, 2D NMR is essential.[7][12]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[7][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds away, which is crucial for piecing together molecular fragments across the newly formed bond.[7]
-
Data Interpretation: A Suzuki Coupling Example
Consider the Suzuki coupling of 4-bromoanisole with phenylboronic acid.
-
¹H NMR: You would confirm the disappearance of the characteristic A₂B₂ pattern of 4-bromoanisole and the signals for phenylboronic acid. You would expect to see a more complex aromatic region corresponding to the new 4-methoxybiphenyl product, along with the characteristic methoxy singlet (~3.8 ppm).
-
¹³C NMR: The signal for the bromine-bearing carbon in 4-bromoanisole (~115 ppm) would disappear. Two new quaternary carbon signals would appear in the 130-140 ppm range, representing the two carbons of the newly formed C-C bond.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides one of the most crucial pieces of data for a synthetic chemist: the molecular weight of the product.[13] High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an extremely accurate mass measurement, which can be used to determine the elemental composition.[14]
Expertise in Action: The Power of Mass in Structural Confirmation
While NMR maps the molecule, MS weighs it. For a cross-coupling product, observing the correct molecular ion peak is a fundamental and non-negotiable confirmation step.
-
Molecular Ion Peak (M⁺): This peak represents the intact molecule with one electron removed and directly confirms the molecular weight.
-
Isotopic Pattern: The presence of certain elements like chlorine or bromine gives a characteristic isotopic pattern, which can help confirm the presence or absence of a starting material halide.
-
Fragmentation: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) is unique and can serve as a "molecular fingerprint."[13][15] While complex to interpret from first principles, it can be matched against databases or used to support a proposed structure.[14]
-
Reaction Monitoring: MS is highly sensitive and can be used for real-time monitoring of reactions, allowing for the detection of intermediates and byproducts.[16][17][18][19]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product (typically ~0.1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer. ESI is a "soft" ionization technique that often keeps the molecule intact, making it ideal for observing the molecular ion.
-
Data Acquisition (Full Scan): Acquire a full scan spectrum to identify the molecular ion peak (often observed as [M+H]⁺ or [M+Na]⁺ in ESI).
-
High-Resolution Measurement (HRMS): If available, use a high-resolution instrument (like a TOF or Orbitrap) to obtain an exact mass. This allows software to calculate possible elemental compositions, usually pinpointing the correct formula for your expected product.[14]
Data Interpretation: Confirming the Product Formula
If the expected product has a molecular formula of C₁₃H₁₂O and a nominal mass of 184, HRMS might return a mass of 184.0883. This value is then compared to the calculated exact mass (184.0888 for C₁₃H₁₂O), a difference of only a few parts per million (ppm), providing extremely high confidence in the elemental composition.
FTIR Spectroscopy: The Functional Group Detective
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[20][21][22] While it doesn't provide the detailed structural map of NMR, it is invaluable for quickly verifying the transformation of key functional groups during a cross-coupling reaction.
Expertise in Action: Tracking Chemical Transformations
The utility of FTIR lies in its ability to monitor the reaction's progress. By tracking the disappearance of a key vibrational band from a starting material and the appearance of a band from the product, one can confirm that the desired transformation has occurred.[20]
-
Sonogashira Coupling: Look for the disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the C-X (e.g., C-Br) stretch of the halide.
-
Heck Coupling: Monitor the disappearance of the C-H wagging bands of the alkene starting material and the appearance of new bands corresponding to the substituted alkene product.
-
Buchwald-Hartwig Amination: Track the disappearance of the N-H stretching bands of the starting amine and the C-X stretch of the aryl halide.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan.
-
Sample Application: Place a small amount of the purified solid or liquid product directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum. The process is extremely fast, often taking less than a minute.
-
Analysis: Identify the key vibrational bands and compare them to the spectra of the starting materials to confirm the functional group transformation.
Comparative Guide to Spectroscopic Methods
The following table summarizes the key attributes of each technique in the context of analyzing cross-coupling products.
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry | Molecular weight, elemental formula | Functional groups present |
| Key Use in C-C Analysis | Unambiguous proof of the newly formed bond and overall structure | Confirmation of the correct molecular formula | Rapid verification of functional group transformation |
| Sensitivity | Low (mg scale) | High (µg to ng scale) | Moderate (µg to mg scale) |
| Sample State | Solution | Solution or Solid | Solution or Solid |
| Destructive? | No | Yes (though sample amount is tiny) | No |
| Typical Experiment Time | Minutes to hours | Seconds to minutes | < 1 minute |
| Main Strength | Provides the most detailed and complete structural information.[6] | Unbeatable for confirming molecular formula with high confidence.[13] | Excellent for rapid reaction monitoring and functional group verification.[20] |
| Main Limitation | Lower sensitivity, requires pure samples for clear spectra. | Provides little to no connectivity information on its own. | Provides limited information on the overall carbon skeleton. |
A Synergistic Workflow for Unambiguous Confirmation
No single technique is sufficient. A robust, self-validating workflow leverages the complementary strengths of each method. This ensures that the structure is confirmed from multiple, independent perspectives.
Caption: A typical workflow for the structural confirmation of a cross-coupling product.
This workflow demonstrates a logical progression. First, MS confirms that a product of the correct molecular weight and formula has been isolated. Second, FTIR provides a quick check that the expected functional group changes have occurred. Finally, NMR provides the definitive, high-resolution structural proof.
Caption: Logical relationships between spectroscopic methods and the information they provide.
References
- Vertex AI Search. (n.d.). Interpretation Of Mass Spectra Of Organic Compounds.
- OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
- ProQuest. (n.d.). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration.
- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
- PubMed. (2014, June 2). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications. In Spectroscopy Class Notes.
- CoLab. (2014, April 17). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination.
- Benchchem. (n.d.). A Comparative Guide to FTIR Analysis for Functional Group Transformation of 1-Bromo-2-pentyne.
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- University of California, Davis. (n.d.). Interpretation of mass spectra.
- Wiley Analytical Science. (n.d.). Chemistry 843 "Advanced NMR Spectroscopy".
- ResearchGate. (2014). On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination.
- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
- PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- ResearchGate. (2024, January 1). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
- ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling....
- Semantic Scholar. (n.d.). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
- Wikipedia. (n.d.). Cross-coupling reaction.
- MDPI. (n.d.). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles.
- MSU chemistry. (n.d.). NMR Spectroscopy.
- Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
- Chemistry LibreTexts. (2023, January 15). 25.5F: C−C cross-coupling reactions.
- NIH. (2020, October 1). Advances in Cross-Coupling Reactions. PMC.
- Merck Millipore. (n.d.). Cross-Coupling.
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. fiveable.me [fiveable.me]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 14. uni-saarland.de [uni-saarland.de]
- 15. compoundchem.com [compoundchem.com]
- 16. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 17. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]
kinetic studies of the oxidative addition of 1-Cyclohexenyl trifluoromethanesulfonate to Pd(0)
<_ A Comparative Guide to the Kinetic Studies of the Oxidative Addition of 1-Cyclohexenyl Trifluoromethanesulfonate to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of vinyl triflates to palladium(0) complexes is a cornerstone of modern organic synthesis, forming the critical initial step in a multitude of powerful cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck reactions.[1][2] The efficiency of this step dictates the overall performance of the catalytic cycle. This guide provides a deep dive into the kinetic studies of the oxidative addition of a representative and highly reactive substrate, this compound, to various Pd(0) catalyst systems. We will compare the performance of different systems, elucidate the mechanistic underpinnings of these differences, and provide actionable experimental protocols for researchers in the field.
Mechanistic Overview: The Heart of the Reaction
The oxidative addition of an organic halide or pseudohalide (R-X) to a low-valent transition metal center, such as Pd(0), is a fundamental organometallic reaction.[3][4] In this process, the palladium center inserts into the R-X bond, cleaving it and forming a new organopalladium(II) complex. This transformation is accompanied by an increase in the oxidation state of the metal from 0 to +2 and an increase in its coordination number. For this compound, the reaction can be generalized as follows:
Caption: General mechanism for the oxidative addition of a vinyl triflate to a palladium(0) complex.
Kinetic studies have revealed that the rate of this reaction is highly dependent on several factors, including the nature of the vinyl triflate, the ligands (L) coordinated to the palladium center, and the solvent.[5] For vinyl triflates, the oxidative addition is generally very fast, often exceeding the rates observed for the corresponding vinyl bromides.[5][6]
Comparative Kinetics: The Influence of Ligands
The choice of ligand is paramount in tuning the reactivity of the Pd(0) catalyst. Electron-rich and sterically bulky ligands generally accelerate the oxidative addition step.[7][8][9][10] This is attributed to two main factors:
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the vinyl triflate.[1][11]
-
Steric Effects: Bulky ligands promote the dissociation of one ligand from the initially formed PdL₂ species to generate a highly reactive, coordinatively unsaturated "LPd(0)" species.[8][9][12] This monoligated palladium complex is believed to be the key intermediate in many cross-coupling reactions.[12][13]
Below is a comparison of common ligand classes and their general impact on the rate of oxidative addition.
| Ligand Class | Representative Examples | Key Characteristics | Impact on Oxidative Addition Rate |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Moderately electron-donating, sterically accessible | Baseline reactivity, often used as a standard for comparison. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, sterically demanding | Significantly accelerates the reaction by promoting the formation of monoligated Pd(0) species.[7][10] |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, featuring a biaryl backbone | Excellent performance, enabling reactions at lower temperatures and catalyst loadings.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, sterically bulky | Highly effective ligands that can further enhance catalytic activity.[1][14][15] |
It is important to note that for 1-cyclohexenyl triflate, the reaction can be too fast to measure by conventional methods, indicating a very high rate constant.[16]
Experimental Workflow for Kinetic Analysis
A robust understanding of reaction kinetics requires carefully designed experiments. Here, we outline a general workflow for studying the oxidative addition of this compound to a Pd(0) complex using in-situ monitoring techniques like NMR or UV-Vis spectroscopy.
Caption: A typical experimental workflow for kinetic analysis of oxidative addition.
Detailed Protocol: In-situ ¹⁹F NMR Monitoring
This protocol provides a method to monitor the reaction by observing the disappearance of the triflate signal of the starting material.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of argon or nitrogen.
-
Solvents (e.g., THF, Toluene) must be anhydrous and deoxygenated.
-
The Pd(0) precursor (e.g., Pd(dba)₂, Pd(PPh₃)₄) and the chosen ligand should be of high purity.[17][18] this compound should be freshly prepared or purified.
2. Preparation of Stock Solutions (under inert atmosphere):
-
Pd(0) Solution: In a glovebox, prepare a stock solution of the Pd(0) precursor and the ligand in the chosen deuterated solvent. For in-situ generation, a common method is to mix a Pd(II) source like Pd(OAc)₂ with the ligand, followed by a reducing agent if necessary.[17]
-
Substrate Solution: Prepare a stock solution of this compound in the same deuterated solvent.
-
Internal Standard: Add a known amount of an inert fluorinated compound (e.g., trifluorotoluene) to the substrate solution for accurate quantification.
3. Kinetic Measurement:
-
Place a known volume of the Pd(0) solution into a pre-warmed NMR tube sealed with a septum.
-
Acquire an initial ¹⁹F NMR spectrum to establish a baseline.
-
Inject a known volume of the pre-warmed substrate solution into the NMR tube and start the timer simultaneously.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
4. Data Analysis:
-
Integrate the signal of the triflate group of this compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction (using an excess of one reagent), the plot should be linear, and the negative of the slope will give the observed rate constant (k_obs).
Catalyst System Comparison: A Decision Framework
The selection of an appropriate Pd(0) catalyst system is crucial for achieving optimal results. The following diagram provides a simplified decision-making framework based on desired reaction characteristics.
Caption: Decision framework for selecting a Pd(0) catalyst system.
Conclusion
The oxidative addition of this compound to Pd(0) is a rapid and fundamental step in many important catalytic processes. The kinetics of this reaction are profoundly influenced by the ligand sphere of the palladium catalyst. Bulky, electron-rich phosphines and N-heterocyclic carbenes have emerged as superior ligands, significantly accelerating the reaction and enabling milder reaction conditions. A thorough understanding of the kinetic principles and experimental methodologies outlined in this guide will empower researchers to design more efficient and robust palladium-catalyzed cross-coupling reactions.
References
- A Comparative Guide to the Kinetic Studies of Oxidative Addition of Vinyl Triflates to Palladium(0) - Benchchem.
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 12(8), 3168–3178. Available at: [Link]
-
McMullin, C. L., Fey, N., & Harvey, J. N. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(37), 14049–14061. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1346–1356. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2(4), 234-245. Available at: [Link]
-
Newman-Stonebraker, S. H., Smith, S. R., Borowski, J. E., Peters, E., Gensch, T., Johnson, H. C., ... & Doyle, A. G. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science, 374(6565), 301-308. Available at: [Link]
-
Hartwig, J. F. (2008). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Synlett, 2008(13), 1899-1916. Available at: [Link]
-
McMullin, C. L., Fey, N., & Harvey, J. N. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(37), 14049-14061. Available at: [Link]
-
Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. (n.d.). ResearchGate. Retrieved from [Link]
-
Newman-Stonebraker, S. H., Smith, S. R., Borowski, J. E., Peters, E., Gensch, T., Johnson, H. C., ... & Doyle, A. G. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(10), 4433-4444. Available at: [Link]
-
Ghosh, S., Mondal, S., & Ghorai, P. K. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. New Journal of Chemistry, 47(37), 17565-17575. Available at: [Link]
-
Organometallic chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Varghese, R., & Suresh, C. H. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(5), 2033–2042. Available at: [Link]
-
Lee, H. M., Chiu, P. L., & Zeng, J. Y. (2012). Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. Dalton Transactions, 41(22), 6774-6784. Available at: [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Available at: [Link]
-
Palladium(0) complexes of N-heterocyclic carbene ligands with dangling NMeC=O functionalities: Synthesis, reactivity and application in Mizoroki-Heck reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Newman-Stonebraker, S. H., Smith, S. R., Borowski, J. E., Peters, E., Gensch, T., Johnson, H. C., ... & Doyle, A. G. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Schwarz, H. (2022). Observation and Characterization of Single Elementary Reactions of Organometallics. Chimia, 76(4), 304-311. Available at: [Link]
-
Synthesis and Characterization of Palladium Pincer Bis(carbene) CCC Complexes. (2023). Organometallics. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2012). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis, 2(12), 2499–2515. Available at: [Link]
-
Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. (2024). Organometallics. Available at: [Link]
-
Rezayee, N. M., & Sanford, M. S. (2018). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. Available at: [Link]
-
Leadbeater, N. E. (2013). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as Catalysts for Alkoxycarbonylation Reactions. ARC Journals. Available at: [Link]
-
Universal Palladium Precatalyst for Efficient Chemical Synthesis of Molecules and Materials. (2021). University of Victoria. Available at: [Link]
-
Scheme 2. Kinetic studies of the oxidative addition of aryl and vinyl triflates to 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Time-Resolved Kinetics of Organometallic Reactions in the Gas Phase by Transient Infrared Absorption Spectrometry. (1989). R Discovery. Available at: [Link]
-
Colacot, T. J. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 112(11), 5861–5895. Available at: [Link]
-
Oxidative addition and palladium coupling. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
-
Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
comparative study of different phosphine ligands in the coupling of 1-Cyclohexenyl trifluoromethanesulfonate
A Comparative Guide to Phosphine Ligands in the Coupling of 1-Cyclohexenyl Trifluoromethanesulfonate
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and advanced materials.[1][2] Among the various electrophiles employed, vinyl triflates, such as this compound, have emerged as highly reactive and versatile coupling partners.[3] The triflate group's excellent leaving ability facilitates oxidative addition to the palladium(0) center, a critical step in the catalytic cycle.[3][4] The success and efficiency of these coupling reactions are profoundly dictated by the choice of phosphine ligand coordinated to the palladium catalyst. This guide provides a comparative analysis of different phosphine ligands in the context of coupling reactions involving this compound, offering insights into ligand selection for researchers, scientists, and drug development professionals.
The Crucial Role of Phosphine Ligands
Phosphine ligands are not mere spectators in the catalytic cycle; they are integral components that modulate the steric and electronic properties of the palladium center.[1][5] These properties, in turn, influence the rates of key elementary steps, including oxidative addition, transmetalation, and reductive elimination.[6][7][8] Bulky and electron-rich phosphine ligands are generally favored as they promote the formation of the active, low-coordinate palladium(0) species and accelerate the oxidative addition and reductive elimination steps.[6][7][9]
Comparative Analysis of Phosphine Ligands
The selection of an optimal phosphine ligand is highly dependent on the specific type of cross-coupling reaction being performed. Below, we compare the performance of various classes of phosphine ligands in three major coupling reactions utilizing this compound: Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. For vinyl triflates, the choice of ligand is critical to ensure high yields and prevent side reactions.
Ligand Classes and Performance:
-
Monodentate Biaryl Phosphines (e.g., SPhos, XPhos): These ligands, developed by the Buchwald group, are renowned for their broad applicability and high catalytic activity.[6][7][10] Their steric bulk and electron-rich nature facilitate the coupling of a wide range of substrates, including vinyl triflates.[6][7] SPhos, in particular, has shown outstanding performance in promoting rapid reactions with low catalyst loadings.[6][7]
-
Dialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Tri-tert-butylphosphine and tricyclohexylphosphine are highly electron-donating and sterically demanding ligands.[9] They are effective in promoting the oxidative addition of challenging substrates. However, their strong binding to the palladium center can sometimes hinder the reductive elimination step.
-
Bidentate Phosphines (e.g., Xantphos): Bidentate ligands with a large bite angle, such as Xantphos, can be effective in certain Suzuki-Miyaura couplings. They can provide enhanced catalyst stability, but may not always match the reactivity of the more sterically demanding monodentate biaryl phosphines for vinyl triflate couplings.[11]
Experimental Data Summary: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | >95 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 6 | 88 |
| PCy₃ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| Xantphos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | 75 |
Note: The data presented are representative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C–N bonds. The choice of ligand is crucial for achieving high efficiency and functional group tolerance.
Ligand Classes and Performance:
-
Biaryl Phosphines (e.g., RuPhos, BrettPhos): These ligands are specifically designed for C-N bond formation and have demonstrated excellent performance in the amination of aryl and vinyl triflates.[12] Their unique structural features promote the reductive elimination step, which is often the rate-limiting step in amination reactions.
-
Josiphos-type Ligands: These ferrocene-based bidentate ligands can also be effective, particularly in asymmetric amination reactions.
-
t-BuXPhos: This ligand has shown high efficiency for Buchwald-Hartwig couplings, even in aqueous media, making it a more sustainable option.[13]
Experimental Data Summary: Buchwald-Hartwig Amination of this compound with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | LHMDS | Toluene | 100 | 4 | 94 |
| BrettPhos | Pd(OAc)₂ | NaOt-Bu | Dioxane | 100 | 6 | 91 |
| t-BuXPhos | [(cinnamyl)PdCl]₂ | NaOt-Bu | Toluene | 80 | 8 | 89 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12 | 82 |
Note: The data presented are representative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Heck Reaction
The Heck reaction couples the vinyl triflate with an alkene. The choice of ligand can influence both the regioselectivity and stereoselectivity of the product.
Ligand Classes and Performance:
-
Monodentate Triarylphosphines (e.g., PPh₃, P(o-tol)₃): While classic ligands, they can be effective for simple Heck couplings. However, they may require higher temperatures and can lead to issues with regioselectivity.
-
Bidentate Phosphines (e.g., BINAP, dppf): These ligands can offer better control over selectivity, particularly in asymmetric Heck reactions.[3] The use of triflates can favor a cationic pathway, which is often beneficial for achieving high enantioselectivity with chiral bidentate ligands.[14]
-
Phosphine-Oxazoline Ligands: These have been specifically investigated for the asymmetric Heck reaction of this compound, showing good conversions and enantioselectivity.[3][15]
Experimental Data Summary: Heck Reaction of this compound with Styrene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85 |
| BINAP | Pd₂(dba)₃ | Proton Sponge | Toluene | 80 | 8 | 90 |
| dppf | PdCl₂(dppf) | K₂CO₃ | Acetonitrile | 80 | 10 | 88 |
| Phosphine-Oxazoline | Pd(OAc)₂ | Ag₃PO₄ | Dioxane | 60 | 24 | >98 (up to 80% ee)[3] |
Note: The data presented are representative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Mechanistic Considerations and Ligand Design
The superior performance of bulky, electron-rich monodentate phosphines, particularly the biaryl phosphines, in Suzuki-Miyaura and Buchwald-Hartwig reactions can be attributed to their ability to promote the formation of a monoligated Pd(0) species.[16] This coordinatively unsaturated species is highly reactive towards oxidative addition.[17] The steric bulk of these ligands also facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[8]
In contrast, for the Heck reaction, especially in its asymmetric variant, bidentate ligands are often preferred. The chelation of the bidentate ligand to the palladium center can create a more defined and rigid chiral environment, allowing for effective stereochemical control during the migratory insertion and β-hydride elimination steps.[14]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
A systematic approach is crucial for a reliable comparison of ligand performance.[5]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in an anhydrous solvent (e.g., toluene or dioxane).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of the boronic acid coupling partner.
-
Prepare a slurry or solution of the base (e.g., K₃PO₄) in the solvent.
-
-
Ligand Dosing:
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.[5]
-
-
Reagent Addition:
-
To each vial, add the palladium precursor stock solution.
-
Add the this compound stock solution.
-
Add the boronic acid stock solution.
-
Finally, add the base slurry/solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the vials and place them in a temperature-controlled reaction block.
-
Stir the reactions for the specified time.
-
-
Analysis:
-
After the designated time, cool the reactions to room temperature.
-
Take an aliquot from each vial, quench, and analyze by a suitable method such as GC-MS or LC-MS to determine the yield of the product.
-
Caption: A typical experimental workflow for ligand screening.
Conclusion
The choice of phosphine ligand is a critical determinant for the success of palladium-catalyzed coupling reactions of this compound. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, bulky and electron-rich monodentate biaryl phosphines such as SPhos and RuPhos generally provide superior results due to their ability to promote the key steps of the catalytic cycle. For the Heck reaction, particularly when stereoselectivity is a goal, bidentate ligands like BINAP and specialized phosphine-oxazoline ligands are often more effective. A systematic screening of a diverse set of ligands under well-defined conditions is the most reliable strategy to identify the optimal ligand for a specific transformation, ultimately accelerating the discovery and development of new chemical entities.
References
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
- Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC - NIH.
- Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF.
- A Comparative Guide to the Kinetic Studies of Oxidative Addition of Vinyl Trifl
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [No Source]
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
- 1-Cyclohexenyl trifl
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.
- 1-Cyclohexenyl trifluoromethanesulfon
- Dialkylbiaryl phosphine ligands. Wikipedia.
- t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water.
- Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions (RSC Publishing).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexenyl triflate - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 16. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclohexenyl Trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, 1-cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a valuable reagent in organic synthesis, notably in cross-coupling reactions.[1] However, its utility is matched by its hazardous nature, necessitating a rigorous and well-understood disposal protocol. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to provide not just a protocol, but a framework of understanding, empowering you to manage this chemical with confidence and precision.
I. Core Principles of this compound Disposal: A Safety-First Approach
The primary directive for the disposal of this compound is that it must be treated as hazardous waste. On-site chemical neutralization of bulk quantities by laboratory personnel is strongly discouraged due to the potential for uncontrolled reactions.[2] The recommended and required method of disposal is through a licensed environmental waste management company.
The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which makes the compound highly reactive.[3] This reactivity, while beneficial in synthesis, poses a significant hazard during disposal if not managed correctly. The principal degradation pathway of concern is hydrolysis, which can be rapid and exothermic, particularly in the presence of bases.
II. Quantitative Data Summary for Safe Handling
For quick reference, the following table summarizes key physical and safety data for this compound. This information is crucial for risk assessment and for ensuring proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉F₃O₃S | [4] |
| Molecular Weight | 230.20 g/mol | [1] |
| Appearance | Liquid | [5] |
| Boiling Point | 84-87 °C at 4 mmHg | [5] |
| Density | 1.315 g/mL at 25 °C | [5] |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 10 - Combustible liquids | [5] |
| Hazards | Combustible liquid, potential for severe skin and eye damage, moisture sensitive. | [2][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents, moisture. | [2] |
III. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory.[2]
-
Eye Protection: Chemical splash goggles or a face shield are essential to protect against splashes.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
IV. Step-by-Step Disposal Protocol
This protocol is divided into two main sections: the collection and segregation of waste for professional disposal, and a carefully controlled procedure for quenching small residual amounts of the reagent before collection.
Part A: Waste Segregation and Collection for Professional Disposal
This is the primary and most critical phase of the disposal process.
-
Waste Identification: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or excess reagent.
-
Reaction mixtures containing the triflate.
-
Solvents used to rinse glassware.
-
Contaminated consumables such as pipette tips, syringes, and chromatography materials.[2]
-
-
Liquid Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for all liquid waste containing this compound.[2]
-
The container should be made of a compatible material, such as glass or polyethylene, with a secure screw cap.[2]
-
The label must read "Hazardous Waste: this compound" and include a full list of all components and their approximate concentrations, including solvents.[2]
-
Do not overfill the container; leave adequate headspace to allow for potential vapor expansion.[2]
-
-
Solid Waste Collection:
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Follow your institution's guidelines for the storage of hazardous waste.
-
Part B: Quenching Protocol for Small Residual Quantities
For small amounts of residual this compound in reaction flasks, a carefully controlled quenching procedure can be employed before the glassware is cleaned. This should always be performed in a chemical fume hood.[8]
The Chemistry of Quenching: this compound is an enol triflate. Upon hydrolysis, particularly under basic conditions, it will likely decompose to cyclohexanone and trifluoromethanesulfonic acid. The acid will be neutralized by the base. While the final products are generally less hazardous than the starting material, the reaction can be vigorous. The use of a less reactive alcohol initially helps to control the rate of reaction.
Materials:
-
Reaction vessel containing residual this compound.
-
Anhydrous, inert solvent (e.g., toluene or THF).
-
Isopropyl alcohol.
-
Deionized water.
-
5-10% aqueous solution of sodium bicarbonate or other suitable base.
-
pH paper or a calibrated pH meter.
-
Ice bath.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the reaction vessel in an ice bath to maintain a low temperature and control the reaction rate.[8]
-
Dilution: Dilute the residual this compound with an anhydrous, inert solvent like toluene. This helps to dissipate heat generated during the quenching process.
-
Initial Quenching: With constant stirring, slowly add isopropyl alcohol to the diluted solution. Isopropyl alcohol is less reactive than water and allows for a more controlled initial quench.[8]
-
Controlled Hydrolysis: After the initial reaction with isopropanol subsides, a 1:1 mixture of isopropanol and water can be slowly added. Following this, deionized water can be added cautiously.[8]
-
Neutralization: Once the addition of water no longer produces a noticeable reaction, slowly add a 5-10% aqueous solution of sodium bicarbonate to neutralize the trifluoromethanesulfonic acid formed during hydrolysis. Monitor the pH of the aqueous layer, aiming for a neutral pH (6-8). Be cautious, as the neutralization will generate carbon dioxide gas.[9]
-
Final Disposal: The neutralized aqueous solution should be transferred to the designated aqueous hazardous waste container for collection by a licensed disposal service. Do not mix this with other waste streams.
V. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Alert and Evacuate: Alert personnel in the immediate vicinity and, if the spill is large or in a poorly ventilated area, evacuate the laboratory.[2]
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash at the appropriate height.[2]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.[2]
For large or uncontained spills, evacuate the laboratory immediately and contact your institution's EHS department or emergency response team.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
Sources
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H9F3O3S | CID 319440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-环状己烯三氟甲烷磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
A Senior Application Scientist's Guide to Handling 1-Cyclohexenyl Trifluoromethanesulfonate
As researchers and drug development professionals, we handle reactive and hazardous materials daily. Understanding the "why" behind safety protocols is as crucial as the protocols themselves. This guide provides an in-depth operational plan for handling 1-Cyclohexenyl trifluoromethanesulfonate (a triflating agent), focusing on the rationale behind each procedural step to ensure a self-validating system of safety. This compound, while a versatile reagent, demands rigorous adherence to safety procedures due to its hazardous nature.
Hazard Identification and Risk Assessment
This compound is a combustible liquid and is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Like many triflating agents and related compounds such as trifluoromethanesulfonic acid, it is harmful if swallowed and can cause respiratory irritation.[1][3] The compound is also moisture-sensitive, reacting with water, which necessitates storage under an inert atmosphere.[4]
Primary Hazards Overview:
| Hazard Classification | Description | Primary Risk |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact.[1] | Direct contact can lead to immediate and severe tissue damage. |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage or blindness.[1][2] | Splashes are a critical risk, capable of causing permanent vision loss. |
| Acute Toxicity (Oral) | Harmful if swallowed, can cause severe burns to the gastrointestinal tract.[2] | Ingestion is a medical emergency and can be fatal. |
| Combustible Liquid | Flash point of 71.1 °C (160.0 °F).[5] | Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][4] |
| Moisture Sensitive | Reacts with water, potentially violently.[4] | Improper handling or storage can lead to uncontrolled reactions and release of hazardous fumes. |
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable. Each component is selected to counter a specific risk posed by the chemical.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A heavier-duty butyl or neoprene glove should be worn over the nitrile glove.[6] These materials offer superior resistance to corrosive materials and organic compounds compared to nitrile alone.[6] Nitrile gloves are not recommended for prolonged use with strong oxidizing agents or certain solvents.[6] Always check gloves for holes or degradation before use.
-
-
Eye and Face Protection:
-
Body Protection:
-
A flame-resistant lab coat is required.
-
For operations with a higher risk of significant splashes, such as large-scale reactions or transfers, a chemical-resistant apron or a full chemical-resistant suit is necessary.[8]
-
-
Respiratory Protection:
Operational Workflow: From Preparation to Disposal
This section outlines the procedural steps for safely handling the reagent. The workflow is designed to minimize exposure and mitigate risks at every stage.
Pre-Handling Safety Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and the airflow is optimal.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[9][10]
-
Assemble Spill Kit: Have a spill kit ready. It should contain an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels), neutralizing agents (sodium bicarbonate for acid traces), and a sealed container for waste.[2][11]
-
Don PPE: Put on all required PPE before entering the designated work area.
Step-by-Step Handling Protocol
-
Inert Atmosphere Setup: Since the reagent is moisture-sensitive, all glassware must be thoroughly dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Transfer: Use a dry, clean syringe or cannula to transfer the liquid reagent. Never pour it in the open air. Perform all transfers within the fume hood.
-
Reaction: Slowly add the triflating agent to the reaction mixture, especially at the start of an exothermic reaction. Use an ice bath to control the reaction temperature if necessary.[11]
-
Work-up and Quenching: After the reaction is complete, any excess reagent must be quenched. This should be done cautiously by slowly adding a less reactive alcohol like isopropanol to the cooled reaction mixture, followed by controlled hydrolysis.[11]
Emergency and Disposal Procedures
Prompt and correct response to emergencies is critical.
Spill Response
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside fume hood):
Personnel Exposure
-
Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[9][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Waste Disposal
Chemical waste must be handled according to institutional and regional regulations.[10] Never dispose of triflating agents down the drain.
Waste Stream Management:
| Waste Type | Handling Procedure | Container Type |
| Contaminated Absorbent | Collect spill cleanup materials in a sealed container. | Labeled, sealed hazardous waste container. |
| Residual/Unused Reagent | Quench small residual amounts in a reaction flask with a suitable solvent and alcohol before neutralization.[11] | N/A (Process before disposal) |
| Quenched Aqueous Waste | Neutralize the solution carefully. Transfer to a hazardous waste container. Do not mix with other waste streams.[11] | Labeled, sealed hazardous waste container for aqueous waste. |
| Contaminated PPE | Remove gloves and other disposable PPE, placing them in a designated hazardous waste bag. | Labeled hazardous waste bag/container. |
All disposal must be handled by a licensed hazardous waste disposal company.[11]
References
-
biBerk. Emergencies Involving Corrosives. [Link]
-
Szabo-Scandic. Trifluoromethanesulfonic acid Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
Emergency Procedure Guide. Corrosive Liquids. [Link]
-
University of Toronto. Handling Procedures for Corrosive Materials. [Link]
-
ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]
-
PubChem. This compound. [Link]
-
Florida State University Environmental Health & Safety. Chemical Emergencies, Exposures, and Spills. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. [Link]
-
Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]
-
Carl ROTH. Chemical protection gloves Tricotril® 736. [Link]
-
Florida State University Environmental Health & Safety. OSHA Glove Selection Chart. [Link]
-
Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound 97 28075-50-5 [sigmaaldrich.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. epa.gov [epa.gov]
- 8. sams-solutions.com [sams-solutions.com]
- 9. content.biberk.com [content.biberk.com]
- 10. actenviro.com [actenviro.com]
- 11. benchchem.com [benchchem.com]
- 12. eng.uwo.ca [eng.uwo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
